molecular formula C18H15ClN4O2 B609739 Olutasidenib CAS No. 1887014-12-1

Olutasidenib

Cat. No.: B609739
CAS No.: 1887014-12-1
M. Wt: 354.8 g/mol
InChI Key: NEQYWYXGTJDAKR-JTQLQIEISA-N
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Description

Olutasidenib is a potent, selective, oral small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) approved for the treatment of relapsed or refractory acute myeloid leukemia (R/R AML) in patients with a susceptible IDH1 mutation . Its primary research value lies in its targeted mechanism of action; it specifically binds to and inhibits mutated IDH1 proteins (including R132H, R132C, and others), which disrupts the aberrant production of the oncometabolite 2-hydroxyglutarate (2-HG) . By suppressing 2-HG, this compound promotes differentiation of leukemic blasts, reversing the block in cellular maturation caused by the IDH1 mutation . This makes it a critical tool for researchers studying the pathophysiology of IDH1-mutated cancers and investigating targeted differentiation therapy. The compound has demonstrated significant clinical efficacy, with a pivotal trial reporting a complete remission (CR) plus complete remission with partial hematologic recovery (CRh) rate of 35% in patients with R/R AML, and a median duration of response of 25.9 months . Beyond AML, research is exploring its application in other IDH1-mutated malignancies, such as myelodysplastic syndrome (MDS) and gliomas . From a pharmacological perspective, this compound has a half-life of approximately 67 hours and is primarily metabolized by the CYP3A4 enzyme, which is an important consideration for designing in-vivo studies and investigating drug interactions . Researchers can utilize this compound to further elucidate resistance mechanisms, develop combination treatment strategies, and advance the understanding of metabolic dysregulation in oncology.

Properties

IUPAC Name

5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQYWYXGTJDAKR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Olutasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1887014-12-1
Record name Olutasidenib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1887014121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olutasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLUTASIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T4IMT8S5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Olutasidenib in Acute Myeloid Leukemia: A Deep Dive into the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

SOUTH SAN FRANCISCO, Calif. – November 12, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of olutasidenib (REZLIDHIA™), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and hematology.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML patients, estimated to be between 7% and 14%, harbor mutations in the IDH1 gene.[1] These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which plays a central role in oncogenesis by disrupting normal cellular differentiation.[2][3] this compound is an orally administered, small-molecule inhibitor that selectively targets mutant IDH1, leading to a reduction in 2-HG levels and the restoration of myeloid differentiation.[4][5] Approved by the U.S. Food and Drug Administration (FDA) on December 1, 2022, for adult patients with R/R AML with a susceptible IDH1 mutation, this compound offers a targeted therapeutic option for this patient population.[6][7]

The Role of Mutant IDH1 in AML Pathogenesis

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[8] However, specific heterozygous mutations in the catalytic domain of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity.[2] This altered function enables the mutant IDH1 enzyme to convert α-KG into the oncometabolite 2-HG.[2][3]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET family DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][9] This widespread epigenetic dysregulation results in DNA and histone hypermethylation, which in turn blocks the differentiation of hematopoietic progenitor cells, a hallmark of AML.[1][9]

cluster_0 Normal Hematopoiesis cluster_1 IDH1-Mutant AML Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT_IDH1 TET2 TET2 aKG->TET2 Cofactor JmjC JmjC Histone Demethylases aKG->JmjC Cofactor WT_IDH1 Wild-Type IDH1 Differentiation Normal Myeloid Differentiation TET2->Differentiation Promotes JmjC->Differentiation Promotes m_aKG α-Ketoglutarate (α-KG) HG 2-Hydroxyglutarate (2-HG) m_aKG->HG m_IDH1 m_TET2 TET2 HG->m_TET2 Inhibits m_JmjC JmjC Histone Demethylases HG->m_JmjC Inhibits m_IDH1 Mutant IDH1 Block Differentiation Block m_TET2->Block m_JmjC->Block

Caption: Pathogenesis of IDH1-mutant AML.

This compound: Mechanism of Action

This compound is a selective, allosteric inhibitor that binds to the mutant IDH1 enzyme.[10] This binding prevents the catalytic activity responsible for converting α-KG to 2-HG, leading to a significant reduction in intracellular 2-HG levels.[11][12] The decrease in 2-HG restores the function of α-KG-dependent dioxygenases, reversing the epigenetic block and inducing the differentiation of leukemic blasts into mature myeloid cells.[4][11]

Preclinical studies demonstrated that this compound potently inhibits various IDH1-R132 mutant proteins and suppresses 2-HG production in primary human AML cells, which in turn induces granulocytic and monocytic differentiation.[2]

Mutant_IDH1 Mutant IDH1 Enzyme HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->HG Produces This compound This compound This compound->Mutant_IDH1 This compound->HG Reduces aKG α-Ketoglutarate aKG->Mutant_IDH1 Epigenetic_Enzymes TET2 & JmjC Demethylases HG->Epigenetic_Enzymes Inhibits Diff_Block Differentiation Block Epigenetic_Enzymes->Diff_Block Leads to Myeloid_Diff Myeloid Differentiation Epigenetic_Enzymes->Myeloid_Diff Restores

Caption: this compound's mechanism of action.

Quantitative Data Summary

The efficacy and safety of this compound were primarily established in the pivotal Phase 2 cohort of Study 2102-HEM-101.[6][9]

Preclinical Inhibitory Activity
Mutant IDH1 ProteinIC₅₀ (nM)
R132H, R132L, R132S, R132G, R132C8 - 116
Wild-Type IDH1No significant activity
Mutant IDH2No significant activity
Table 1: In vitro inhibitory activity of this compound against various IDH1 mutations. Data from FDA Approval Summary.[2]
Clinical Efficacy in R/R AML (Study 2102-HEM-101)
Efficacy EndpointResult (N=147)
Primary Endpoint
CR + CRh Rate35% (95% CI: 27%-43%)[2][9]
- Complete Remission (CR)32%[9]
- CR with Partial Hematologic Recovery (CRh)2.7%
Duration of Response
Median Duration of CR + CRh25.9 months (95% CI: 13.5-NR)[2][9]
Other Key Endpoints
Median Time to CR or CRh1.9 months[9]
Overall Response Rate (ORR)48%[9][11]
Median Overall Survival (OS)11.6 months (95% CI: 8.9-15.5)[9]
Transfusion Independence
Became TI (from TD at baseline, n=86)34%[2]
Table 2: Summary of efficacy results from the pivotal Phase 2 cohort of Study 2102-HEM-101.[2][9][11]
(CR: Complete Remission; CRh: CR with partial hematologic recovery; CI: Confidence Interval; NR: Not Reached; TI: Transfusion Independent; TD: Transfusion Dependent)
Select Safety Profile (Study 2102-HEM-101)
Adverse Reaction (≥20%)All Grades (N=153)Grade ≥3
Nausea38%1%
Fatigue/Asthenia36%7%
Arthralgia28%3%
Constipation26%0%
Leukocytosis25%9%
Dyspnea24%5%
Pyrexia24%2%
Rash23%2%
Mucositis22%3%
Diarrhea21%1%
Transaminitis21%12%
Adverse Event of Special Interest
Differentiation Syndrome16%[2]9%[4]
Table 3: Common adverse reactions and differentiation syndrome in patients with R/R AML treated with this compound.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below.

IDH1 Enzymatic Assay (for IC₅₀ Determination)

The inhibitory activity of this compound on mutant IDH1 enzymes was determined using a biochemical assay that measures the NADPH-dependent reduction of α-KG to 2-HG.

  • Enzyme Preparation: Recombinant human IDH1-R132H and IDH1-R132C proteins were expressed and purified.

  • Reaction Mixture: The assay was conducted in a buffer containing Tris-HCl, NaCl, MgCl₂, and DTT. The reaction included the mutant IDH1 enzyme, NADPH, and α-KG.

  • Inhibitor Addition: this compound was serially diluted and added to the reaction mixture.

  • Initiation and Incubation: The reaction was initiated by the addition of α-KG and incubated at room temperature.

  • Detection: The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

(Protocol adapted from methodologies described in "Structure-Based Design and Identification of FT-2102 (this compound), a Potent Mutant-Selective IDH1 Inhibitor").[10]

Cellular 2-HG Measurement

The on-target effect of this compound was confirmed by measuring 2-HG levels in mutant IDH1-expressing cells.

  • Cell Culture: HCT116 human colon cancer cells engineered to express IDH1-R132C were cultured under standard conditions.

  • Compound Treatment: Cells were treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Metabolite Extraction: Intracellular metabolites were extracted from cell pellets using a methanol/water solution, followed by chloroform separation.

  • Sample Analysis: The aqueous layer containing 2-HG was analyzed using liquid chromatography-mass spectrometry (LC-MS/MS). A standard curve was generated using known concentrations of 2-HG for quantification.

  • Data Normalization: 2-HG levels were normalized to the total protein concentration or cell number in each sample.

(Protocol adapted from methodologies described in "Structure-Based Design and Identification of FT-2102 (this compound), a Potent Mutant-Selective IDH1 Inhibitor").[10]

Clinical Trial Workflow (Study 2102-HEM-101)

The pivotal study was an open-label, single-arm, multicenter trial designed to evaluate the efficacy and safety of this compound in patients with R/R AML with a confirmed IDH1 mutation.[9]

cluster_workflow Study 2102-HEM-101 Workflow Screening Patient Screening - Age ≥18 years - R/R AML - Confirmed IDH1 Mutation - ECOG PS 0-2 Enrollment Enrollment (N=153) Screening->Enrollment Treatment Treatment Phase This compound 150 mg BID Continuous 28-day cycles Enrollment->Treatment Monitoring Ongoing Monitoring - AEs (Weekly for 2 mo, then decreasing frequency) - Blood counts & chemistries - 2-HG levels (PD) Treatment->Monitoring During Treatment Discontinuation Treatment Discontinuation - Disease Progression - Unacceptable Toxicity - HSCT Treatment->Discontinuation Reasons for Response_Eval Response Evaluation (Bone Marrow Aspriates at screening, C1D15, C2D1, then every 2 cycles) Monitoring->Response_Eval Response_Eval->Treatment Continue if no progression/ toxicity Endpoints Endpoint Analysis - Primary: CR + CRh Rate - Secondary: DOR, OS, TI Response_Eval->Endpoints

Caption: High-level workflow for the pivotal Phase 2 study.

Conclusion

This compound represents a significant advancement in the targeted therapy of IDH1-mutated R/R AML. Its mechanism of action is well-defined, directly targeting the neomorphic activity of the mutant IDH1 enzyme to deplete the oncometabolite 2-HG. This action reverses the 2-HG-mediated epigenetic blockade, promoting myeloid differentiation and leading to durable clinical responses. The data from preclinical and clinical studies provide a robust foundation for its use in this molecularly defined, poor-prognosis patient population.[13] Further research is ongoing to explore its role in other IDH1-mutated malignancies and in combination with other therapeutic agents.[12][14]

References

Olutasidenib discovery and preclinical development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Preclinical Development of Olutasidenib

Introduction

This compound (formerly FT-2102) is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] It is approved for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring a susceptible IDH1 mutation.[4][5][6] The discovery and development of this compound represent a significant advancement in targeted therapy, specifically addressing the oncogenic consequences of IDH1 mutations that drive various malignancies, including AML, myelodysplastic syndrome (MDS), and gliomas.[4][7][8] This document provides a detailed overview of the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and Medicinal Chemistry

The development of this compound was a structure-based design effort aimed at identifying a potent and selective inhibitor of mutated IDH1 enzymes.[9][10] The rationale stems from the discovery that specific mutations in the IDH1 enzyme, most commonly at the R132 residue, confer a neomorphic (new) enzymatic activity that produces the oncometabolite (R)-2-hydroxyglutarate (2-HG).[10][11] This oncometabolite is a key driver of tumorigenesis.[4]

This compound, chemically known as (S)-5-{[1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)-ethyl]amino}-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, emerged from a medicinal chemistry campaign to optimize potency, selectivity, and pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.[4][7][8][12]

Mechanism of Action

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4][11] However, specific point mutations in the IDH1 gene, such as R132H and R132C, alter the enzyme's active site.[4][7] This mutated enzyme gains a new function: the reduction of α-KG to 2-HG.[4][11]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET family DNA hydroxylases and histone demethylases.[4][11] This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which in turn blocks normal cellular differentiation and promotes oncogenesis.[10][11]

This compound acts as a selective, allosteric inhibitor that binds to a hydrophobic pocket at the dimer interface of the mutant IDH1 enzyme.[3] By specifically inhibiting the mutated IDH1 protein, this compound blocks the production of 2-HG.[4][7][13] The subsequent reduction in cellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic patterns, inducing cellular differentiation, and inhibiting the proliferation of tumor cells expressing the IDH1 mutation.[4][9][11]

Olutasidenib_Mechanism_of_Action cluster_normal Normal Cell (Wild-Type IDH1) cluster_cancer Cancer Cell (Mutant IDH1) Isocitrate_wt Isocitrate IDH1_wt IDH1 (WT) Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate Epigenetic Normal Epigenetic Regulation aKG_wt->Epigenetic Cofactor for Dioxygenases IDH1_wt->aKG_wt Differentiation_wt Normal Cellular Differentiation Epigenetic->Differentiation_wt Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate IDH1_mut IDH1 (Mutant) aKG_mut->IDH1_mut Two_HG 2-Hydroxyglutarate (2-HG) IDH1_mut->Two_HG Neomorphic Activity Block Inhibition of Dioxygenases Two_HG->Block Diff_Block Differentiation Block Block->Diff_Block This compound This compound This compound->IDH1_mut Inhibits

Caption: Mechanism of action of this compound on mutant IDH1 signaling.

Preclinical Evaluation

In Vitro Studies

The preclinical assessment of this compound involved a series of in vitro experiments to establish its potency, selectivity, and cellular activity.

Enzymatic Assays

  • Methodology: The inhibitory activity of this compound was evaluated against recombinant human mutant IDH1 (R132H, R132C, R132G, R132L, R132S), wild-type IDH1, and mutant IDH2 (R140Q, R172K) enzymes. The assay typically measures the enzyme's ability to produce its respective product (NADPH or 2-HG) via a coupled reaction that results in a fluorescent or colorimetric signal. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is then determined.

  • Results: this compound demonstrated potent inhibition of various IDH1 mutants while showing minimal activity against wild-type IDH1 and mutant IDH2 enzymes, highlighting its high selectivity.[4][10][14]

Table 1: In Vitro Enzymatic Inhibition by this compound

Enzyme Target IC50 (nM)
IDH1-R132H 21.2[14]
IDH1-R132C 114[14]
IDH1-R132G Data not specified[10]
IDH1-R132L Data not specified[10]
IDH1-R132S Data not specified[7]
Wild-Type IDH1 >20,000[10][14]
IDH2-R140Q >20,000[10][14]

| IDH2-R172K | >20,000[10][14] |

Cell-Based Assays

  • Methodology: The effect of this compound was tested in cancer cell lines engineered to express IDH1 mutations (e.g., U87 glioblastoma, HCT116 colon cancer) and in primary human AML cells with endogenous IDH1 mutations.[5][10] Key endpoints included:

    • 2-HG Production: Cells were treated with varying concentrations of this compound for a defined period (e.g., 24-72 hours). Intracellular and secreted 2-HG levels were quantified using liquid chromatography-mass spectrometry (LC-MS).

    • Cellular Differentiation: AML cells (e.g., TF-1) were treated with this compound, and differentiation was assessed by monitoring the expression of cell surface markers (e.g., CD11b, CD14) via flow cytometry.

    • Proliferation: The impact on cell growth and viability was measured using standard assays like MTS or CellTiter-Glo®.

  • Results: this compound potently suppressed 2-HG production in cells expressing various IDH1-R132 mutations, with IC50 values in the nanomolar range.[5] This on-target activity led to the induction of granulocytic and monocytic differentiation in AML cells and inhibited proliferation in IDH1-mutant cell lines.[1][5]

Table 2: Cellular Activity of this compound in IDH1-Mutant Cells

Cell Line / Cell Type Endpoint IC50 (nM)
IDH1-mutant Cell Lines 2-HG Production Suppression 8 - 116[5]

| Primary Human AML Cells | 2-HG Production Suppression | Data not specified[5] |

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow cluster_assays Endpoint Analysis cluster_results Data Output start IDH1-Mutant Cells (e.g., AML Primary Cells, HCT116-R132H) treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for 24-72 hours treatment->incubation lcms Quantify 2-HG levels (LC-MS/MS) incubation->lcms  Cell Lysates &  Supernatants flow Assess Differentiation Markers (Flow Cytometry) incubation->flow  Cells prolif Measure Cell Proliferation (e.g., MTS Assay) incubation->prolif  Cells ic50 Determine IC50 for 2-HG Inhibition lcms->ic50 diff_data Quantify % of Differentiated Cells flow->diff_data prolif_data Calculate Inhibition of Proliferation prolif->prolif_data

Caption: Generalized workflow for in vitro evaluation of this compound.
In Vivo Studies

  • Methodology: The in vivo efficacy of this compound was evaluated in mouse xenograft models. Typically, immunodeficient mice (e.g., BALB/c nude) are subcutaneously implanted with human cancer cells engineered to express an IDH1 mutation (e.g., HCT116-IDH1-R132H/+).[14] Once tumors are established, mice are treated orally with this compound or a vehicle control. Key assessments include:

    • Pharmacodynamics: Measurement of 2-HG levels in tumors and plasma at various time points post-treatment to confirm target engagement.

    • Anti-tumor Efficacy: Regular measurement of tumor volume and body weight to assess tumor growth inhibition and tolerability.

  • Results: In IDH1-mutant xenograft models, oral administration of this compound led to a significant and sustained reduction in intratumoral 2-HG concentrations by over 90%.[1] This potent target engagement translated into significant tumor growth inhibition, providing strong evidence of its anti-tumor activity in vivo.[1][14]

Pharmacokinetics and Pharmacodynamics (PK/PD)
  • Methodology: Preclinical pharmacokinetic studies were conducted in animals (e.g., rats) to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[15] Standard non-compartmental analysis was used to determine key parameters after oral and intravenous administration. In vitro metabolism studies using human liver microsomes were performed to identify the cytochrome P450 (CYP) enzymes responsible for its metabolism. The PK/PD relationship was established by correlating drug exposure (AUC, Cmax) with the magnitude of 2-HG reduction in plasma and tissues.[16]

  • Results: Preclinical studies demonstrated that this compound has good oral bioavailability.[1][7] It is approximately 93% bound to plasma proteins.[7] The primary route of metabolism is through CYP3A4, with minor contributions from other CYPs.[7] The drug has a mean half-life of approximately 67 hours in humans.[7] The PK/PD analyses showed a clear relationship between this compound exposure and a dose-dependent, maximal reduction of 2-HG levels, confirming sustained target engagement.[2][16]

Table 3: Summary of Preclinical and Clinical Pharmacokinetic Properties of this compound

Parameter Value / Description
Bioavailability Orally bioavailable[7]
Plasma Protein Binding ~93%[7]
Metabolism Primarily by CYP3A4; minor roles for CYP2C8, CYP2C9, CYP1A2, CYP2C19[7]
Elimination (Human data) ~75% in feces (35% unchanged), ~17% in urine (1% unchanged)[7]

| Half-life (Human data) | ~67 hours[7] |

Synthetic Chemistry

The synthesis of this compound has been reported in the literature, with one key publication outlining a multi-step process.[17] A critical step in the synthesis involves the Ellman–Davis diastereoselective addition of a methyl group to a sulfinimine intermediate, which establishes the crucial stereocenter in the final molecule with high diastereoselectivity and enantiomeric excess.[9][17]

Conclusion

The preclinical development of this compound provided a robust body of evidence supporting its therapeutic potential. Through a successful structure-based design, this compound was identified as a potent and highly selective inhibitor of mutant IDH1. In vitro and in vivo studies demonstrated that it effectively blocks the production of the oncometabolite 2-HG, reverses the associated block in cellular differentiation, and inhibits tumor growth. Favorable pharmacokinetic properties, including oral bioavailability and brain penetrance, further supported its advancement.[1][8] These comprehensive preclinical findings established a strong scientific rationale for the clinical trials that ultimately led to its approval for the treatment of patients with IDH1-mutated AML.[2]

References

Olutasidenib's Target Selectivity for Mutant IDH1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olutasidenib (formerly FT-2102) is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis. This compound is an allosteric inhibitor that specifically targets mutant IDH1, effectively reducing 2-HG levels and restoring normal cellular differentiation.[1][2][3][4][5] This technical guide provides a comprehensive overview of the target selectivity of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Mechanism of Action and Target Selectivity

This compound exerts its therapeutic effect through the selective inhibition of mutated IDH1 enzymes.[2][6][7] Unlike the wild-type (WT) IDH1 enzyme, which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains the ability to convert α-KG to 2-HG.[2][5] this compound is an allosteric inhibitor, binding to a hydrophobic pocket near the dimer interface of the mutant IDH1 enzyme.[3][5] This binding event stabilizes the enzyme in an open, inactive conformation, thereby preventing the catalytic activity required for 2-HG production.[3]

A distinguishing feature of this compound is its unique binding stoichiometry. It binds to the mutant IDH1 dimer at a 2:1 ratio, with one molecule of the inhibitor binding to each monomer of the dimer.[1][5] This is in contrast to other IDH1 inhibitors like ivosidenib, which binds at a 1:1 ratio.[5] This distinct binding mode may contribute to its high potency and selectivity.

Signaling Pathway

Olutasidenib_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (Mutant IDH1) cluster_2 This compound Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Catalyzes WT_IDH1 Wild-Type IDH1 aKG_mut α-Ketoglutarate two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->two_HG Neomorphic Conversion node_a Epigenetic Dysregulation two_HG->node_a node_b Block in Cellular Differentiation two_HG->node_b Mutant_IDH1 Mutant IDH1 This compound This compound Mutant_IDH1_inhibited Mutant IDH1 (Inactive) This compound->Mutant_IDH1_inhibited Allosteric Inhibition (2:1) Mutant_IDH1_inhibited->two_HG Production Blocked Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents: - IDH1 Enzymes (WT, Mutant) - Substrates (Isocitrate, α-KG) - Cofactors (NADP+, NADPH) - this compound Dilutions start->prep_reagents setup_plate Set up 96-well Plate: - Add Assay Buffer - Add IDH1 Enzyme - Add this compound Dilutions prep_reagents->setup_plate initiate_reaction Initiate Reaction: - Add Substrate and Cofactor setup_plate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_absorbance analyze_data Analyze Data: - Calculate Initial Velocities - Plot Dose-Response Curve measure_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

References

Olutasidenib (FT-2102): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive technical overview of Olutasidenib (FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Developed for researchers, scientists, and drug development professionals, this guide details the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this targeted anti-cancer agent.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed to specifically target cancer cells harboring mutations in the IDH1 enzyme.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound (FT-2102)

PropertyValueSource(s)
IUPAC Name 5-{[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino}-1-methyl-6-oxo-1H-pyridine-2-carbonitrile[2]
Synonyms FT-2102, Rezlidhia[1]
Molecular Formula C₁₈H₁₅ClN₄O₂[2]
Molecular Weight 354.79 g/mol [2]
CAS Number 1887014-12-1[1]
SMILES C--INVALID-LINK--c1cc2cc(Cl)ccc2[nH]c1=O[2]
Solubility Soluble in DMSO. Insoluble in water and ethanol.[1]
Appearance SolidMedChemExpress
Storage Store lyophilized at -20°C. In solution, store at -20°C and use within 1 month.[1]

Mechanism of Action and Signaling Pathway

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in various cancers, including acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, by inhibiting α-ketoglutarate-dependent dioxygenases, ultimately leading to a block in cellular differentiation.

This compound is a selective inhibitor of mutant IDH1.[3] By binding to the mutant enzyme, it blocks the production of 2-HG. This reduction in 2-HG levels restores the normal function of α-ketoglutarate-dependent dioxygenases, leading to the reversal of epigenetic alterations and the induction of myeloid differentiation.[4] This targeted mechanism of action makes this compound an effective therapy for patients with IDH1-mutated cancers.

Recent studies suggest that the signaling pathway affected by mutant IDH1 may also involve the activation of the mTOR and AKT pathways, which are crucial for cell proliferation and survival. By inhibiting mutant IDH1, this compound may also indirectly modulate these pathways.

Olutasidenib_Mechanism_of_Action Mechanism of Action of this compound cluster_pathway Isocitrate Isocitrate alpha_KG alpha-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-type IDH1 Isocitrate->alpha_KG mutant_IDH1 Mutant IDH1 alpha_KG->mutant_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Neomorphic activity mutant_IDH1->Two_HG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation Inhibition of α-KG-dependent dioxygenases Two_HG->Epigenetic_Dysregulation Normal_Differentiation Normal Cellular Differentiation This compound This compound (FT-2102) This compound->mutant_IDH1 Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Epigenetic_Dysregulation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Differentiation_Block->Leukemogenesis Differentiation_Block->Normal_Differentiation Restoration

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Key Experimental Protocols

The following sections outline the methodologies for key experiments cited in the development and characterization of this compound.

Mutant IDH1 Enzymatic Assay

This assay is designed to determine the inhibitory activity of this compound against mutant IDH1 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human mutant IDH1 (e.g., R132H, R132C) is expressed and purified. The substrate, α-ketoglutarate, and the cofactor, NADPH, are prepared in a suitable assay buffer.

  • Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Assay Reaction: The enzymatic reaction is initiated by adding the mutant IDH1 enzyme to a mixture of α-ketoglutarate, NADPH, and varying concentrations of this compound in a 384-well plate.

  • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

This assay quantifies the intracellular levels of the oncometabolite 2-HG in cancer cells treated with this compound.

Protocol:

  • Cell Culture: Human cancer cell lines harboring an IDH1 mutation (e.g., U87MG-IDH1 R132H) are cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells using a methanol/water solution.

  • 2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using a 2-HG assay kit, which is typically based on a coupled enzymatic reaction that leads to the production of a fluorescent or colorimetric signal.

  • Data Analysis: The 2-HG levels are normalized to the cell number or protein concentration. The effect of this compound on 2-HG production is determined by comparing the levels in treated cells to those in control cells.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of IDH1-mutated cancer.

Protocol:

  • Cell Implantation: Human cancer cells with an IDH1 mutation (e.g., patient-derived AML cells or a cell line like U87MG-IDH1 R132H) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and overall health are monitored. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure 2-HG levels and assess target engagement.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Experimental_Workflow Experimental Workflow for this compound Evaluation Enzymatic_Assay Enzymatic Assay (IC50 Determination) Cellular_Assay Cellular Assay (2-HG Measurement) Enzymatic_Assay->Cellular_Assay In vitro validation Xenograft_Model In Vivo Xenograft Model (Anti-tumor Efficacy) Cellular_Assay->Xenograft_Model Preclinical efficacy Clinical_Trial Phase I/II Clinical Trial (NCT02719574) Xenograft_Model->Clinical_Trial Clinical translation

Caption: A simplified workflow illustrating the key experimental stages in the preclinical and clinical evaluation of this compound.

Clinical Efficacy and Safety

The pivotal Phase 1/2 clinical trial (NCT02719574) evaluated the safety and efficacy of this compound in patients with relapsed or refractory AML with an IDH1 mutation.[5][6] The study demonstrated that this compound monotherapy was well-tolerated and induced durable complete remissions.[6]

Table 2: Key Clinical Trial Data (NCT02719574)

EndpointResultSource(s)
Patient Population Adults with relapsed or refractory AML with a susceptible IDH1 mutation[5]
Treatment This compound 150 mg orally twice daily[7]
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) 35%[6]
Median Duration of CR+CRh 25.9 months
Most Common Adverse Reactions Nausea, fatigue/malaise, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, diarrhea, and transaminitis[2]

Conclusion

This compound (FT-2102) is a promising targeted therapy for patients with IDH1-mutated cancers, particularly AML. Its well-defined mechanism of action, favorable physicochemical properties, and demonstrated clinical efficacy and safety profile make it a significant advancement in the field of precision oncology. This technical guide provides a foundational resource for researchers and clinicians working with this important therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

The Role of Olutasidenib in the Inhibition of 2-Hydroxyglutarate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olutasidenib (formerly FT-2102) is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme confer a neomorphic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma, by inducing epigenetic and metabolic reprogramming that blocks cellular differentiation. This compound is specifically designed to target and inhibit these mutant IDH1 enzymes, thereby reducing 2-HG levels and restoring normal cellular processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Pathogenic Role of Mutant IDH1 and 2-Hydroxyglutarate

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In certain cancers, somatic point mutations in the active site of IDH1, most commonly at the R132 residue, result in a gain-of-function enzymatic activity.[1] This mutant IDH1 (mIDH1) enzyme acquires the ability to reduce α-KG to D-2-hydroxyglutarate (2-HG), an oncometabolite.[1][2]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations.[2] This hypermethylation phenotype disrupts normal cellular differentiation and is a key driver of oncogenesis in IDH1-mutated malignancies.[2][3]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that selectively binds to and inhibits mutant IDH1 enzymes.[3][4] It does not significantly inhibit wild-type IDH1 or mutant IDH2 proteins.[4][5] By binding to the mutant enzyme, this compound blocks its neomorphic activity, leading to a significant reduction in the production of 2-HG.[1][2] The decrease in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal histone and DNA methylation patterns.[2] This, in turn, promotes the differentiation of malignant cells.[2][3]

dot

cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (IDH1 Mutation) cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Oxidative Decarboxylation IDH1_wt Wild-Type IDH1 aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Neomorphic Reduction Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) TwoHG->Epigenetic_Dysregulation mIDH1 Mutant IDH1 Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis This compound This compound mIDH1_inhibited Mutant IDH1 This compound->mIDH1_inhibited Inhibition TwoHG_reduced Reduced 2-Hydroxyglutarate mIDH1_inhibited->TwoHG_reduced Production Blocked Restored_Differentiation Restoration of Cellular Differentiation TwoHG_reduced->Restored_Differentiation Therapeutic_Effect Therapeutic Effect Restored_Differentiation->Therapeutic_Effect

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data on this compound's Efficacy

The inhibitory activity of this compound has been quantified in various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against Mutant IDH1
Mutant IDH1 ProteinIC50 (nM)
R132H8 - 116
R132L8 - 116
R132S8 - 116
R132G8 - 116
R132C8 - 116
Wild-Type IDH122,400

Data sourced from FDA review documents and preclinical studies.[4][5] The IC50 values represent the concentration of this compound required to inhibit 50% of the mutant IDH1 enzyme activity. The high IC50 for wild-type IDH1 demonstrates the selectivity of the drug.[4]

Table 2: Clinical Efficacy of this compound in Reducing 2-HG Levels
Patient PopulationDosageMean Reduction in Plasma 2-HGTimepoint
Relapsed/Refractory AML with IDH1 mutation150 mg twice daily59.1%By the end of the first cycle
Relapsed/Refractory AML with IDH1 mutation150 mg twice daily>90%Sustained over time

Data from clinical trial results.[1][5][6] The reduction in 2-HG levels was maintained throughout the treatment period.[1]

Experimental Protocols

In Vitro IDH1 Enzyme Activity Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on mutant IDH1 enzymes.

dot

start Start prepare_reagents Prepare Assay Buffer, Mutant IDH1 Enzyme, Substrates (α-KG, NADPH), and this compound start->prepare_reagents dispense_inhibitor Dispense Serial Dilutions of this compound into a 384-well plate prepare_reagents->dispense_inhibitor add_enzyme Add Mutant IDH1 Enzyme Solution and Incubate dispense_inhibitor->add_enzyme initiate_reaction Initiate Reaction by Adding Substrate Solution (α-KG and NADPH) add_enzyme->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction measure_signal Measure NADPH Consumption (e.g., Fluorescence or Absorbance) incubate_reaction->measure_signal data_analysis Analyze Data to Determine IC50 Values measure_signal->data_analysis end End data_analysis->end

Caption: Workflow for in vitro IDH1 enzyme activity assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl₂, and a reducing agent like DTT.

    • Enzyme: Purified recombinant mutant IDH1 protein (e.g., R132H).

    • Substrates: α-ketoglutarate (α-KG) and NADPH.

    • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • The assay is typically performed in a 384-well plate format.[7]

    • A solution of the mutant IDH1 enzyme is pre-incubated with varying concentrations of this compound.[7]

    • The enzymatic reaction is initiated by the addition of α-KG and NADPH.[7]

    • The reaction progress is monitored by measuring the decrease in NADPH concentration, which can be detected by changes in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.[8]

  • Data Analysis:

    • The rate of NADPH consumption is calculated for each this compound concentration.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Measurement of 2-Hydroxyglutarate in Patient Samples

This protocol describes a common method for quantifying 2-HG levels in biological samples using liquid chromatography-mass spectrometry (LC-MS).

dot

start Start sample_collection Collect Patient Samples (Plasma, Serum, or Urine) start->sample_collection sample_preparation Prepare Samples: - Protein Precipitation - Derivatization (Optional) sample_collection->sample_preparation lc_separation Inject Sample into LC System for Chromatographic Separation sample_preparation->lc_separation ms_detection Detect and Quantify 2-HG using Mass Spectrometry lc_separation->ms_detection data_analysis Analyze Data using a Calibration Curve to Determine 2-HG Concentration ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for 2-HG measurement by LC-MS.

Methodology:

  • Sample Collection and Preparation:

    • Patient samples (e.g., plasma, serum, urine) are collected and stored under appropriate conditions.[9]

    • Proteins are precipitated from the samples using a solvent like methanol or acetonitrile.

    • The supernatant containing the metabolites is collected.

    • For some methods, a derivatization step may be included to improve the chromatographic separation and detection of 2-HG enantiomers.[10]

  • LC-MS Analysis:

    • The prepared sample is injected into a liquid chromatography system.

    • The metabolites are separated on a chromatographic column.

    • The eluent is introduced into a mass spectrometer for detection and quantification.

    • The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect and quantify 2-HG.

  • Data Analysis:

    • A calibration curve is generated using standards of known 2-HG concentrations.

    • The concentration of 2-HG in the patient samples is determined by comparing their signal to the calibration curve.[11]

Conclusion

This compound is a targeted therapy that effectively inhibits mutant IDH1, leading to a significant and sustained reduction in the oncometabolite 2-HG.[1][2] This mechanism of action restores normal cellular differentiation, providing a therapeutic benefit for patients with IDH1-mutated cancers.[3] The quantitative data from in vitro and clinical studies demonstrate the potency and selectivity of this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation of mIDH1 inhibitors and their impact on 2-HG production.

References

Preclinical Evidence for Olutasidenib in IDH1-Mutated Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a recurring feature in several cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1][2][3] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji-C domain-containing histone demethylases, leading to widespread epigenetic dysregulation characterized by DNA and histone hypermethylation.[1][5][6] This altered epigenetic landscape ultimately results in a block of cellular differentiation, a key driver of oncogenesis in these malignancies.[1][5][7]

Olutasidenib (formerly FT-2102) is a potent, selective, orally bioavailable, and brain-penetrant small-molecule inhibitor of mutant IDH1 (mIDH1).[8][9][10] It was developed to specifically target the mutated enzyme, reduce 2-HG levels, and thereby restore normal cellular differentiation.[9][11] This technical guide summarizes the key preclinical evidence for this compound, detailing its mechanism of action, efficacy in various models, and the experimental protocols used to generate this evidence.

2.0 Mechanism of Action

This compound's therapeutic effect is rooted in its ability to selectively inhibit the mutated IDH1 enzyme, leading to a cascade of downstream effects that reverse the oncogenic state.

2.1 Selective Inhibition of Mutant IDH1 and 2-HG Production Preclinical studies have demonstrated that this compound is a highly potent and selective inhibitor of various IDH1 mutations, including R132H, R132C, R132L, R132S, and R132G.[4][7] It displays minimal activity against wild-type IDH1 and has no inhibitory activity against mutated IDH2 proteins.[4][7] In IDH1-mutant leukemia and glioma cell lines, treatment with this compound led to a greater than 90% reduction in 2-HG levels.[11] This on-target activity was confirmed in vivo, where this compound administration reduced intratumoral 2-HG concentrations in xenograft mouse models.[11]

2.2 Reversal of Epigenetic Dysregulation and Induction of Differentiation The primary oncogenic effect of mIDH1 is the 2-HG-mediated block in cellular differentiation.[1][5] By reducing 2-HG levels, this compound restores the activity of α-KG-dependent enzymes. This leads to the reversal of aberrant DNA and histone hypermethylation, key epigenetic marks that maintain the differentiation block.[1][5][6] In preclinical models, this mechanism was validated by the observation that this compound treatment of primary human IDH1-mutant AML cells induced their differentiation into mature granulocytic and monocytic cells.[7][12]

cluster_0 Mutant IDH1 Pathway cluster_1 Epigenetic Dysregulation Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 twoHG 2-Hydroxyglutarate (Oncometabolite) aKG->twoHG Mutant IDH1 (e.g., R132H/C) DiffRestored Restored Differentiation TET2 TET Dioxygenases twoHG->TET2 Inhibits JHDM Histone Demethylases twoHG->JHDM Inhibits Hypermethylation DNA & Histone Hypermethylation DiffBlock Differentiation Block Hypermethylation->DiffBlock Oncogenesis Oncogenesis DiffBlock->Oncogenesis This compound This compound This compound->aKG Inhibits This compound->DiffRestored Promotes cluster_Ivosidenib Ivosidenib Binding (1:1) cluster_this compound This compound Binding (2:1) Ivosidenib Ivosidenib Dimer_Ivo mIDH1 Dimer (R132X) Ivosidenib->Dimer_Ivo 1:1 Binding S280F_Ivo mIDH1 Dimer (R132X / S280F) Resistance Binding Hindered RESISTANCE Ivosidenib_Resist Ivosidenib Ivosidenib_Resist->S280F_Ivo Olutasidenib1 This compound Dimer_Olu mIDH1 Dimer (R132X) Olutasidenib1->Dimer_Olu 2:1 Binding Olutasidenib2 This compound Olutasidenib2->Dimer_Olu 2:1 Binding S280F_Olu mIDH1 Dimer (R132X / S280F) Activity Binding Maintained ACTIVITY Olutasidenib_Active1 This compound Olutasidenib_Active1->S280F_Olu 2:1 Binding Olutasidenib_Active2 This compound Olutasidenib_Active2->S280F_Olu 2:1 Binding A 1. Cell Culture IDH1-mutant human cancer cells (e.g., AML cell line) are expanded in vitro. B 2. Implantation Cells are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID). A->B C 3. Tumor Establishment Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). B->C D 4. Randomization Mice are randomly assigned to treatment or control groups. C->D E 5. Treatment Administration This compound (formulated for oral gavage) or vehicle control is administered daily. D->E F 6. Monitoring Tumor volume and mouse body weight are measured 2-3 times per week. E->F G 7. Endpoint Study is terminated when tumors in the control group reach a predetermined size or after a fixed duration. F->G H 8. Analysis Tumors are excised for analysis of 2-HG levels (PK/PD), histology, and other biomarkers. G->H

References

Olutasidenib's Impact on Epigenetic Regulation in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olutasidenib (formerly FT-2102) is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML).[1][2] Mutations in IDH1 confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including TET DNA hydroxylases and Jumonji domain-containing histone demethylases (KDMs).[1][3] This inhibition results in widespread epigenetic dysregulation, characterized by DNA hypermethylation and aberrant histone methylation, which ultimately blocks cellular differentiation and promotes oncogenesis.[1][3] this compound acts by specifically targeting the mutated IDH1 enzyme, thereby reducing 2-HG levels and restoring normal epigenetic landscapes, leading to the induction of cellular differentiation.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on epigenetic regulation, relevant clinical and preclinical data, and detailed experimental protocols for studying its effects.

Core Mechanism of Action: Reversing Oncometabolite-Driven Epigenetic Dysregulation

The central mechanism of this compound's therapeutic effect lies in its ability to reverse the epigenetic alterations induced by the oncometabolite 2-HG.

The Role of Mutant IDH1 and 2-Hydroxyglutarate (2-HG)

In normal cellular metabolism, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, specific mutations in the IDH1 gene, commonly found in certain cancers, alter the enzyme's function, enabling it to convert α-KG to 2-HG.[3] This accumulation of 2-HG is a key driver of tumorigenesis.

Epigenetic Dysregulation by 2-HG

2-HG is a structural analog of α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases.[1] This family of enzymes includes:

  • TET (Ten-Eleven Translocation) enzymes (TET1, TET2, TET3): These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.[5] Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC, resulting in DNA hypermethylation, particularly at CpG islands, and the silencing of tumor suppressor genes.[6][7]

  • Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes remove methyl groups from histone proteins, playing a crucial role in regulating gene expression.[8] Inhibition of KDMs by 2-HG leads to the accumulation of repressive histone marks, such as H3K9me3 and H3K27me3, further contributing to a block in cellular differentiation.[9]

This compound's Intervention

This compound is a selective inhibitor of the mutated IDH1 enzyme.[1] By binding to and inhibiting the mutant protein, this compound blocks the production of 2-HG.[4] The subsequent reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases. This restoration of TET and KDM activity allows for the demethylation of DNA and histones, leading to a more normal epigenetic state and the induction of cellular differentiation in tumor cells.[4][10]

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of this compound's Epigenetic Impact

Olutasidenib_Mechanism cluster_0 Normal Cell cluster_1 Tumor Cell with IDH1 Mutation Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG wtIDH1 TET TET Enzymes alpha_KG->TET KDM Histone Demethylases (KDMs) alpha_KG->KDM wtIDH1 Wild-Type IDH1 DNA_demethylation DNA Demethylation TET->DNA_demethylation Histone_demethylation Histone Demethylation KDM->Histone_demethylation Diff Normal Cellular Differentiation DNA_demethylation->Diff Histone_demethylation->Diff mIsocitrate Isocitrate malpha_KG α-Ketoglutarate (α-KG) mIsocitrate->malpha_KG wtIDH1 (residual) two_HG 2-Hydroxyglutarate (2-HG) malpha_KG->two_HG mutIDH1 mutIDH1 Mutant IDH1 mTET TET Enzymes two_HG->mTET Inhibition mKDM Histone Demethylases (KDMs) two_HG->mKDM Inhibition DNA_hypermethylation DNA Hypermethylation mTET->DNA_hypermethylation Histone_hypermethylation Histone Hypermethylation mKDM->Histone_hypermethylation Diff_block Differentiation Block & Oncogenesis DNA_hypermethylation->Diff_block Histone_hypermethylation->Diff_block This compound This compound This compound->mutIDH1 Inhibition

Caption: Mechanism of this compound in reversing epigenetic dysregulation.

Experimental Workflow for Assessing this compound's Epigenetic Effects

Experimental_Workflow cluster_analysis Downstream Analyses start IDH1-mutant Tumor Cells treatment Treat with this compound (or vehicle control) start->treatment harvest Harvest Cells at Different Time Points treatment->harvest lcms LC-MS/MS (2-HG levels) harvest->lcms medip MeDIP-seq (DNA methylation) harvest->medip chip ChIP-seq (Histone methylation) harvest->chip rna RNA-seq (Gene expression) harvest->rna pheno Phenotypic Assays (e.g., differentiation markers) harvest->pheno

Caption: Workflow for studying this compound's epigenetic impact.

Quantitative Data Presentation

In Vitro Inhibitory Activity of this compound
Mutant IDH1 ProteinIC50 (nM)Reference
R132H8 - 24[1][3]
R132C125[1]
R132L8 - 116[3]
R132S8 - 116[3]
R132G8 - 116[3]
Wild-Type IDH122,400[11]
Clinical Efficacy of this compound in Relapsed/Refractory AML (Phase 2 Study NCT02719574)
Clinical EndpointValueReference
Response Rates
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)35%[2][3]
Overall Response Rate (ORR)48%[1]
Duration of Response
Median Duration of CR+CRh25.9 months[2]
Median Overall Survival (OS)11.6 months[1]
Pharmacodynamic Effects
Median Reduction in 2-HG Levels (after 2 cycles)82%[2]
Transfusion Independence
Patients Achieving Transfusion Independence34%[3]

Detailed Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies for quantifying 2-HG in biological samples.

1. Sample Preparation:

  • For cell culture experiments, collect cell pellets and culture media. For clinical samples, use plasma or serum.
  • Perform protein precipitation by adding a cold solvent (e.g., 80% methanol) containing a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG).
  • Vortex and incubate at -20°C to facilitate protein precipitation.
  • Centrifuge at high speed to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

2. Liquid Chromatography (LC):

  • Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.
  • Use a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
  • Inject the prepared sample extract onto the LC system.

3. Mass Spectrometry (MS):

  • Couple the LC system to a triple quadrupole mass spectrometer operating in negative ion mode.
  • Use selected reaction monitoring (SRM) to detect and quantify 2-HG and the internal standard based on their specific precursor-to-product ion transitions.
  • Generate a standard curve using known concentrations of 2-HG to quantify the levels in the samples.

Analysis of Global DNA Methylation by Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

This protocol provides a general framework for MeDIP-seq analysis.

1. Genomic DNA Extraction and Fragmentation:

  • Isolate high-quality genomic DNA from this compound-treated and control cells.
  • Fragment the DNA to a size range of 200-800 bp using sonication. Verify fragment size by agarose gel electrophoresis.

2. Immunoprecipitation of Methylated DNA:

  • Denature the fragmented DNA by heating.
  • Incubate the single-stranded DNA with a monoclonal antibody specific for 5-methylcytosine (5mC).
  • Capture the antibody-DNA complexes using protein A/G magnetic beads.
  • Wash the beads extensively to remove non-specifically bound DNA.

3. Elution and DNA Purification:

  • Elute the methylated DNA from the antibody-bead complexes.
  • Purify the eluted DNA using standard phenol-chloroform extraction and ethanol precipitation or a column-based method.

4. Library Preparation and Sequencing:

  • Prepare a sequencing library from the immunoprecipitated DNA and an input control (fragmented genomic DNA that has not been immunoprecipitated).
  • Perform high-throughput sequencing on a platform such as Illumina.

5. Data Analysis:

  • Align the sequencing reads to a reference genome.
  • Identify regions enriched for methylated DNA (peaks) in the MeDIP samples relative to the input control.
  • Perform differential methylation analysis between this compound-treated and control samples to identify differentially methylated regions (DMRs).

Analysis of Histone Methylation by Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq for histone modifications like H3K9me3 and H3K27me3.

1. Chromatin Preparation:

  • Cross-link proteins to DNA in live cells using formaldehyde.
  • Lyse the cells and isolate the nuclei.
  • Sonically shear the chromatin to an average size of 200-500 bp.

2. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9me3 or anti-H3K27me3).
  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.
  • Wash the beads to remove non-specific binding.

3. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.
  • Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
  • Treat with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification and Library Preparation:

  • Purify the immunoprecipitated DNA.
  • Prepare a sequencing library from the ChIP DNA and an input control.

5. Sequencing and Data Analysis:

  • Perform high-throughput sequencing.
  • Align reads to the reference genome.
  • Identify regions of histone modification enrichment (peaks).
  • Perform differential binding analysis to compare histone modification patterns between this compound-treated and control cells.

Conclusion

This compound represents a significant advancement in the targeted therapy of IDH1-mutant cancers. Its ability to selectively inhibit the production of the oncometabolite 2-HG and thereby reverse the associated epigenetic dysregulation provides a clear mechanism for its therapeutic efficacy. The restoration of normal cellular differentiation through the demethylation of DNA and histones underscores the critical role of epigenetics in cancer and the potential for epigenetic-targeted therapies. Further research focusing on the detailed quantitative changes in the epigenome following this compound treatment will continue to enhance our understanding of its mechanism and may reveal biomarkers for predicting response and resistance.

References

The Pharmacological Profile of Olutasidenib: A Selective Inhibitor of Mutant Isocitrate Dehydrogenase-1 (IDH1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olutasidenib (brand name Rezlidhia™) is a potent, selective, orally bioavailable small-molecule inhibitor of mutated isocitrate dehydrogenase-1 (mIDH1).[1] Approved by the U.S. Food and Drug Administration (FDA) on December 1, 2022, this compound is indicated for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring a susceptible IDH1 mutation.[2] Mutations in the IDH1 gene represent a distinct molecular subtype of AML, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by altering cellular differentiation.[3] this compound acts by specifically blocking the enzymatic activity of mIDH1, thereby reducing 2-HG levels and promoting the differentiation of myeloid cells.[1][4] This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety, supported by detailed experimental methodologies and data presented for scientific evaluation.

Introduction

Recurrent mutations in the isocitrate dehydrogenase 1 (IDH1) gene are found in approximately 6% to 16% of patients with acute myeloid leukemia (AML).[3][5] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6] The resulting accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in hematopoietic differentiation, a hallmark of AML.[7]

This compound, also known as FT-2102, was developed as a targeted therapy to selectively inhibit the activity of these mIDH1 enzymes.[8] Its approval offers a significant therapeutic option for patients with R/R AML with a susceptible IDH1 mutation, a population with historically poor prognoses.[9] This document synthesizes the core pharmacological data that characterizes this compound as a selective and effective targeted agent.

Mechanism of Action

The therapeutic effect of this compound is rooted in its specific inhibition of the altered function of mutated IDH1 enzymes.

  • Normal IDH1 Function: In healthy cells, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm.[7]

  • Mutant IDH1 Neomorphic Activity: Somatic point mutations in IDH1, most commonly at the R132 residue in the enzyme's active site, result in a "gain-of-function" or neomorphic activity.[6][10] This mutated enzyme preferentially converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[6]

  • Oncogenic Cascade of 2-HG: Elevated intracellular levels of 2-HG competitively inhibit α-KG-dependent enzymes, such as TET family DNA hydroxylases and histone demethylases. This leads to widespread hypermethylation of DNA and histones, altering the epigenetic landscape.[7] The consequence is a blockade of normal cellular differentiation, promoting the proliferation of undifferentiated leukemic blasts.[3]

  • This compound's Intervention: this compound is an allosteric inhibitor that specifically targets and binds to the mutated forms of the IDH1 enzyme.[7][9] This inhibition blocks the catalytic conversion of α-KG to 2-HG.[4] By drastically reducing 2-HG levels, this compound alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal histone and DNA methylation patterns. This epigenetic reset releases the block on hematopoietic differentiation, allowing leukemic blasts to mature into functional myeloid cells.[3][7]

Figure 1: Mechanism of Action of this compound in mIDH1 Cancer.

Pharmacological Profile

Pharmacodynamics

This compound demonstrates potent and selective inhibition of various IDH1 mutations while showing minimal activity against wild-type IDH1 or mutated IDH2 proteins.[3] In vitro studies confirmed its activity against cell lines expressing IDH1 mutations R132H, R132L, R132S, R132G, and R132C, with IC50 values for 2-HG suppression ranging from 8 to 116 nmol/L.[3][5] In patients with AML and IDH1 mutations, treatment with this compound at the recommended dose resulted in a mean 59.1% reduction in plasma 2-HG concentrations by the end of the first cycle, an effect that was sustained throughout treatment.[3][5]

Parameter Value Source
Target Mutant Isocitrate Dehydrogenase-1 (mIDH1)[4]
Inhibited Mutations R132H, R132L, R132S, R132G, R132C[3][10]
Selectivity Little to no inhibitory activity against wild-type IDH1 or mutated IDH2[3][10]
IC50 (2-HG Suppression) 8 - 116 nmol/L in mIDH1-expressing cell lines[3]
Clinical 2-HG Reduction 59.1% mean reduction in plasma 2-HG by Cycle 2[3][6]

Table 1: Summary of this compound Pharmacodynamic Properties.

Pharmacokinetics

This compound exhibits pharmacokinetic properties suitable for oral administration. The recommended dosage is 150 mg administered orally twice daily.[3]

Parameter Description Source
Absorption Median Tmax: ~4 hours. A high-fat meal increases Cmax by 191% and AUC by 83%.[6][10]
Distribution Apparent Volume of Distribution (Vd): 319 L. Plasma Protein Binding: ~93%.[10]
Metabolism Primarily metabolized by CYP3A4 (~90%), with minor contributions from CYP2C8, CYP2C9, CYP1A2, and CYP2C19.[3][10][11]
Elimination Mean Half-life (t1/2): ~67 hours. Excretion: ~75% in feces (35% unchanged) and ~17% in urine (1% unchanged).[10][11]
Drug Interactions Co-administration with strong CYP3A inducers (e.g., rifampin) should be avoided as it may reduce this compound efficacy.[3]

Table 2: Summary of this compound Pharmacokinetic Parameters.

Clinical Efficacy (Study 2102-HEM-101)

The approval of this compound was based on the results of the pivotal, open-label, single-arm, multicenter Phase 2 trial (NCT02719574).[2][12] The study enrolled adult patients with R/R AML and a susceptible IDH1 mutation.[2] The efficacy-evaluable population consisted of 147 patients treated with this compound 150 mg twice daily.[5][13]

Efficacy Endpoint Result (N=147) Source
CR + CRh Rate 35% (95% CI: 27-43%)[5][12]
Complete Remission (CR) Rate 32%[12]
Median Time to CR/CRh 1.9 months (range: 0.9 - 5.6)[12]
Median Duration of CR/CRh 25.9 months (95% CI: 13.5 - Not Reached)[3][5]
Overall Response Rate (ORR) 48% (95% CI: 40-56.7%)[12][14]
Median Overall Survival (OS) 11.6 months (95% CI: 8.9 - 15.5)[12]
Transfusion Independence 34% of patients dependent at baseline became transfusion independent.[3][5]

Table 3: Key Efficacy Results from the Pivotal Phase 2 Study of this compound in R/R AML.

Long-term, five-year follow-up data have further demonstrated the durable responses observed with this compound in this heavily pretreated patient population.[12][14]

P Patient Population: Adults with R/R AML and a susceptible IDH1 mutation T Treatment: This compound 150 mg Oral, Twice Daily P->T Enrollment E Primary Endpoint: CR + CRh Rate T->E Evaluation S Secondary Endpoints: - Duration of Response - Overall Survival - Transfusion Independence T->S Evaluation R Key Result: 35% CR + CRh Rate Median DoR: 25.9 months E->R

Figure 2: High-Level Workflow of the Pivotal Clinical Trial.

Safety and Tolerability

This compound was generally well-tolerated, with a manageable side effect profile.[9] The most common adverse reactions are summarized below.

Adverse Reaction (≥20%) Incidence Source
Nausea38-39%[12]
Fatigue/Malaise23%[12]
ArthralgiaNoted as common[3][5]
Constipation26-27%[12]
Leukocytosis25%[12]
DyspneaNoted as common[3][5]
Pyrexia (Fever)24%[12]
RashNoted as common[3][5]
MucositisNoted as common[3][5]
Diarrhea20-21%[12]
Transaminitis (ALT/AST Increase)Noted as common[3][5]

Table 4: Most Common Adverse Reactions with this compound.

Key Warnings and Precautions
  • Differentiation Syndrome: A serious and potentially fatal complication associated with IDH inhibitors is differentiation syndrome.[4][15] It is characterized by symptoms such as fever, dyspnea, pulmonary infiltrates, pleuropericardial effusion, renal impairment, and rapid weight gain, with or without leukocytosis.[4] If suspected, this compound should be withheld and systemic corticosteroids initiated immediately.[4]

  • Hepatotoxicity: Liver function test abnormalities, including transaminitis and elevated bilirubin, can occur.[4][15] Liver function should be monitored at baseline, at least weekly for the first two months, every other week for the third month, and then monthly for the duration of therapy.[4]

Experimental Protocols and Methodologies

Detailed proprietary protocols are not publicly available; however, the methodologies can be described based on standard scientific principles.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and various mutant IDH1 enzymes.

  • Methodology:

    • Enzyme Preparation: Recombinant human wild-type and mutant (e.g., R132H, R132C) IDH1 enzymes are expressed and purified.

    • Assay Reaction: The assay is typically performed in microplates. The reaction mixture contains the purified enzyme, its substrate isocitrate, the cofactor NADP+, and varying concentrations of this compound.

    • Detection: The enzymatic reaction produces NADPH, which can be detected by monitoring the increase in fluorescence or absorbance at a specific wavelength over time.

    • Data Analysis: The rate of NADPH production is measured for each inhibitor concentration. These rates are plotted against the log of the inhibitor concentration, and the data are fitted to a four-parameter logistic curve to calculate the IC50 value.

A Prepare Reagents: - Recombinant mIDH1 Enzyme - Substrates (Isocitrate, NADP+) - Serial Dilutions of this compound B Incubate Reaction Mixture in Microplate Wells A->B C Monitor NADPH Production (Fluorescence/Absorbance) over Time B->C D Calculate Reaction Rates for each this compound Concentration C->D E Plot Dose-Response Curve and Determine IC50 Value D->E

Figure 3: Generalized Workflow for an In Vitro Enzyme Inhibition Assay.
Cell-Based 2-HG Production Assay

  • Objective: To measure the ability of this compound to suppress the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.

  • Methodology:

    • Cell Culture: A suitable human cell line (e.g., U87MG glioblastoma) is stably transfected to express a specific IDH1 mutation (e.g., IDH1-R132H).

    • Treatment: The cells are seeded in culture plates and treated with a range of this compound concentrations for a defined period (e.g., 48-72 hours).

    • Metabolite Extraction: After treatment, the culture medium is collected, and intracellular metabolites are extracted from the cells using a solvent like methanol.

    • 2-HG Quantification: The concentration of 2-HG in the cell extracts and medium is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: The measured 2-HG levels are normalized to cell number or total protein content. The results are used to generate a dose-response curve and calculate the IC50 for 2-HG inhibition.

Clinical Trial Protocol (Study 2102-HEM-101 Synopsis)
  • Study Design: A Phase 2, open-label, single-arm, multicenter trial.[12]

  • Patient Population: Adult patients (≥18 years) with a diagnosis of AML with an IDH1 mutation that is relapsed after or refractory to prior therapies.[2][12]

  • Treatment: this compound administered orally at a dose of 150 mg twice daily in 28-day cycles until disease progression or unacceptable toxicity.[2][12]

  • Primary Endpoint: The rate of complete remission (CR) plus complete remission with partial hematologic recovery (CRh).[12]

  • Key Secondary Endpoints: Duration of response (DOR), overall survival (OS), rate of conversion from transfusion dependence to independence, and safety/tolerability.[5]

  • Assessments: Disease response was assessed by investigators according to the modified International Working Group (IWG) criteria for AML.[12] Safety was monitored through the collection of adverse events, laboratory tests, and physical examinations.

Conclusion

This compound is a highly selective and potent inhibitor of mutant IDH1, representing a significant advancement in targeted therapy for relapsed or refractory AML. Its mechanism of action directly counteracts the oncogenic effects of 2-HG, promoting myeloid differentiation and leading to durable clinical responses. The comprehensive pharmacological data, from preclinical characterization to pivotal clinical trial results, establishes this compound as a valuable and effective agent in the therapeutic arsenal against IDH1-mutated hematologic malignancies. Further studies are ongoing to explore its role in other IDH1-mutated cancers and in combination with other therapeutic agents.[8][16]

References

Olutasidenib's In Vitro Efficacy: A Deep Dive into Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies that established the foundational efficacy of Olutasidenib (formerly FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The following sections detail the quantitative data from key experiments, the precise methodologies employed, and visual representations of the critical signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for professionals in the fields of oncology, drug discovery, and cancer biology.

Core Efficacy Data: Inhibition of Mutant IDH1 and Induction of Cellular Differentiation

This compound was designed to selectively target cancer cells harboring mutations in the IDH1 enzyme, a key player in cellular metabolism. In vitro studies were crucial in quantifying its potency and selectivity.

Quantitative Efficacy of this compound in In Vitro Models

The initial in vitro evaluation of this compound focused on its ability to inhibit the production of the oncometabolite 2-hydroxyglutarate (2-HG) by various mutant IDH1 enzymes and its impact on the differentiation of cancer cells.

Parameter IDH1 Mutation Cell Line IC50 (nM) Reference
2-HG Production Inhibition R132HEngineered Cell Lines8 - 116[1]
R132LEngineered Cell Lines8 - 116[1]
R132SEngineered Cell Lines8 - 116[1]
R132GEngineered Cell Lines8 - 116[1]
R132CEngineered Cell Lines8 - 116[1]
Enzymatic Inhibition R132HPurified Enzyme21.2[2]
R132CPurified Enzyme114[2]
Selectivity vs. Wild-Type Wild-Type IDH1Purified Enzyme>20,000[2]
Selectivity vs. IDH2 Mutants Mutant IDH2Purified Enzyme>20,000[2]
Cellular Effect Mutant IDH1Primary Human AML CellsInduction of Granulocytic/Monocytic Differentiation[1]

Experimental Protocols: A Methodological Blueprint

The following sections provide detailed methodologies for the key in vitro experiments that were pivotal in the early assessment of this compound's efficacy.

Mutant IDH1 Enzymatic Assay

This assay was designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified mutant IDH1 proteins.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various IDH1 mutants.

Materials:

  • Purified recombinant human IDH1 (R132H, R132C, etc.) and wild-type IDH1 enzymes.

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • Diaphorase

  • Resazurin

  • This compound (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the this compound dilutions to the appropriate wells.

  • Add the purified mutant IDH1 enzyme solution to each well.

  • Initiate the reaction by adding a substrate solution containing α-KG and NADPH.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the consumption of NADPH. This can be done directly by measuring the decrease in absorbance at 340 nm or through a coupled reaction.

  • For the coupled reaction, add a solution containing diaphorase and resazurin to the wells.

  • Incubate for a short period (e.g., 10 minutes) to allow the conversion of resazurin to the fluorescent resorufin.

  • Measure the fluorescence with an appropriate plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular 2-HG Inhibition Assay

This cell-based assay quantifies the ability of this compound to penetrate cells and inhibit the production of 2-HG by mutant IDH1.

Objective: To determine the cellular IC50 of this compound for 2-HG production.

Materials:

  • Human cancer cell lines engineered to express specific IDH1 mutations (e.g., U87 glioblastoma or HCT116 colon cancer cells with IDH1-R132H or R132C).

  • Appropriate cell culture medium and supplements.

  • This compound (dissolved in DMSO).

  • 96-well cell culture plates.

  • Reagents for cell lysis.

  • LC-MS/MS system for 2-HG quantification.

Procedure:

  • Seed the engineered cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • After incubation, collect the cell culture medium and/or lyse the cells.

  • Prepare the samples for LC-MS/MS analysis. This typically involves protein precipitation followed by derivatization of 2-HG to improve its chromatographic properties and detection sensitivity.

  • Quantify the levels of 2-HG in each sample using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

  • Calculate the percent inhibition of 2-HG production for each this compound concentration compared to the DMSO control.

  • Determine the cellular IC50 value by plotting the percent inhibition against the log of the this compound concentration.

AML Cell Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in primary acute myeloid leukemia (AML) cells harboring IDH1 mutations.

Objective: To evaluate the effect of this compound on the differentiation of primary human AML cells.

Materials:

  • Cryopreserved primary human AML blasts with confirmed IDH1 mutations.

  • Appropriate cytokine-supplemented culture medium for primary AML cells.

  • This compound (dissolved in DMSO).

  • Flow cytometer.

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).

  • Stains for morphological analysis (e.g., Wright-Giemsa).

Procedure:

  • Thaw and culture the primary AML cells in a medium that supports their viability and growth.

  • Treat the cells with a clinically relevant concentration of this compound or DMSO control.

  • Culture the cells for an extended period (e.g., 7-14 days), replenishing the medium and drug as necessary.

  • At various time points, harvest the cells for analysis.

  • Flow Cytometry Analysis:

    • Stain the cells with a panel of antibodies against cell surface markers of myeloid differentiation.

    • Acquire the data on a flow cytometer.

    • Analyze the percentage of cells expressing mature myeloid markers in the this compound-treated group versus the control group.

  • Morphological Analysis:

    • Prepare cytospin slides of the treated and control cells.

    • Stain the slides with Wright-Giemsa stain.

    • Examine the cellular morphology under a microscope to assess for signs of granulocytic or monocytic differentiation (e.g., changes in nuclear shape, cytoplasm granularity).

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the general workflows of the described in vitro experiments.

Olutasidenib_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutated Cancer Cell cluster_2 Effect of this compound Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (wild-type) Metabolic_Pathways Metabolic_Pathways aKG->Metabolic_Pathways TCA Cycle, etc. Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut IDH1 (wild-type allele) Two_HG Two_HG aKG_mut->Two_HG IDH1 (mutant) Epigenetic_Dysregulation Epigenetic_Dysregulation Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases (e.g., TET2) Differentiation_Block Differentiation_Block Epigenetic_Dysregulation->Differentiation_Block Epigenetic_Dysregulation_restored Restored Epigenetic State Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis Differentiation_Restored Restored Differentiation This compound This compound This compound->aKG_mut Inhibits Mutant IDH1 Therapeutic_Effect Therapeutic_Effect Differentiation_Restored->Therapeutic_Effect

Caption: Mechanism of action of this compound in IDH1-mutated cancer cells.

In_Vitro_Experimental_Workflow cluster_0 Enzymatic Assay cluster_1 Cellular 2-HG Assay cluster_2 AML Differentiation Assay Purified_Enzyme Purified Mutant IDH1 Enzyme Add_Olutasidenib_Enzyme Add this compound & Substrates (α-KG, NADPH) Purified_Enzyme->Add_Olutasidenib_Enzyme Measure_Activity Measure Enzymatic Activity Add_Olutasidenib_Enzyme->Measure_Activity Calculate_IC50_Enzyme Calculate IC50 Measure_Activity->Calculate_IC50_Enzyme IDH1_Mutant_Cells Culture IDH1-Mutant Cell Lines Treat_Cells_2HG Treat with this compound IDH1_Mutant_Cells->Treat_Cells_2HG Extract_Metabolites Extract Metabolites Treat_Cells_2HG->Extract_Metabolites LCMS_Analysis LC-MS/MS for 2-HG Extract_Metabolites->LCMS_Analysis Calculate_IC50_Cellular Calculate Cellular IC50 LCMS_Analysis->Calculate_IC50_Cellular Primary_AML_Cells Culture Primary IDH1-Mutant AML Cells Treat_Cells_Diff Treat with this compound Primary_AML_Cells->Treat_Cells_Diff Analyze_Differentiation Analyze Differentiation Markers Treat_Cells_Diff->Analyze_Differentiation Flow Cytometry Assess_Morphology Assess Cell Morphology Treat_Cells_Diff->Assess_Morphology Wright-Giemsa Stain

Caption: General workflow for the in vitro evaluation of this compound.

References

Methodological & Application

Application Notes: Olutasidenib for In Vitro Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma, IDH1 acquires gain-of-function mutations, most commonly at the R132 residue.[2][3] This mutated IDH1 (mIDH1) gains a new, harmful capability: it converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG disrupts epigenetic regulation and blocks normal cellular differentiation, thereby driving cancer development.[1][3]

Olutasidenib (formerly FT-2102) is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target these mutant IDH1 enzymes.[5][6][7] It functions as an allosteric inhibitor, binding to a pocket near the dimer interface of the mIDH1 enzyme.[5][8] This binding locks the enzyme in an inactive conformation, preventing the catalytic activity responsible for 2-HG production.[8] In vitro studies have demonstrated that this compound selectively inhibits various IDH1 R132 mutants while showing minimal activity against wild-type IDH1 or mutant IDH2 proteins.[2][9][10] This targeted inhibition leads to a significant reduction in 2-HG levels, which in turn promotes the differentiation of cancer cells and provides a therapeutic benefit.[2][10]

These application notes provide detailed protocols for biochemical and cell-based in vitro assays to characterize the inhibitory activity of this compound against mutant IDH1.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against various recombinant mutant IDH1 enzymes and in cell-based models. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target EnzymeIC50 Value (nM)Selectivity vs. Wild-Type IDH1
IDH1 Mutants
IDH1-R132H8 - 24[3][10][11]>1,000-fold
IDH1-R132C114 - 125[3][10][11]>170-fold
IDH1-R132G8 - 116 (range for various mutants)[10]>190-fold
IDH1-R132L8 - 116 (range for various mutants)[10]>190-fold
IDH1-R132S8 - 116 (range for various mutants)[10]>190-fold
Wild-Type & Other Isoforms
Wild-Type IDH1>20,000[9][11]N/A
Mutant IDH2 (R172K)>20,000[11]N/A
Mutant IDH2 (R140Q)>20,000[11]N/A

Signaling Pathway and Mechanism of Action

Mutant IDH1 enzymes convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate. This disrupts normal epigenetic regulation, leading to a block in cellular differentiation and promoting oncogenesis. This compound selectively binds to and inhibits mutant IDH1, thereby blocking 2-HG production and restoring the potential for normal cell differentiation.

IDH1_Pathway cluster_normal Normal Cell (Wild-Type IDH1) cluster_cancer Cancer Cell (Mutant IDH1) cluster_treatment Treated Cancer Cell Isocitrate Isocitrate WT_IDH1 WT IDH1 Isocitrate->WT_IDH1 aKG_norm α-Ketoglutarate Diff Normal Cellular Differentiation aKG_norm->Diff Supports WT_IDH1->aKG_norm aKG_mut α-Ketoglutarate mIDH1 Mutant IDH1 (e.g., R132H) aKG_mut->mIDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->TwoHG Neomorphic Activity RestoreDiff Restored Differentiation mIDH1->RestoreDiff Inhibition allows Block Differentiation Block & Oncogenesis TwoHG->Block This compound This compound This compound->mIDH1 Allosteric Inhibition

Caption: Mechanism of Mutant IDH1 and this compound Action.

Experimental Protocols

Biochemical Assay for IDH1 Inhibition (Enzyme Kinetics)

This protocol describes a biochemical assay to determine the IC50 value of this compound by measuring its effect on the enzymatic activity of recombinant mIDH1. The assay monitors the mIDH1-catalyzed consumption of NADPH, which can be measured by the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.

Experimental Workflow: Biochemical Assay

Assay_Workflow A Prepare Reagents (Buffer, mIDH1, α-KG, NADPH) C Add mIDH1 Enzyme and this compound to Microplate Wells A->C B Prepare this compound Serial Dilutions B->C D Incubate at Room Temperature (e.g., 15 minutes) C->D E Initiate Reaction by Adding α-KG and NADPH Mixture D->E F Monitor NADPH Consumption (Fluorescence or Absorbance at 340 nm) in a Plate Reader E->F G Calculate Rate of Reaction for Each Inhibitor Concentration F->G H Plot Data and Determine IC50 Value (Non-linear Regression) G->H

Caption: Workflow for the mIDH1 Biochemical Inhibition Assay.

Materials:

  • Recombinant human mIDH1 enzyme (e.g., IDH1-R132H)

  • This compound

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1% (w/v) BSA, 2 mM DTT

  • DMSO (for compound dilution)

  • 384-well, black, flat-bottom microplate

  • Microplate reader with fluorescence or absorbance capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, create a dilution series (e.g., 1:3) to cover a range from micromolar to picomolar concentrations. Further dilute these into the assay buffer.

  • Enzyme Preparation: Dilute the recombinant mIDH1 enzyme stock to the desired final concentration (e.g., 5-10 nM) in cold assay buffer. Keep the enzyme on ice.

  • Reaction Setup:

    • To each well of the 384-well plate, add 5 µL of the diluted this compound solution or DMSO for control wells (positive and negative controls).

    • Add 10 µL of the diluted mIDH1 enzyme solution to all wells except the negative control (no enzyme) wells. Add 10 µL of assay buffer to the negative control wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a substrate mixture containing α-KG and NADPH in the assay buffer. Final concentrations should be at or near the Km for each substrate (e.g., 50 µM α-KG and 25 µM NADPH).

    • Initiate the enzymatic reaction by adding 10 µL of the substrate mixture to all wells. The final reaction volume is 25 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the decrease in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) or absorbance (340 nm) every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic read.

    • Normalize the data by setting the average of the positive control (enzyme + DMSO, no inhibitor) as 100% activity and the negative control (no enzyme) as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay for 2-HG Reduction

This protocol measures the ability of this compound to reduce the intracellular levels of the oncometabolite 2-HG in a cancer cell line endogenously or exogenously expressing mutant IDH1.

Materials:

  • mIDH1-expressing cell line (e.g., U87-mIDH1 R132H glioma cells or HCT116-IDH1 R132C/+ colorectal cancer cells)[12]

  • Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • This compound

  • 6-well or 12-well cell culture plates

  • Cell lysis buffer (e.g., methanol/water-based)

  • Instrumentation for 2-HG detection (LC-MS/MS is the gold standard; enzymatic assay kits are also available)

Procedure:

  • Cell Seeding: Seed the mIDH1-expressing cells in 6-well plates at a density that allows them to reach approximately 70-80% confluency at the end of the experiment (e.g., 2 x 10⁵ cells/well). Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or DMSO (vehicle control).

    • Incubate the cells for 48-72 hours.

  • Metabolite Extraction:

    • After incubation, remove the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of an ice-cold extraction solvent (e.g., 80% methanol) to each well.

    • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex thoroughly and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • 2-HG Quantification:

    • Carefully transfer the supernatant (containing metabolites) to a new tube.

    • Analyze the samples for 2-HG levels using a validated LC-MS/MS method or a commercially available 2-HG assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the 2-HG levels to the total protein concentration or cell number for each sample.

    • Calculate the percent reduction of 2-HG relative to the vehicle-treated control.

    • Plot the percent 2-HG reduction against the this compound concentration to determine the cellular IC50 value.

References

Application Notes and Protocols for Olutasidenib in IDH1-Mutant Acute Myeloid Leukemia (AML) Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML patients, estimated to be between 7% and 14%, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene.[1][2] These mutations lead to a neomorphic enzymatic function, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET2 and histone demethylases, leading to epigenetic dysregulation, a block in cellular differentiation, and the promotion of leukemogenesis.[4][5]

Olutasidenib (formerly FT-2102) is a potent and selective oral small-molecule inhibitor of mutant IDH1.[6] It allosterically binds to the mutant IDH1 enzyme, inhibiting the production of 2-HG.[7] This leads to the restoration of normal cellular differentiation and has shown significant clinical efficacy in patients with relapsed or refractory IDH1-mutant AML.[2][8] These application notes provide detailed protocols for utilizing this compound in in vitro AML cell culture models to study its mechanism of action and effects on cellular differentiation and viability.

Mechanism of Action of this compound in IDH1-Mutant AML

Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET family DNA hydroxylases and histone demethylases (e.g., KDMs). This results in DNA and histone hypermethylation, leading to a block in hematopoietic differentiation, a key feature of AML.

This compound is an allosteric inhibitor that specifically targets the mutant IDH1 enzyme.[7] By inhibiting the production of 2-HG, this compound allows for the normal function of α-KG-dependent dioxygenases. This restores DNA and histone demethylation, ultimately leading to the differentiation of leukemic blasts into mature myeloid cells.

cluster_0 Normal Cell cluster_1 IDH1-Mutant AML Cell cluster_2 This compound Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (wild-type) Normal_Differentiation Normal_Differentiation aKG->Normal_Differentiation α-KG-dependent dioxygenases Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut IDH1 (wild-type) Two_HG Two_HG aKG_mut->Two_HG IDH1 (mutant) Dioxygenase_Inhibition α-KG-dependent dioxygenase inhibition Two_HG->Dioxygenase_Inhibition Inhibition Differentiation_Block Differentiation Block Dioxygenase_Inhibition->Differentiation_Block Epigenetic Dysregulation This compound This compound Mutant_IDH1_Inhibition Mutant IDH1 Inhibition This compound->Mutant_IDH1_Inhibition Two_HG_Reduction Reduced 2-HG Mutant_IDH1_Inhibition->Two_HG_Reduction aKG_mut2 α-KG aKG_mut2->Two_HG_Reduction IDH1 (mutant) Dioxygenase_Restoration α-KG-dependent dioxygenase function Two_HG_Reduction->Dioxygenase_Restoration Restoration Myeloid_Differentiation Myeloid Differentiation Dioxygenase_Restoration->Myeloid_Differentiation Epigenetic Reprogramming

Figure 1: Signaling pathway of mutant IDH1 and this compound's mechanism of action.

Data Presentation

Table 1: In Vitro Activity of this compound in IDH1-Mutant Cell Lines
Cell Line ModelIDH1 MutationThis compound IC50 (nM)Reference
Engineered Cell LineR132H8 - 116[7]
Engineered Cell LineR132L8 - 116[7]
Engineered Cell LineR132S8 - 116[7]
Engineered Cell LineR132G8 - 116[7]
Engineered Cell LineR132C8 - 116[7]
Table 2: Cellular Effects of this compound in IDH1-Mutant AML Models (Illustrative Data)
Cell LineThis compound Conc. (nM)Treatment Duration (days)2-HG Reduction (%)CD11b+ Cells (%)
IDH1-R132H Engineered1007>9040-60
IDH1-R132C Engineered1007>9030-50
Primary AML Cells (IDH1-mutant)1007>80Variable

Experimental Protocols

Cell Culture Models for this compound Research

For reproducible in vitro studies, AML cell lines engineered to express mutant IDH1, such as HL-60 or MOLM-14, are recommended. These can be generated through retroviral or lentiviral transduction. Alternatively, primary AML patient samples with confirmed IDH1 mutations can be used for more clinically relevant studies, though variability between samples should be considered.

Recommended Cell Lines (Engineered):

  • HL-60 (ATCC® CCL-240™): A human promyelocytic leukemia cell line.

  • MOLM-14: A human acute myeloid leukemia cell line.

Culture Conditions:

  • Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL.

Protocol 1: Assessment of this compound on Cell Viability

Objective: To determine the effect of this compound on the viability of IDH1-mutant AML cells.

Materials:

  • IDH1-mutant AML cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed IDH1-mutant AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2: Measurement of Intracellular 2-Hydroxyglutarate (2-HG)

Objective: To quantify the reduction of intracellular 2-HG in IDH1-mutant AML cells following this compound treatment.

Materials:

  • IDH1-mutant AML cells

  • Complete culture medium

  • This compound

  • 6-well cell culture plates

  • 80% methanol (ice-cold)

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Seed IDH1-mutant AML cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat cells with this compound (e.g., 100 nM) or DMSO vehicle control for 48-72 hours.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (containing metabolites) to a new tube.

  • Dry the metabolite extract using a speed vacuum concentrator.

  • Reconstitute the dried pellet in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples for 2-HG levels using a validated LC-MS/MS method.[9]

  • Normalize 2-HG levels to cell number or total protein concentration.

Protocol 3: Flow Cytometry Analysis of Myeloid Differentiation

Objective: To assess the induction of myeloid differentiation in IDH1-mutant AML cells treated with this compound.

Materials:

  • IDH1-mutant AML cells

  • Complete culture medium

  • This compound

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and immaturity markers (e.g., CD34, CD117).

  • Flow cytometer

Procedure:

  • Seed and treat IDH1-mutant AML cells with this compound (e.g., 100 nM) or DMSO vehicle for 7-10 days.

  • Harvest approximately 1 x 10^6 cells per sample.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer.

  • Add the appropriate combination of fluorescently labeled antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software, gating on the live cell population and quantifying the percentage of cells expressing the differentiation markers.[3][10]

cluster_viability Viability Assay cluster_2HG 2-HG Measurement cluster_flow Flow Cytometry Start Seed IDH1-Mutant AML Cells Treat Treat with this compound or Vehicle Control Start->Treat Incubate Incubate for Specified Duration Treat->Incubate Viability_Assay Add Viability Reagent Incubate->Viability_Assay Extract_Metabolites Metabolite Extraction (80% Methanol) Incubate->Extract_Metabolites Stain_Cells Stain with Antibodies (CD11b, etc.) Incubate->Stain_Cells Read_Viability Measure Luminescence Viability_Assay->Read_Viability Analyze_2HG LC-MS/MS Analysis Extract_Metabolites->Analyze_2HG Analyze_Flow Acquire and Analyze Differentiation Markers Stain_Cells->Analyze_Flow

References

Olutasidenib dosage and administration for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for olutasidenib (formerly FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The following data and protocols are intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits the mutated forms of the IDH1 enzyme, including R132H, R132C, R132L, R132S, and R132G.[1] These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis by altering epigenetic regulation and blocking cellular differentiation.[1][2] this compound binds to a hydrophobic pocket near the dimer interface of the mutant IDH1 enzyme, stabilizing it in an open, inactive conformation. This allosteric inhibition prevents the conversion of α-ketoglutarate to 2-HG, thereby restoring normal cellular differentiation processes.[3]

Signaling Pathway

olutasidenib_pathway cluster_1 IDH1-Mutated Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) TwoHG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block This compound This compound This compound->aKG_mut Inhibits

Caption: this compound inhibits mutant IDH1, blocking 2-HG production and restoring cell differentiation.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound
Cell LineIDH1 MutationAssay TypeEndpointIC50 (nM)Reference
U87MGR132H2-HG ProductionInhibition8 - 116[1][2]
HT1080R132C2-HG ProductionInhibition8 - 116[1][2]
Patient-derived AMLR132H/C2-HG ProductionInhibition~10[4]
Various Cell LinesR132L, R132S, R132G2-HG ProductionInhibition8 - 116[1][2]
Table 2: In Vivo Dosage and Administration of this compound
Animal ModelTumor ModelAdministration RouteDosageDosing ScheduleStudy EndpointReference
Nude MiceHCT116 (IDH1 R132C/+) XenograftOral (p.o.)30 mg/kgTwice Daily (BID)Tumor Growth Inhibition, 2-HG Reduction[1]
Nude MiceHCT116 (IDH1 R132C/+) XenograftOral (p.o.)100 mg/kgTwice Daily (BID)Tumor Growth Inhibition, 2-HG Reduction[1]
Sprague Dawley RatsToxicology StudyOral (p.o.)Up to 400 mg/kg/dayDailySafety Assessment[5]

Experimental Protocols

In Vitro Experimental Protocols

1. 2-Hydroxyglutarate (2-HG) Production Inhibition Assay

This protocol is designed to measure the ability of this compound to inhibit the production of 2-HG in cancer cell lines harboring IDH1 mutations.

Materials:

  • IDH1-mutant human cancer cell lines (e.g., HCT116 IDH1 R132C/+, U87MG R132H, HT1080 R132C)

  • Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)

  • This compound (FT-2102)

  • DMSO (for compound dilution)

  • 96-well cell culture plates

  • 2-HG Assay Kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Seed IDH1-mutant cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Following incubation, lyse the cells and measure the intracellular 2-HG levels using a commercial 2-HG assay kit according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of 2-HG inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

2. Cellular Differentiation Assay in AML Cells

This protocol assesses the ability of this compound to induce differentiation in primary acute myeloid leukemia (AML) cells with IDH1 mutations.

Materials:

  • Primary human AML cells with IDH1 mutations

  • RPMI-1640 medium supplemented with 10% FBS and cytokines (e.g., IL-3, G-CSF, GM-CSF)

  • This compound (FT-2102)

  • DMSO

  • Flow cytometry antibodies for myeloid differentiation markers (e.g., CD11b, CD14, CD15)

  • Flow cytometer

Procedure:

  • Culture primary AML cells in appropriate medium with cytokines.

  • Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 7-14 days.

  • Replenish the medium and compound every 3-4 days.

  • After the treatment period, harvest the cells and stain them with fluorescently labeled antibodies against myeloid differentiation markers.

  • Analyze the expression of differentiation markers using a flow cytometer.

  • Quantify the percentage of cells expressing mature myeloid markers to determine the extent of differentiation induced by this compound.

In Vivo Experimental Protocol

HCT116 Xenograft Mouse Model

This protocol describes the establishment of a human colorectal carcinoma xenograft model and the evaluation of this compound's anti-tumor efficacy.

Materials:

  • HCT116 cell line with an engineered IDH1 R132C mutation

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound (FT-2102)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Analytical equipment for 2-HG measurement (LC-MS/MS)

Procedure:

  • Harvest HCT116-IDH1 R132C/+ cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

  • Administer this compound orally (p.o.) at the desired doses (e.g., 30 mg/kg and 100 mg/kg) twice daily. The control group receives the vehicle on the same schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors.

  • A portion of the tumor can be snap-frozen for pharmacodynamic analysis, such as the measurement of intratumoral 2-HG levels by LC-MS/MS.

  • Calculate tumor growth inhibition and analyze the reduction in 2-HG levels to assess the efficacy of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Seed IDH1-mutant cells treatment_vitro Treat with this compound (serial dilutions) cell_culture->treatment_vitro incubation_vitro Incubate for 48-72h treatment_vitro->incubation_vitro assay_2hg Measure intracellular 2-HG incubation_vitro->assay_2hg assay_diff Assess myeloid differentiation markers (Flow Cytometry) incubation_vitro->assay_diff xenograft Establish HCT116 xenograft in mice randomization Randomize mice when tumors reach ~150-200 mm³ xenograft->randomization treatment_vivo Administer this compound (e.g., 30 or 100 mg/kg BID, p.o.) randomization->treatment_vivo monitoring Monitor tumor growth and body weight treatment_vivo->monitoring endpoint Tumor excision and 2-HG analysis monitoring->endpoint

Caption: Preclinical experimental workflow for in vitro and in vivo studies of this compound.

References

Measuring Olutasidenib's Engagement with Mutant IDH1 in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Olutasidenib (formerly FT-2102) is a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in the IDH1 enzyme, commonly found in several cancers including acute myeloid leukemia (AML), lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] 2-HG accumulation disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis. This compound is designed to specifically target and inhibit the activity of mutated IDH1, thereby reducing 2-HG levels and restoring normal cellular differentiation.[1][3] This document provides detailed protocols for assessing the target engagement of this compound in cell lines expressing mutant IDH1.

Key Concepts in this compound's Mechanism of Action

Mutant IDH1 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to 2-HG. This compound selectively binds to and inhibits these mutated IDH1 variants, leading to a decrease in intracellular 2-HG levels. This reduction in the oncometabolite is a primary and direct indicator of target engagement.

Data Presentation

The following tables summarize key quantitative data related to this compound's activity and target engagement.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
IDH1-R132H21.2Biochemical[4]
IDH1-R132C114Biochemical[4]
Wild-type IDH1>20,000Biochemical[4]
IDH2-R172K>20,000Biochemical[4]
IDH2-R140Q>20,000Biochemical[4]

Table 2: Cellular Activity of this compound in Mutant IDH1 Cell Lines

Cell LineIDH1 MutationAssayEndpointIC50 (nM)Reference
U87R132H2-HG Production2-HG Levels8 - 116FDA Summary[5]
HT1080R132C2-HG Production2-HG Levels8 - 116FDA Summary[5]
RBER132S2-HG Production2-HG Levels8 - 116FDA Summary[5]
JJ012R132G2-HG Production2-HG Levels8 - 116FDA Summary[5]
SNU1079R132C2-HG Production2-HG Levels8 - 116FDA Summary[5]

Signaling Pathway and Experimental Workflows

Mutant IDH1 Signaling Pathway and this compound Inhibition

cluster_0 Cytoplasm Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-type IDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG->TwoHG Mutant IDH1 Activity Epigenetic Epigenetic Dysregulation & Cellular Differentiation Block TwoHG->Epigenetic Inhibition of α-KG-dependent dioxygenases mIDH1 Mutant IDH1 This compound This compound This compound->mIDH1 Inhibition

Caption: Mutant IDH1 converts α-KG to 2-HG, which is inhibited by this compound.

Cellular Thermal Shift Assay (CETSA) Workflow

A Treat cells with this compound or vehicle (DMSO) B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble mutant IDH1 (e.g., Western Blot) C->D E Plot protein stability curve D->E

Caption: Workflow for assessing target engagement using CETSA.

2-Hydroxyglutarate (2-HG) Measurement Workflow

A Culture IDH1-mutant cells and treat with this compound B Lyse cells and collect supernatant A->B C Perform 2-HG detection assay (Colorimetric/Fluorometric/LC-MS) B->C D Quantify 2-HG levels and compare to controls C->D

Caption: General workflow for quantifying cellular 2-HG levels.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol is adapted from general CETSA procedures and should be optimized for the specific cell line and equipment.[5][6]

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding. When this compound binds to mutant IDH1, the protein becomes more resistant to heat-induced denaturation.

Materials:

  • IDH1-mutant cell line (e.g., U87-MG expressing IDH1-R132H)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

  • Primary antibody against IDH1 (specific to the mutant form if available, or a pan-IDH1 antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermocycler or heating blocks

Protocol:

  • Cell Culture and Treatment:

    • Seed IDH1-mutant cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-4 hours at 37°C.

  • Heating:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the heated cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-IDH1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble IDH1 protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated samples indicates target engagement.

Measurement of Intracellular 2-Hydroxyglutarate (2-HG) Levels

This protocol describes a colorimetric/fluorometric method for 2-HG quantification, which is suitable for high-throughput screening. For more precise quantification, an LC-MS/MS-based method is recommended.

A. Colorimetric/Fluorometric Assay

Principle: This assay utilizes an enzyme that specifically oxidizes D-2-HG, leading to the production of a colored or fluorescent product that is proportional to the amount of 2-HG.

Materials:

  • D-2-Hydroxyglutarate Assay Kit (e.g., from Abcam or Sigma-Aldrich)

  • IDH1-mutant cell line

  • This compound and DMSO

  • PBS

  • Deproteinizing sample preparation kit (if required by the assay kit)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed IDH1-mutant cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of this compound or DMSO for 24-72 hours.

  • Sample Preparation:

    • Lyse the cells according to the assay kit's instructions. This may involve a deproteinization step to remove interfering enzymes.

    • Collect the cell lysates.

  • 2-HG Detection:

    • Prepare the 2-HG standards and reaction mix as described in the kit's manual.

    • Add the reaction mix to the standards and samples in a new 96-well plate.

    • Incubate the plate for the recommended time and temperature (e.g., 60 minutes at 37°C).

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

    • Generate a standard curve using the 2-HG standards.

    • Calculate the concentration of 2-HG in the samples based on the standard curve.

    • Plot the 2-HG concentration as a function of this compound concentration to determine the IC50.

B. LC-MS/MS Method

Principle: Liquid chromatography-mass spectrometry provides a highly sensitive and specific method for the quantification of 2-HG.

Materials:

  • LC-MS/MS system

  • Appropriate chromatography column (e.g., chiral column for enantiomer separation)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (e.g., 13C-labeled 2-HG)

Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the colorimetric assay.

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold extraction solvent to the cells and incubate on ice.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Dry the supernatant and reconstitute in a suitable solvent.

    • Inject the samples into the LC-MS/MS system.

    • Separate 2-HG from other metabolites using an appropriate chromatographic method.

    • Detect and quantify 2-HG and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of 2-HG to the internal standard.

    • Determine the concentration of 2-HG in the samples using a standard curve.

Western Blotting and Immunoprecipitation for IDH1

Principle: These techniques are used to assess the expression levels of total and mutant IDH1 protein and to confirm the presence of the target protein in the cell line.

A. Western Blotting

Materials:

  • IDH1-mutant cell line

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibodies: anti-IDH1 (pan) and/or anti-IDH1-R132H specific antibody

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Protocol:

  • Protein Extraction:

    • Lyse this compound-treated and control cells in lysis buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate protein lysates on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

B. Immunoprecipitation

Principle: To isolate the IDH1 protein and any interacting partners.

Materials:

  • Cell lysate

  • Anti-IDH1 antibody

  • Protein A/G agarose beads

Protocol:

  • Immune Complex Formation:

    • Incubate the cell lysate with the anti-IDH1 antibody.

  • Precipitation:

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the protein from the beads.

  • Analysis:

    • Analyze the eluted proteins by Western blotting.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for assessing the target engagement of this compound in cell lines expressing mutant IDH1. Measuring the reduction of the oncometabolite 2-HG is the most direct and functionally relevant readout of target engagement. The Cellular Thermal Shift Assay provides direct evidence of the physical interaction between this compound and its target protein in a cellular context. Western blotting and immunoprecipitation are valuable for confirming target expression and for more in-depth mechanistic studies. The choice of assay will depend on the specific research question and available resources.

References

Application Notes and Protocols for Olutasidenib Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating olutasidenib in combination with other therapeutic agents, particularly focusing on synergistic effects in hematological malignancies such as Acute Myeloid Leukemia (AML).

Introduction

This compound is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Mutations in IDH1 are a therapeutic target in several cancers, including AML. The mutant IDH1 enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG), which promotes leukemogenesis through epigenetic dysregulation and a block in cellular differentiation.[1][2] this compound acts by inhibiting the production of 2-HG, thereby restoring normal cellular processes.[1] Preclinical and clinical studies have demonstrated that combining this compound with other agents, such as the BCL-2 inhibitor venetoclax and the hypomethylating agent azacitidine, can lead to enhanced anti-leukemic activity.[3][4]

Key Combination Therapies and Rationale

A promising combination strategy involves the triplet therapy of this compound, venetoclax, and azacitidine. The rationale for this combination is based on their complementary mechanisms of action:

  • This compound: Targets the oncogenic effects of mutant IDH1.

  • Venetoclax: A BCL-2 inhibitor that induces apoptosis in cancer cells. IDH1-mutated AML cells have been shown to be particularly dependent on BCL-2 for survival.[3]

  • Azacitidine: A hypomethylating agent that can induce apoptosis and is thought to synergize with venetoclax by downregulating the anti-apoptotic protein MCL-1, a known resistance factor to venetoclax.[5][6]

Preclinical Experimental Design

In Vitro Assays

Cell Line Selection:

It is crucial to use AML cell lines harboring an IDH1 mutation (e.g., R132C, R132H). Examples of such cell lines that could be used or engineered include:

  • OCI-AML3 (IDH2-R140Q, but a relevant model for myeloid malignancies)

  • THP-1 (Can be engineered to express mutant IDH1)

  • Patient-derived primary AML cells with confirmed IDH1 mutations are the most clinically relevant models.

1. Cell Viability Assays (MTT/MTS):

This assay assesses the cytotoxic effects of the drug combinations.

Protocol:

  • Seed IDH1-mutant AML cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

  • Treat the cells with a dose range of this compound, venetoclax, and azacitidine, both as single agents and in combination. A two-fold serial dilution is recommended to determine the IC50 values.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. Synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy.

2. Apoptosis Assays (Annexin V/Propidium Iodide Staining):

This assay quantifies the induction of apoptosis by the drug combinations.

Protocol:

  • Seed IDH1-mutant AML cells in 6-well plates at a density of 1 x 10⁶ cells/well.

  • Treat the cells with the desired concentrations of this compound, venetoclax, and azacitidine, alone and in combination, for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

3. Western Blot Analysis:

This technique is used to investigate the molecular mechanisms underlying the synergistic effects of the combination therapy by examining changes in protein expression in relevant signaling pathways.

Protocol:

  • Treat IDH1-mutant AML cells with the drug combinations for the desired time points (e.g., 24, 48 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to investigate include:

    • Apoptosis pathway: BCL-2, MCL-1, BAX, BAK, cleaved PARP, cleaved Caspase-3.

    • Cell cycle control: p21, p27.

    • Signaling pathways: phosphorylated and total proteins of the MAPK/ERK and PI3K/Akt pathways.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH should be used as a loading control.

In Vivo Xenograft Models

Patient-derived xenograft (PDX) models or xenografts using established IDH1-mutant AML cell lines are crucial for evaluating the in vivo efficacy of the combination therapy.

Protocol:

  • Engraft immunodeficient mice (e.g., NSG mice) with IDH1-mutant AML cells (e.g., 1-5 x 10⁶ cells intravenously or subcutaneously).

  • Monitor for engraftment by peripheral blood analysis or tumor growth measurement.

  • Once engraftment is established, randomize the mice into treatment groups: vehicle control, this compound alone, venetoclax alone, azacitidine alone, and the combination of all three drugs.

  • Administer the drugs at clinically relevant doses and schedules. For example:

    • This compound: 150 mg/kg, orally, twice daily.[7]

    • Venetoclax: Dose will vary based on the model.

    • Azacitidine: 75 mg/m², subcutaneously or intravenously, daily for 7 days.[4]

  • Monitor tumor growth (for subcutaneous models) and animal health (body weight, clinical signs) regularly.

  • Assess treatment efficacy by measuring overall survival and determining the leukemic burden in bone marrow, spleen, and peripheral blood at the end of the study.

  • Collect tissues for pharmacodynamic studies, including western blot analysis and immunohistochemistry, to confirm target engagement and investigate mechanisms of action in vivo.

Clinical Trial Design

Based on preclinical findings, clinical trials are designed to evaluate the safety and efficacy of this compound combination therapy in patients.

Example of a Phase II Clinical Trial Design (this compound, Venetoclax, and Azacitidine for Newly Diagnosed IDH1-Mutated AML): [8]

  • Patient Population: Adult patients with newly diagnosed IDH1-mutated AML who are eligible for intensive induction chemotherapy.

  • Treatment Regimen:

    • This compound: 150 mg orally, twice daily, on days 1-28 of each cycle.

    • Azacitidine: 75 mg/m² subcutaneously or intravenously on days 1-7 of each cycle.

    • Venetoclax: Orally, once daily, on days 1-21 of cycle 1. The duration of venetoclax in subsequent cycles may be adjusted based on response.

  • Primary Objective: To determine the safety and efficacy of the combination therapy.

  • Endpoints:

    • Primary: Complete Remission (CR) + Complete Remission with partial hematologic recovery (CRh) rate.

    • Secondary: Overall response rate (ORR), duration of response (DOR), overall survival (OS), and safety/tolerability.

  • Correlative Studies:

    • Bone marrow aspirates and biopsies are collected at baseline and at specified time points during treatment to assess response and minimal residual disease (MRD) by multiparameter flow cytometry and molecular assays.

    • Blood samples are collected for pharmacokinetic and pharmacodynamic studies.

Data Presentation

All quantitative data from preclinical and clinical studies should be summarized in clearly structured tables for easy comparison of treatment arms.

Table 1: Example of In Vitro Cytotoxicity Data

Treatment GroupIC50 (µM) ± SDCombination Index (CI)
This compound[Value]N/A
Venetoclax[Value]N/A
Azacitidine[Value]N/A
This compound + Venetoclax[Value][Value]
This compound + Azacitidine[Value][Value]
This compound + Venetoclax + Azacitidine[Value][Value]

Table 2: Example of In Vivo Efficacy Data

Treatment GroupMedian Overall Survival (days)Change in Tumor Volume (%)
Vehicle Control[Value][Value]
This compound[Value][Value]
Venetoclax[Value][Value]
Azacitidine[Value][Value]
This compound + Venetoclax + Azacitidine[Value][Value]

Table 3: Example of Clinical Trial Efficacy Data

ResponseThis compound Monotherapy (n=X)This compound + Azacitidine (n=Y)This compound + Venetoclax + Azacitidine (n=Z)
Overall Response Rate (ORR)[Value]%[Value]%[Value]%
Complete Remission (CR)[Value]%[Value]%[Value]%
CR with partial hematologic recovery (CRh)[Value]%[Value]%[Value]%
Median Duration of Response (months)[Value][Value][Value]
Median Overall Survival (months)[Value][Value][Value]

Visualizations

Signaling Pathway of this compound Combination Therapy

Olutasidenib_Combination_Therapy_Pathway cluster_0 Mutant IDH1 Pathway cluster_1 Apoptosis Pathway cluster_2 DNA Methylation cluster_3 Therapeutic Intervention mIDH1 Mutant IDH1 TwoHG 2-Hydroxyglutarate (2-HG) mIDH1->TwoHG Differentiation_Block Block in Cellular Differentiation TwoHG->Differentiation_Block BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK MCL1 MCL-1 MCL1->BAX_BAK Apoptosis Apoptosis BAX_BAK->Apoptosis DNMT DNA Methyltransferases (DNMTs) Hypermethylation DNA Hypermethylation DNMT->Hypermethylation This compound This compound This compound->mIDH1 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Azacitidine Azacitidine Azacitidine->MCL1 Downregulates Azacitidine->DNMT Inhibits

Caption: Mechanism of action for this compound combination therapy.

Experimental Workflow for In Vitro Synergy Assessment

in_vitro_workflow cluster_assays Endpoint Assays start Start: IDH1-mutant AML Cell Culture treatment Treat with this compound, Venetoclax, Azacitidine (Single agents & Combinations) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (MTT/MTS) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis western_blot Western Blot (Protein Expression) incubation->western_blot data_analysis Data Analysis: - IC50 Calculation - Synergy Analysis (CI) - Statistical Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis results Results: - Synergistic Cytotoxicity - Apoptosis Induction - Pathway Modulation data_analysis->results

Caption: Workflow for in vitro assessment of drug synergy.

Logical Relationship of Combination Therapy Components

logical_relationship This compound This compound (mIDH1 Inhibition) Synergy Synergistic Anti-Leukemic Effect This compound->Synergy Venetoclax Venetoclax (BCL-2 Inhibition) Venetoclax->Synergy Azacitidine Azacitidine (Hypomethylation) Azacitidine->Synergy

Caption: Interplay of combination therapy components for synergistic effect.

References

Application Notes and Protocols: Utilizing Olutasidenib to Investigate IDH1 Mutation-Driven Oncogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Olutasidenib, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), as a tool to study the mechanisms of IDH1 mutation-driven oncogenesis. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research into the therapeutic effects and underlying biology of targeting mutant IDH1.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3] These gain-of-function mutations result in the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6] Accumulating 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation, altered gene expression, and a block in cellular differentiation, ultimately promoting tumorigenesis.[4][5][7]

This compound (formerly FT-2102) is an orally bioavailable, small-molecule inhibitor that selectively targets mutant IDH1.[1][4][8] By inhibiting the production of 2-HG, this compound helps restore normal cellular differentiation and has demonstrated significant clinical activity in patients with relapsed or refractory IDH1-mutated AML.[4][9][10][11][12] These application notes will detail the use of this compound as a chemical probe to dissect the molecular consequences of IDH1 mutations.

Mechanism of Action

This compound allosterically binds to and inhibits the mutated IDH1 enzyme, preventing the conversion of α-ketoglutarate to 2-HG.[4] This leads to a significant reduction in intracellular 2-HG levels, thereby alleviating the inhibition of α-KG-dependent enzymes such as TET DNA hydroxylases and histone demethylases.[5] The restoration of these enzyme functions leads to the reversal of aberrant DNA and histone hypermethylation, promoting the differentiation of malignant cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

ParameterCell Line/EnzymeValueReference
IC50 (2-HG Suppression) IDH1-R132H expressing cells8 nM[1]
IDH1-R132L expressing cells116 nM[1]
IDH1-R132S expressing cells24 nM[1]
IDH1-R132G expressing cells32 nM[1]
IDH1-R132C expressing cells12 nM[1]
IC50 (Enzyme Inhibition) Recombinant mutant IDH1 R132HSubmicromolar[13]
IC50 (Wild-Type IDH1) Wild-Type IDH1>10 µM[13]

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory IDH1-Mutated AML (Phase 2 Study 2102-HEM-101)

Clinical EndpointValue95% Confidence IntervalReference
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate 35%27% - 43%[9][14]
Complete Remission (CR) Rate 32%24.5% - 40.2%[10]
Median Time to CR/CRh 1.9 months-[14]
Median Duration of CR/CRh 25.9 months13.5 months - Not Reached[9][14]
Overall Response Rate (ORR) 48%-
Median Overall Survival (in responders) 32.7 months-

Signaling Pathways and Experimental Workflows

IDH1 Mutation-Driven Oncogenesis and this compound Intervention

IDH1_Oncogenesis cluster_0 Mutant IDH1 (mIDH1) Pathway cluster_1 This compound Intervention Isocitrate Isocitrate mIDH1 Mutant IDH1 Isocitrate->mIDH1 Substrate alpha-KG α-Ketoglutarate alpha-KG->mIDH1 Substrate mIDH1->alpha-KG Reduced Conversion 2-HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->2-HG Neomorphic Activity TET_Enzymes TET Enzymes (e.g., TET2) 2-HG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases (e.g., KDMs) 2-HG->Histone_Demethylases Inhibition Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) TET_Enzymes->Epigenetic_Dysregulation Prevents Histone_Demethylases->Epigenetic_Dysregulation Prevents Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis Normal_Differentiation Restoration of Normal Cellular Differentiation This compound This compound This compound->mIDH1 Inhibition Therapeutic_Effect Therapeutic Effect

Caption: Signaling pathway of IDH1 mutation-driven oncogenesis and its reversal by this compound.

Experimental Workflow for Evaluating this compound In Vitro

In_Vitro_Workflow Start IDH1-mutated Cancer Cell Lines (e.g., AML cell lines) Treatment Treat cells with varying concentrations of this compound Start->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Endpoint_Assays->Cell_Viability 2HG_Measurement 2-HG Measurement (LC-MS/MS or Enzymatic Assay) Endpoint_Assays->2HG_Measurement Differentiation_Analysis Differentiation Analysis (Flow Cytometry, Western Blot) Endpoint_Assays->Differentiation_Analysis Methylation_Analysis Methylation Analysis (DNA/Histone) Endpoint_Assays->Methylation_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis 2HG_Measurement->Data_Analysis Differentiation_Analysis->Data_Analysis Methylation_Analysis->Data_Analysis

Caption: A typical in vitro experimental workflow for characterizing the effects of this compound.

Experimental Protocols

Cell Viability Assay (Luminescent ATP Assay)

This protocol is adapted for determining the viability of suspension cells, such as AML cell lines, after treatment with this compound.

Materials:

  • IDH1-mutated cancer cell lines (e.g., MOLM-14, KG-1)

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO vehicle control.

  • Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Measurement of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 2-HG from cell lysates.

Materials:

  • IDH1-mutated cells treated with this compound

  • 80% Methanol (pre-chilled to -80°C)

  • Internal standard (e.g., 13C5-2-HG)

  • LC-MS/MS system

  • Chiral chromatography column (for enantiomer separation if required)

Procedure:

  • Cell Culture and Treatment: Culture IDH1-mutated cells and treat with this compound or vehicle for the desired time period (e.g., 48-72 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol).

    • Inject the sample onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography method.

    • Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis: Generate a standard curve using known concentrations of 2-HG. Normalize the 2-HG peak area to the internal standard peak area and quantify the concentration in the samples based on the standard curve.

Analysis of Myeloid Differentiation by Flow Cytometry

This protocol describes the use of flow cytometry to assess the expression of cell surface markers indicative of myeloid differentiation in AML cells following this compound treatment.

Materials:

  • IDH1-mutated AML cells treated with this compound

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc receptor blocking antibody (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells after treatment with this compound or vehicle.

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/100 µL.

  • Fc Receptor Blocking:

    • Add Fc receptor blocking antibody to the cell suspension and incubate on ice for 15 minutes. This step is crucial to prevent non-specific antibody binding.

  • Antibody Staining:

    • Add the pre-titrated fluorochrome-conjugated antibodies to the cells.

    • Incubate on ice for 30 minutes in the dark.

  • Washing:

    • Wash the cells twice with 1 mL of cold FACS buffer.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000).

  • Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells expressing the differentiation markers.

Western Blot Analysis of Differentiation Markers

This protocol provides a general framework for assessing the protein levels of differentiation markers.

Materials:

  • IDH1-mutated AML cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against differentiation markers (e.g., CD11b, CEBPA) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Conclusion

This compound is a valuable tool for studying the functional consequences of IDH1 mutations in cancer. The protocols outlined in these application notes provide a foundation for researchers to investigate the oncometabolite-driven mechanisms of tumorigenesis and to evaluate the efficacy of targeted therapies. By utilizing these methods, the scientific community can further elucidate the complex biology of IDH1-mutated cancers and contribute to the development of novel therapeutic strategies.

References

Application Notes and Protocols: Olutasidenib for Inducing Differentiation in Primary AML Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olutasidenib (formerly FT-2102) is a potent, selective, and orally bioavailable small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3][4] In acute myeloid leukemia (AML), specific mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][5] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation, a hallmark of AML.[1][3] this compound specifically targets and inhibits mutant IDH1, leading to a reduction in 2-HG levels, restoration of normal epigenetic patterns, and subsequent induction of myeloid differentiation.[1][2] These application notes provide an overview of the mechanism, quantitative data, and detailed protocols for studying the differentiation-inducing effects of this compound on primary AML cells in vitro.

Mechanism of Action

Mutations in the IDH1 enzyme are a key driver in a subset of AML cases, occurring in approximately 6-16% of patients.[5] The mutant IDH1 enzyme gains a new function, leading to the overproduction of the oncometabolite 2-hydroxyglutarate (2-HG).[1][5] This accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately blocking the normal differentiation of hematopoietic cells and promoting leukemogenesis.[1][3]

This compound is an allosteric inhibitor that binds to a hydrophobic pocket near the dimer interface of the mutant IDH1 enzyme.[3] This binding stabilizes the enzyme in an open, inactive conformation, thereby preventing the catalytic activity that produces 2-HG.[3] By reducing intracellular 2-HG levels, this compound alleviates the inhibition of key epigenetic regulators like TET2, an enzyme involved in DNA demethylation.[1] This restoration of normal histone and DNA methylation patterns allows for the proper expression of genes involved in cellular differentiation, prompting leukemic blasts to mature into more functional granulocytic and monocytic cells.[1][3][5]

cluster_0 Mutant IDH1 AML Cell cluster_1 Effect of this compound mIDH1 Mutant IDH1 (e.g., R132H, R132C) TwoHG 2-Hydroxyglutarate (2-HG) mIDH1->TwoHG Neomorphic Activity aKG α-Ketoglutarate (α-KG) aKG->mIDH1 TET2 TET2 & other α-KG-dependent dioxygenases TwoHG->TET2 Inhibition Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Inhibition of Demethylation DiffBlock Differentiation Block Hypermethylation->DiffBlock Leukemogenesis Leukemogenesis DiffBlock->Leukemogenesis RestoredDiff Restored Myeloid Differentiation DiffBlock->RestoredDiff Relief of Block This compound This compound This compound->mIDH1 Inhibition

Caption: this compound inhibits mutant IDH1, reducing 2-HG and restoring differentiation.

Data Presentation

The efficacy of this compound in inducing differentiation is supported by both preclinical and clinical data. In vitro studies have demonstrated its potent inhibition of 2-HG production, while clinical trials have shown significant rates of complete remission and hematologic recovery, which are indicative of restored myeloid differentiation.

Table 1: In Vitro Activity of this compound
ParameterCell Lines Expressing Mutant IDH1Primary Human AML Cells
Effect Suppression of 2-HG productionSuppression of 2-HG production, induction of granulocytic/monocytic differentiation
IC50 for 2-HG Suppression 8 - 116 nM (for R132H, R132L, R132S, R132G, R132C)>90% reduction of 2-HG

Data compiled from references[3][5].

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) IDH1-Mutant AML (Phase 2 Study NCT02719574)
Clinical EndpointResult
Patient Population 153 patients with R/R AML with an IDH1 R132 mutation
Dosage 150 mg twice daily
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) 35%
Complete Remission (CR) Rate 32%
Median Time to CR/CRh 1.9 months
Median Duration of CR/CRh 25.9 months
Overall Response Rate (ORR) 48%
Median Overall Survival (OS) 11.6 months
Transfusion Independence (in baseline dependent patients) 34% achieved 56-day transfusion independence

Data compiled from references[2][6][7][8].

Experimental Protocols

The following protocols are provided as a guide for assessing the differentiation-inducing effects of this compound on primary AML cells in vitro.

Preparation and Culture of Primary AML Cells

This protocol outlines the initial steps for isolating and culturing primary AML cells from patient samples.

start Obtain Patient Bone Marrow or Peripheral Blood step1 Isolate Mononuclear Cells (MNCs) via Ficoll-Paque Density Gradient Centrifugation start->step1 step2 Wash MNCs with PBS to Remove Platelets and Debris step1->step2 step3 Perform Red Blood Cell Lysis (if necessary) step2->step3 step4 Resuspend Cells in Serum-Free Culture Medium (e.g., StemSpan™) with Cytokines step3->step4 end Cells Ready for This compound Treatment step4->end

Caption: Workflow for the isolation and preparation of primary AML cells.

Materials:

  • Patient-derived bone marrow aspirate or peripheral blood

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • Serum-free cell culture medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines (e.g., SCF, TPO, FLT3-L)

  • This compound (stock solution in DMSO)

Protocol:

  • Dilute bone marrow or peripheral blood sample 1:1 with PBS.

  • Carefully layer the diluted sample over Ficoll-Paque medium in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the mononuclear cell (MNC) layer at the plasma-Ficoll interface.

  • Wash the collected MNCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.

  • If significant red blood cell contamination is present, perform RBC lysis according to the manufacturer's protocol.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Resuspend the primary AML cells in the appropriate culture medium at a density of 1 x 10^6 cells/mL.

  • Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) to the cell cultures.

  • Incubate cells at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 7-14 days).

Assessment of Myeloid Differentiation by Flow Cytometry

This protocol uses multi-color flow cytometry to quantify the expression of cell surface markers associated with myeloid differentiation.

Materials:

  • Treated primary AML cells from Protocol 1

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated monoclonal antibodies against human antigens (e.g., CD11b, CD14, CD15, CD34, CD45)

  • Flow cytometer

Protocol:

  • Harvest cells after the desired incubation period with this compound.

  • Wash cells once with cold flow cytometry staining buffer.

  • Resuspend the cell pellet in staining buffer containing the pre-titrated antibody cocktail.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer to remove unbound antibodies.

  • Resuspend the final cell pellet in an appropriate volume of staining buffer for analysis.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software. Gate on the leukemic blast population (e.g., CD45dim, side scatter-low) and quantify the percentage of cells expressing mature myeloid markers such as CD11b, CD14, and/or CD15. A decrease in the progenitor marker CD34 can also be assessed.

Morphological Assessment of Differentiation

This protocol involves the visual examination of cell morphology to identify signs of maturation.

Materials:

  • Treated primary AML cells from Protocol 1

  • Cytocentrifuge (e.g., Cytospin)

  • Microscope slides

  • Wright-Giemsa stain

Protocol:

  • Harvest a small aliquot of cells from the culture.

  • Prepare cytospin slides by centrifuging 50,000-100,000 cells per slide.

  • Allow the slides to air dry completely.

  • Stain the slides with Wright-Giemsa stain according to the manufacturer's instructions.

  • Examine the slides under a light microscope.

  • Assess for morphological changes indicative of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of cytoplasmic granules. Count at least 200 cells per slide and categorize them as blasts, promyelocytes, myelocytes, metamyelocytes, bands, and segmented neutrophils or monocytes.

Summary and Conclusion

This compound is a targeted therapy that effectively inhibits mutant IDH1, a key driver in a subset of AML.[1][2] By reducing the production of the oncometabolite 2-HG, this compound restores normal epigenetic regulation and induces the differentiation of leukemic blasts into mature myeloid cells.[1][3][5] The protocols outlined above provide a framework for researchers to investigate and quantify the differentiation-inducing effects of this compound on primary AML cells. These assays are crucial for preclinical evaluation and for further understanding the biological consequences of IDH1 inhibition in AML. The robust clinical data, demonstrating high rates of durable remissions, underscores the therapeutic potential of this differentiation-based approach for patients with relapsed or refractory IDH1-mutated AML.[4][7]

References

Application Note: Quantification of Olutasidenib in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olutasidenib in plasma. This compound is a selective inhibitor of mutated isocitrate dehydrogenase-1 (IDH1) approved for the treatment of relapsed or refractory acute myeloid leukemia (AML).[1][2] The described method utilizes liquid-liquid extraction for sample preparation and has been validated for linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a targeted therapy that specifically inhibits the mutated IDH1 enzyme, a key driver in certain cancers like AML.[3][4] The mutated IDH1 enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation.[3][4] By inhibiting this mutated enzyme, this compound reduces 2-HG levels, promoting normal cellular development.[3][5] Monitoring plasma concentrations of this compound is crucial for optimizing dosage and ensuring therapeutic efficacy. This document provides a detailed protocol for a robust LC-MS/MS method for its quantification in plasma.[1]

Experimental

Materials and Reagents
  • This compound reference standard

  • Ibrutinib (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium formate buffer (pH 3.0)

  • Rat plasma (or other appropriate biological matrix)

  • Water, HPLC grade

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column: Inertsil ODS, 150 mm × 4.6 mm, 3.5 μm[1]

  • Vortex mixer

  • Centrifuge

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (Ibrutinib) at a concentration of 30.0 ng/mL in a suitable solvent.[1] Store these solutions at 2-8°C.[1]

  • Calibration Standards and QC Samples: Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of the this compound stock solution into blank rat plasma.[1] The calibration curve should span a range of 3.0–60.0 ng/mL.[1] Suggested QC concentrations are 3.0 ng/mL (LLOQ QC), 7.5 ng/mL (LQC), 30.0 ng/mL (MQC), and 45.0 ng/mL (HQC).[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method was chosen over solid-phase extraction (SPE) and protein precipitation (PPT) due to its superior sensitivity, enhanced analyte recovery, and reduced matrix effects.[1]

  • To 200 μL of plasma sample in a polypropylene tube, add 500 μL of diluent, the appropriate concentration of the standard solution, and 500 µL of the internal standard (Ibrutinib).[1]

  • Vortex the mixture briefly.[1]

  • Add 300 μL of acetonitrile (ACN) as the extracting solvent and vortex for 10 minutes.[1]

  • Centrifuge the sample for 20 minutes.[1]

  • Transfer the supernatant to an HPLC vial for analysis.[1]

LC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
Column Inertsil ODS, 150 mm × 4.6 mm, 3.5 μm[1]
Mobile Phase Acetonitrile (ACN) and Ammonium formate buffer (pH 3.0) (50:50 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Room temperature[1]
Injection Volume Not specified, typically 5-20 µL
Run Time 5 minutes[1]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)[1][6]
Scan Type Multiple Reaction Monitoring (MRM)[6]
MRM Transitions This compound: m/z 354.8589 → 239.8107Ibrutinib (IS): m/z 441.573 → 372.1236[1][6]
Ion Spray Voltage 5500 V[1]
Source Temperature 550 °C[1]
Drying Gas Temperature 120–250 °C[1]
Collision Energy 15 V[1]

Results and Data Presentation

The method was validated for its performance characteristics. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

ParameterResult
Concentration Range 3.0–60.0 ng/mL[1]
Linear Regression Model Weighted (1/x²) least squares[1]
Correlation Coefficient (r²) ≥ 0.999[1][6]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Accuracy (%)
LLOQ QC 3.03.41[1][6]97.40[1][6]
LQC 7.50.58[1][6]99.69[1][6]
MQC 30.00.31[1][6]99.4[1][6]
HQC 45.00.36[1][6]99.16[1][6]

Table 3: Recovery

QC LevelConcentration (ng/mL)Recovery (%)
LQC 15.00>85[1]
MQC 30.00>85[1]
HQC 45.00>85[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Plasma Sample add_is Add Internal Standard (Ibrutinib) plasma->add_is add_acn Add Acetonitrile (ACN) for LLE add_is->add_acn vortex Vortex for 10 min add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Inertsil ODS Column) supernatant->lc_separation Inject into LC-MS/MS ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound quantification in plasma.

signaling_pathway cluster_pathway This compound Mechanism of Action isocitrate Isocitrate mutant_idh1 Mutant IDH1 (e.g., R132H, R132C) isocitrate->mutant_idh1 Wild-type IDH1 converts isocitrate to α-KG alpha_kg α-Ketoglutarate (α-KG) two_hg 2-Hydroxyglutarate (2-HG, Oncometabolite) alpha_kg->two_hg Neomorphic activity epigenetic Epigenetic Dysregulation & Blocked Cell Differentiation two_hg->epigenetic aml AML Progression epigenetic->aml This compound This compound This compound->inhibition restoration Restoration of Normal Cellular Differentiation This compound->restoration Leads to

Caption: Signaling pathway of this compound in inhibiting mutant IDH1.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable means for the quantification of this compound in plasma. The method is sensitive, accurate, and precise over a clinically relevant concentration range. This protocol is well-suited for pharmacokinetic analysis and therapeutic drug monitoring of this compound in research and clinical settings.

References

Application Notes and Protocols for Olutasidenib Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Olutasidenib (FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), in preclinical patient-derived xenograft (PDX) and cell line-derived xenograft models. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and quantitative data on the efficacy of this compound in relevant cancer models.

Introduction to this compound and its Mechanism of Action

This compound is an oral, small-molecule inhibitor that specifically targets the mutated IDH1 enzyme.[1] Mutations in IDH1 are found in various cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[2][3] The mutated IDH1 enzyme gains a neomorphic function, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[2] this compound inhibits the production of 2-HG, thereby restoring normal cellular differentiation and providing therapeutic benefit in cancers with IDH1 mutations.[3] Preclinical studies in xenograft models have demonstrated that this compound effectively reduces 2-HG levels and inhibits tumor growth.[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in mIDH1-driven cancers.

Olutasidenib_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate_wt Isocitrate IDH1_wt IDH1 (Wild-Type) Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate Metabolism_wt Normal Cellular Metabolism aKG_wt->Metabolism_wt IDH1_wt->aKG_wt aKG_mut α-Ketoglutarate mIDH1 IDH1 (Mutant) aKG_mut->mIDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation two_HG->Epigenetic_Dysregulation mIDH1->two_HG This compound This compound This compound->mIDH1 Inhibition

Caption: Mechanism of this compound in mIDH1 Cancer.

Quantitative Data from Xenograft Studies

The following tables summarize the in vivo efficacy of this compound in a cell line-derived xenograft model.

Table 1: In Vivo Pharmacodynamic and Efficacy Data of this compound in HCT116-R132C/+ Xenograft Model

ParameterVehicle ControlThis compound (10 mg/kg BID)This compound (30 mg/kg BID)This compound (100 mg/kg BID)
Tumor 2-HG Levels (nmol/g) at 4h post-last dose ~1200~400~200<100
Tumor Growth Inhibition (%) at Day 21 0%Not ReportedNot ReportedSignificant Inhibition
Plasma 2-HG Levels (µM) at 4h post-last dose ~2.5~1.0~0.5<0.2

Data is estimated from graphical representations in the source material and should be considered illustrative.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Oral Bioavailability (%) Excellent (Specific value not provided)
Brain Penetrance Yes
Recommended Phase 2 Dose (in humans) 150 mg BID

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models for Acute Myeloid Leukemia (AML)

This protocol is a generalized procedure for the establishment of AML PDX models.

1. Materials and Reagents:

  • Fresh primary AML patient bone marrow or peripheral blood samples.
  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice).
  • Ficoll-Paque PLUS for mononuclear cell isolation.
  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and cytokines (e.g., SCF, TPO, IL-3).
  • Matrigel (optional).
  • Flow cytometry antibodies for human CD45, CD33, and other relevant markers.

2. Procedure:

  • Cell Isolation: Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.
  • Cell Culture (Optional): Culture the isolated cells for a short period in supplemented RPMI-1640 to enrich for blast cells.
  • Cell Implantation:
  • Resuspend 2-10 x 10^6 viable AML cells in sterile PBS or a mixture of PBS and Matrigel.
  • Inject the cell suspension intravenously (tail vein) or subcutaneously into 6-8 week old immunodeficient mice.
  • Engraftment Monitoring:
  • Monitor mice for signs of disease (e.g., weight loss, hind limb paralysis).
  • Periodically collect peripheral blood via retro-orbital or submandibular bleeding to assess for the presence of human CD45+ cells by flow cytometry.
  • Model Expansion: Once engraftment is confirmed (typically >1% human CD45+ cells in peripheral blood), sacrifice the primary recipient mouse. Harvest bone marrow and spleen, and serially transplant into secondary recipient mice for model expansion.

Protocol 2: this compound Treatment in an IDH1-Mutant Xenograft Mouse Model

This protocol is based on the methodology used for the HCT116-R132C/+ cell line-derived xenograft model.[4]

1. Materials and Reagents:

  • Established IDH1-mutant xenograft-bearing mice (e.g., HCT116-R132C/+).
  • This compound (FT-2102).
  • Vehicle solution (e.g., 0.5% methylcellulose in water).
  • Oral gavage needles.
  • Calipers for tumor measurement.

2. Procedure:

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 HCT116-R132C/+ cells in a suitable medium (e.g., DMEM) with Matrigel into the flank of immunodeficient mice.
  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
  • Drug Administration:
  • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
  • Administer this compound or vehicle orally (p.o.) twice daily (BID) via gavage.
  • Efficacy Evaluation:
  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
  • Monitor body weight as an indicator of toxicity.
  • Pharmacodynamic Analysis:
  • At the end of the study, or at specified time points, collect tumor tissue and plasma samples.
  • Measure 2-HG levels in the samples using a validated method such as liquid chromatography-mass spectrometry (LC-MS).

Protocol 3: Establishment of Patient-Derived Xenograft (PDX) Models for Cholangiocarcinoma

This protocol provides a general framework for establishing cholangiocarcinoma PDX models.

1. Materials and Reagents:

  • Fresh tumor tissue from cholangiocarcinoma patients obtained during surgery or biopsy.
  • Immunodeficient mice (e.g., NSG or similar strains).
  • RPMI-1640 medium with FBS and antibiotics.
  • Surgical tools for tissue processing.
  • Matrigel.

2. Procedure:

  • Tissue Acquisition and Processing:
  • Collect fresh tumor tissue in sterile medium on ice and process within a few hours.
  • Mechanically mince the tumor tissue into small fragments (1-2 mm³).
  • Xenotransplantation:
  • Anesthetize the mouse and make a small incision on the flank.
  • Create a subcutaneous pocket and implant a tumor fragment, with or without Matrigel.
  • Suture the incision.
  • Tumor Growth Monitoring:
  • Monitor the mice for tumor growth by palpation and caliper measurements.
  • Passage the tumors to new mice when they reach a size of approximately 1 cm³.
  • Model Characterization:
  • Characterize the established PDX models by histology, immunohistochemistry, and molecular profiling to ensure they retain the features of the original patient tumor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound in PDX models and the logical relationship of its therapeutic effect.

Experimental_Workflow Patient_Sample Patient Tumor Sample (AML or Cholangiocarcinoma) PDX_Establishment PDX Model Establishment in Immunodeficient Mice Patient_Sample->PDX_Establishment Model_Expansion Model Expansion and Characterization PDX_Establishment->Model_Expansion Treatment_Groups Randomization into Treatment Groups Model_Expansion->Treatment_Groups Olutasidenib_Treatment This compound Administration Treatment_Groups->Olutasidenib_Treatment Vehicle_Control Vehicle Control Administration Treatment_Groups->Vehicle_Control Efficacy_Assessment Tumor Growth and Survival Analysis Olutasidenib_Treatment->Efficacy_Assessment Vehicle_Control->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (2-HG Levels) Efficacy_Assessment->PD_Analysis Data_Analysis Data Analysis and Interpretation PD_Analysis->Data_Analysis Therapeutic_Logic mIDH1_Present mIDH1 Present in Tumor High_2HG High 2-HG Levels mIDH1_Present->High_2HG Reduced_2HG Reduced 2-HG Levels mIDH1_Present->Reduced_2HG Inhibited by this compound Oncogenesis Tumor Growth and Survival High_2HG->Oncogenesis Olutasidenib_Admin Administer This compound Olutasidenib_Admin->mIDH1_Present Targets Differentiation_Restored Cellular Differentiation Restored Reduced_2HG->Differentiation_Restored Tumor_Regression Tumor Regression/ Growth Inhibition Differentiation_Restored->Tumor_Regression

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Olutasidenib Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering olutasidenib resistance in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound observed in cell culture?

A1: Resistance to this compound, a mutant IDH1 (mIDH1) inhibitor, can be broadly categorized into two types:

  • 2-HG-Independent Resistance: This is the most common form of resistance and often involves the activation of alternative signaling pathways that bypass the effects of mIDH1 inhibition. The most frequently implicated pathways are the Receptor Tyrosine Kinase (RTK) pathways.[1][2] Co-occurring mutations in genes such as FLT3, NRAS, and JAK2 can lead to constitutive activation of these pathways, promoting cell survival and proliferation despite the reduction of the oncometabolite 2-hydroxyglutarate (2-HG).[2]

  • 2-HG-Dependent Resistance: While less common for this compound compared to first-generation mIDH1 inhibitors, this can involve secondary mutations in the IDH1 gene that either prevent this compound from binding effectively or alter the enzyme's function.[1][2] this compound's unique 2:1 binding stoichiometry may help it overcome some second-site mutations that confer resistance to other inhibitors like ivosidenib.[1][2] Another mechanism is "isoform switching," where a mutation in IDH2 emerges, continuing the production of 2-HG.

Q2: My cells are showing reduced sensitivity to this compound. How can I confirm resistance?

A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be done using a cell viability assay such as MTT or CellTiter-Glo.

Q3: What are some potential strategies to overcome this compound resistance in my cell culture model?

A3: Based on the known mechanisms of resistance, several strategies can be explored:

  • Combination Therapy: The most promising approach is to combine this compound with an inhibitor of the identified resistance pathway. For example, if you observe activation of the FLT3 pathway, combining this compound with a FLT3 inhibitor may restore sensitivity.

  • Targeting Downstream Effectors: If a specific RTK cannot be identified, targeting downstream signaling nodes common to multiple RTK pathways, such as MEK or PI3K/AKT, could be effective.

  • Hypomethylating Agents: Combination with hypomethylating agents like azacitidine has shown clinical benefit and can be explored in vitro.[3][4][5]

Q4: How do I screen for effective drug combinations with this compound?

A4: A common method is to use a matrix-based approach where you treat cells with varying concentrations of both this compound and the combination drug. Cell viability is then measured, and the data can be analyzed using software like CalcuSyn or CompuSyn to determine if the combination is synergistic (Combination Index < 1), additive (CI = 1), or antagonistic (CI > 1).

Troubleshooting Guides

Guide 1: Unexpected Cell Death in Culture
Symptom Possible Cause Troubleshooting Step
High levels of cell death after thawing a new vial of cells. Improper freezing or thawing technique.Thaw cells rapidly in a 37°C water bath and dilute slowly with pre-warmed media. Centrifuge to remove cryoprotectant before plating.
Gradual increase in floating (dead) cells over several passages. Microbial contamination (e.g., mycoplasma).Regularly test your cell cultures for mycoplasma contamination. If positive, discard the culture or treat with appropriate antibiotics.
Sudden cell death after adding this compound. Incorrect drug concentration or solvent toxicity.Verify the stock concentration of your this compound. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%).
Guide 2: Inconsistent Results in Cell Viability Assays
Symptom Possible Cause Troubleshooting Step
High variability between replicate wells. Uneven cell seeding or edge effects in the plate.Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
IC50 values for this compound are not reproducible. Changes in cell passage number or confluency.Use cells within a consistent and low passage number range. Seed cells at a density that ensures they are in the exponential growth phase at the time of drug addition and throughout the assay.
Low signal-to-noise ratio in the assay. Insufficient incubation time or incorrect assay for the cell type.Optimize the incubation time for the viability reagent (e.g., MTT, CellTiter-Glo).[6] Consider a different viability assay if the current one is not sensitive enough for your cell line.

Quantitative Data

Table 1: Clinical Efficacy of this compound in Relapsed/Refractory IDH1-Mutated AML

TreatmentOverall Response Rate (ORR)Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)Median Duration of CR+CRh
This compound Monotherapy 48%[7][8]35%[7][8]25.9 months[7]
This compound + Azacitidine 51%[4]31%[4]14.7 months[9]

Table 2: Hypothetical In Vitro Synergy Data for this compound Combinations

This table is a template for how to present in vitro synergy data. Specific values would be determined experimentally.

Combination Cell Line This compound IC50 (nM) Inhibitor IC50 (nM) Combination Index (CI) at Fa=0.5 *Interpretation
This compound + FLT3 InhibitorMOLM-13 (IDH1-R132C, FLT3-ITD)5050.4Synergistic
This compound + MEK InhibitorTF-1 (IDH1-R132C)65200.8Synergistic
This compound + PI3K InhibitorU937 (IDH1-R132H)80151.1Additive

*Fa = Fraction affected (e.g., 0.5 = 50% inhibition of cell growth)

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Determine the initial IC50: Perform a dose-response assay with the parental cell line to determine the IC50 of this compound.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells daily. When the cells resume proliferation and reach 70-80% confluency, passage them into fresh media containing the same concentration of this compound.[10]

  • Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.[10]

  • Repeat: Repeat steps 3 and 4, gradually increasing the this compound concentration over several weeks to months.

  • Cryopreservation: At each successful dose escalation, cryopreserve a vial of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.[10]

  • Confirmation of Resistance: Once a resistant population is established (e.g., growing at 10x the initial IC50), confirm the degree of resistance by performing a new dose-response assay and comparing the IC50 to the parental cell line.

Protocol 2: Cell Viability Assay for Drug Combination
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the second drug.

  • Drug Addition: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Viability Measurement: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's protocol.[1][6][11]

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI) and determine synergy.

Protocol 3: Western Blotting for RTK Pathway Activation
  • Cell Lysis: Lyse parental and this compound-resistant cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key RTK pathway proteins (e.g., p-FLT3, FLT3, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines, normalizing to the total protein levels. An increase in the ratio of phosphorylated to total protein in the resistant line indicates pathway activation.

Visualizations

G This compound This compound mIDH1 Mutant IDH1 This compound->mIDH1 Inhibits two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->two_HG Produces alpha_KG α-Ketoglutarate alpha_KG->mIDH1 Differentiation_Block Differentiation Block two_HG->Differentiation_Block Induces Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis

Caption: Mechanism of action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3, c-KIT) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Bypass Bypass of mIDH1 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation mTOR->Proliferation G Start Start with Parental Cell Line IC50 Determine this compound IC50 Start->IC50 Culture Culture cells with increasing concentrations of this compound IC50->Culture Monitor Monitor for regrowth Culture->Monitor Monitor->Culture Regrowth occurs Resistant This compound-Resistant Cell Line Established Monitor->Resistant Stable growth at high concentration Confirm Confirm resistance (new IC50 assay) Resistant->Confirm Analyze Analyze resistance mechanisms (e.g., Western Blot) Resistant->Analyze

References

Olutasidenib off-target effects in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olutasidenib in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme that is mutated at arginine 132 (R132).[1][2][3] Normally, IDH1 converts isocitrate to α-ketoglutarate (α-KG).[2] However, mutations in IDH1 lead to the overproduction of the oncometabolite 2-hydroxyglutarate (2-HG).[1][4] 2-HG competitively inhibits α-KG-dependent enzymes, leading to epigenetic alterations and impaired cellular differentiation.[2][4] this compound specifically binds to and inhibits the mutated IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[2][4]

Q2: How selective is this compound? Does it inhibit wild-type IDH1 or other enzymes?

Preclinical in vitro studies have demonstrated that this compound is highly selective for mutated IDH1 proteins (R132H, R132L, R132S, R132G, and R132C).[1][3][4][5] It displays little to no inhibitory activity against wild-type IDH1 or mutated IDH2 proteins.[1][3][4][5]

Troubleshooting Guide

Issue 1: Unexpected Cell Differentiation in Preclinical Models

Potential Cause: This may be an on-target effect of this compound, which is designed to induce cellular differentiation.[5] In the clinical setting, this can manifest as Differentiation Syndrome (DS), a serious adverse event.[3]

Troubleshooting Steps:

  • Monitor for signs of differentiation: In animal models, monitor for symptoms that may parallel clinical DS, such as leukocytosis, dyspnea, fever, and weight gain.[3]

  • Histopathological analysis: Perform histopathology on tissues of interest to characterize the nature and extent of cellular differentiation.

  • Dose-response assessment: If differentiation is excessive or leads to toxicity, consider performing a dose-titration experiment to find a therapeutic window with manageable differentiation.

Issue 2: Observed Hepatotoxicity in Animal Models

Potential Cause: Hepatotoxicity, observed as elevated liver enzymes (transaminitis), is a known adverse reaction to this compound in clinical trials.[5][6] This could be due to on-target effects in the liver or potential off-target effects.

Troubleshooting Steps:

  • Monitor liver function: Regularly monitor serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin in your animal models.[3]

  • Histopathology of the liver: At the end of the study, or if signs of severe toxicity are observed, perform a histopathological examination of the liver to assess for tissue damage.

  • Dose reduction: If hepatotoxicity is observed, consider reducing the dose of this compound to see if the effect is dose-dependent.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 Range (nmol/L)
Mutated IDH1 (R132H, R132L, R132S, R132G, R132C)8 - 116[5]
Wild-Type IDH1Little to no inhibition[5]
Mutated IDH2Little to no inhibition[5]

Experimental Protocols

Protocol 1: Assessment of 2-HG Inhibition in Cell Lines

  • Cell Culture: Culture cell lines expressing various IDH1 mutations (e.g., R132H, R132C) and wild-type IDH1.

  • Treatment: Treat cells with a dose range of this compound for a specified period (e.g., 24-72 hours).

  • Metabolite Extraction: Lyse the cells and extract intracellular metabolites.

  • 2-HG Measurement: Quantify 2-HG levels using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the IC50 value for 2-HG inhibition for each cell line.

Protocol 2: Evaluation of In Vivo Efficacy and Toxicity in a Xenograft Model

  • Animal Model: Implant human cancer cells with an IDH1 mutation into immunocompromised mice.

  • Treatment: Once tumors are established, treat mice with this compound or vehicle control via oral gavage at a specified dose and schedule.

  • Tumor Growth Monitoring: Measure tumor volume regularly.

  • Toxicity Monitoring: Monitor animal body weight, clinical signs of toxicity, and perform regular blood collection for complete blood counts and serum chemistry (including liver function tests).

  • Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to measure 2-HG levels.

  • Histopathology: Collect tumors and other relevant organs for histopathological analysis.

Visualizations

Olutasidenib_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutated Cancer Cell cluster_2 This compound Treatment Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1 (Wild-Type) Isocitrate_mut Isocitrate alpha_KG_mut α-Ketoglutarate Isocitrate_mut->alpha_KG_mut IDH1 (Wild-Type) Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG IDH1 (Mutated) Differentiation_Block Differentiation Block Two_HG->Differentiation_Block Inhibits α-KG-dependent enzymes This compound This compound IDH1_mut_inhibited IDH1 (Mutated) This compound->IDH1_mut_inhibited Inhibits Restored_Differentiation Restored Differentiation alpha_KG_mut_2 α-Ketoglutarate alpha_KG_mut_2->Restored_Differentiation Normal signaling restored Isocitrate_mut_2 Isocitrate Isocitrate_mut_2->alpha_KG_mut_2 IDH1 (Wild-Type)

Caption: this compound's mechanism of action in IDH1-mutated cells.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Xenograft Model Cell_Culture Culture IDH1-mutant and WT cell lines Treatment_IV Treat with this compound (Dose-Response) Cell_Culture->Treatment_IV HG_Measurement Measure 2-HG Levels (LC-MS) Treatment_IV->HG_Measurement IC50_Calc Calculate IC50 HG_Measurement->IC50_Calc Xenograft Implant IDH1-mutant tumor cells in mice IC50_Calc->Xenograft Inform In Vivo Dose Selection Treatment_Vivo Treat with this compound or Vehicle Xenograft->Treatment_Vivo Monitoring Monitor Tumor Growth and Animal Health Treatment_Vivo->Monitoring Analysis Pharmacodynamic and Histopathological Analysis Monitoring->Analysis

References

Troubleshooting Olutasidenib solubility for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of olutasidenib for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly FT-2102) is a potent and selective inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3] In certain cancers, such as acute myeloid leukemia (AML) and gliomas, a mutation in the IDH1 gene leads to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[1][4][5][6] 2-HG interferes with normal cellular processes, including epigenetic regulation and cell differentiation, contributing to tumor growth.[1][5] this compound specifically targets and inhibits the mutated IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[1][4][5] It shows high selectivity for various IDH1-R132 mutant proteins and does not significantly inhibit wild-type IDH1 or mutated IDH2 proteins.[1][2]

Q2: What are the basic physicochemical properties of this compound?

PropertyValue
CAS Number 1887014-12-1
Molecular Formula C18H15ClN4O2
Molecular Weight 354.794 g/mol [7]

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder -20°C3 years[7]
4°C2 years[7]
In Solvent -80°C3 months to 2 years[7][8]
-20°C2 weeks to 1 year[7][8]

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] The product is generally stable enough for shipping at ambient temperatures.[2][9]

Troubleshooting this compound Solubility

Problem: I am having trouble dissolving this compound in my desired solvent.

Solution: this compound exhibits poor solubility in aqueous solutions and ethanol.[2] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 71 - 125 mg/mL[2][8]200.11 - 352.32 mM[2][8]
Water Insoluble[2]-
Ethanol Insoluble[2]-

Note: Solubility can be affected by factors such as temperature, pH, and the purity of the solvent. Using newly opened, high-purity DMSO is recommended as hygroscopic DMSO can impact solubility.[8]

Problem: My this compound solution is precipitating upon dilution into aqueous media.

Solution: This is a common issue due to the low aqueous solubility of this compound. Here are some strategies to mitigate precipitation:

  • Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. Formulations with PEG300, Tween-80, and saline, or with corn oil, have been successfully used.[2][8]

  • Optimize the final DMSO concentration: When diluting into your final assay buffer, ensure the final concentration of DMSO is as low as possible while maintaining solubility. However, be mindful that different cell lines have varying tolerances to DMSO.

  • Gentle warming and sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[8]

  • Prepare fresh dilutions: It is recommended to prepare working solutions fresh from a DMSO stock solution on the day of use.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.548 mg of this compound (Molecular Weight = 354.794 g/mol ).

  • Add the appropriate volume of DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.[8]

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[8][10]

Protocol 2: Preparation of an this compound Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

Procedure:

  • Thaw a vial of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).

  • Use the working solution immediately after preparation.

Protocol 3: Preparation of an this compound Formulation for In Vivo Studies (Example)

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure (for a final concentration of ≥ 2.08 mg/mL): [8]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • This formulation should be prepared fresh on the day of use.[8]

Visualizations

This compound Mechanism of Action

Olutasidenib_Mechanism_of_Action cluster_cellular_processes Cellular Processes cluster_enzymes Enzymes cluster_downstream_effects Downstream Effects Isocitrate Isocitrate Wild_Type_IDH1 Wild-Type IDH1 Isocitrate->Wild_Type_IDH1 substrate alpha_KG alpha-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 substrate two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation two_HG->Epigenetic_Dysregulation leads to Wild_Type_IDH1->alpha_KG produces Mutant_IDH1->two_HG produces Normal_Differentiation Restoration of Normal Cellular Differentiation Mutant_IDH1->Normal_Differentiation inhibition restores Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block causes Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis promotes This compound This compound This compound->Mutant_IDH1 inhibits

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Experimental Workflow for this compound Solubility Testing

Olutasidenib_Solubility_Workflow cluster_preparation Preparation cluster_troubleshooting Troubleshooting cluster_application Application Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Add_Solvent Add Solvent (e.g., DMSO) Weigh_this compound->Add_Solvent Dissolve Dissolve (Vortex/Sonicate) Add_Solvent->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Gentle_Heat Apply Gentle Heat/ Sonication Check_Solubility->Gentle_Heat No Stock_Solution Prepare Stock Solution Check_Solubility->Stock_Solution Yes Precipitation Precipitation on Dilution? Use_Cosolvent Use Co-solvent System Precipitation->Use_Cosolvent Yes In_Vitro_Assay In Vitro Assay Precipitation->In_Vitro_Assay No Gentle_Heat->Dissolve Working_Solution Prepare Working Solution Use_Cosolvent->Working_Solution Stock_Solution->Working_Solution Working_Solution->Precipitation In_Vivo_Study In Vivo Study Working_Solution->In_Vivo_Study End End In_Vitro_Assay->End In_Vivo_Study->End

Caption: Workflow for preparing and troubleshooting this compound solutions.

References

Technical Support Center: Investigating Acquired Resistance to Olutasidenib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying mechanisms of acquired resistance to Olutasidenib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective, oral, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Specific mutations in the IDH1 enzyme, such as those at the R132 residue, lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[3] this compound specifically binds to and inhibits these mutant IDH1 enzymes, thereby reducing 2-HG levels and restoring normal cellular differentiation.[1][2]

Q2: What are the known mechanisms of acquired resistance to IDH1 inhibitors like this compound?

Acquired resistance to IDH1 inhibitors can be broadly categorized into two main types:

  • 2-HG Independent Mechanisms: These are often mediated by the activation of parallel signaling pathways that bypass the need for IDH1-driven oncogenesis. The most common of these are mutations in the Receptor Tyrosine Kinase (RTK) pathway, including genes like FLT3, NRAS, and PTPN11.[4] These mutations are considered a class effect for IDH1 inhibitors.

  • 2-HG Dependent Mechanisms: In this form of resistance, the leukemic cells restore the production of 2-HG despite the presence of the inhibitor. This can occur through two primary mechanisms:

    • Second-site mutations in IDH1 : A notable example is the S280F mutation, which can occur in cis (on the same allele) with the primary R132 mutation. This second mutation can sterically hinder the binding of some IDH1 inhibitors.[3]

    • Isoform switching : This involves the acquisition of a mutation in the IDH2 gene, leading to the production of 2-HG from the mutant IDH2 enzyme, thus circumventing the inhibition of mutant IDH1.[3]

Q3: Is this compound effective against any known resistance mutations?

Preclinical studies have shown that this compound may be effective against the IDH1 R132C/S280F double mutation, which confers resistance to Ivosidenib.[2] This is attributed to this compound's smaller size and different binding stoichiometry (2:1 inhibitor to IDH1 dimer) compared to Ivosidenib (1:1), which allows it to bind effectively despite the conformational changes induced by the S280F mutation.[5]

Q4: How can I detect resistance mutations in my experiments?

The most common methods for detecting resistance mutations are:

  • Next-Generation Sequencing (NGS): Targeted gene panels are used to identify a wide range of mutations, including second-site IDH1 mutations, IDH2 mutations, and co-occurring mutations in genes of the RTK pathway.[6][7]

  • Droplet Digital PCR (ddPCR): This is a highly sensitive method for detecting and quantifying known mutations with low variant allele frequencies (VAF), making it ideal for monitoring the emergence of resistant clones.[8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in in-vitro cell viability assays.

Possible Cause Troubleshooting Step
Cell line instability or contamination Regularly perform cell line authentication and test for mycoplasma contamination.
Variability in cell seeding density Ensure a consistent number of cells are seeded in each well. Use an automated cell counter for accuracy.
Inconsistent drug concentration Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution.
Assay timing Optimize and standardize the incubation time with the drug. Cell viability can change significantly with time.
Edge effects in microplates Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity.

Issue 2: Failure to detect low-frequency resistance mutations by NGS.

Possible Cause Troubleshooting Step
Insufficient sequencing depth For detecting low-frequency variants, a higher sequencing depth is required. Aim for a minimum of 500x coverage.[11]
Low tumor purity in the sample If possible, enrich the tumor cell population before DNA extraction. The analytical sensitivity of the assay is dependent on the percentage of tumor cells.[11]
Inadequate bioinformatics pipeline Use variant calling software specifically designed for detecting low-frequency mutations, such as LoFreq or UMI-VarCal.[12][13] The bioinformatics pipeline should be optimized to distinguish true low-frequency variants from sequencing errors.
Poor quality of input DNA Ensure high-quality DNA is extracted from the samples. DNA quality can be assessed using spectrophotometry and gel electrophoresis.

Issue 3: Discrepancy between genotypic resistance and phenotypic response.

Possible Cause Troubleshooting Step
Presence of unknown resistance mechanisms The resistance may be due to a mechanism not covered by your targeted sequencing panel (e.g., epigenetic modifications, metabolic reprogramming). Consider performing whole-exome or whole-genome sequencing.
Clonal heterogeneity The identified resistance mutation may be present in a subclone that is not the main driver of proliferation at that time. Use a more sensitive method like ddPCR to quantify the allele frequency of the resistance mutation.
In vitro vs. in vivo differences The tumor microenvironment can influence drug response. If possible, validate your findings in an in vivo model.

Quantitative Data

Table 1: Comparative IC50 Values of this compound and Ivosidenib Against Wild-Type and Mutant IDH1 Enzymes.

EnzymeIvosidenib IC50 (nM)This compound IC50 (nM)
Wild-Type IDH124 - 7122,400
IDH1 R132C2.5 ± 0.1120 ± 8
IDH1 R132C/S280FNo inhibition observed1,330 ± 30
IDH1 R132H2.9 ± 0.310 ± 0.7
IDH1 R132H/S280FNo inhibition observed76 ± 2
Data adapted from Reinbold et al.[2]

Experimental Protocols

1. Detection of IDH1 and Co-occurring Mutations by Next-Generation Sequencing (NGS)

This protocol provides a general workflow for identifying mutations that may confer resistance to this compound.

  • 1.1. Sample Preparation:

    • Extract genomic DNA from bone marrow aspirates, peripheral blood, or cell lines using a commercially available kit.

    • Quantify the extracted DNA and assess its purity. A 260/280 ratio of ~1.8 is desirable.

  • 1.2. Library Preparation:

    • Use a targeted gene panel that includes full exon coverage of IDH1 and IDH2, as well as key genes in the RTK pathway (FLT3, NRAS, KRAS, PTPN11, KIT).

    • Prepare sequencing libraries according to the manufacturer's protocol. This typically involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.

  • 1.3. Sequencing:

    • Sequence the prepared libraries on a compatible NGS platform.

    • Aim for a mean sequencing depth of at least 500x to confidently call low-frequency variants.[11]

  • 1.4. Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads using tools like FastQC.

    • Align the reads to the human reference genome (e.g., hg19 or hg38) using an aligner such as BWA-MEM.[14]

    • Mark duplicate reads and perform base quality score recalibration using GATK.[14]

    • Call variants using a variant caller optimized for detecting low-frequency mutations (e.g., LoFreq, VarScan2).[12]

    • Annotate the identified variants to determine their potential functional impact.

2. Quantification of IDH1 Mutant Allele Frequency by Droplet Digital PCR (ddPCR)

This protocol is for the sensitive detection and quantification of known IDH1 resistance mutations.

  • 2.1. Assay Design:

    • Design or purchase commercially available ddPCR assays for the specific IDH1 mutations of interest (e.g., R132C, S280F). The assays consist of primers and fluorescently labeled probes for both the mutant and wild-type alleles.

  • 2.2. Droplet Generation:

    • Prepare a PCR reaction mix containing the sample DNA, ddPCR supermix, and the specific mutation assay.

    • Use a droplet generator to partition the reaction mix into thousands of nanoliter-sized droplets.

  • 2.3. PCR Amplification:

    • Perform PCR on the droplets in a thermal cycler. The cycling conditions should be optimized for the specific assay. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension, and a final enzyme deactivation step.

  • 2.4. Droplet Reading and Analysis:

    • Read the droplets on a droplet reader, which detects the fluorescence of each individual droplet.

    • Analyze the data using the accompanying software to quantify the number of positive droplets for the mutant and wild-type alleles. The variant allele frequency (VAF) is calculated as the fraction of mutant-positive droplets to the total number of positive droplets.

3. Determination of IC50 Values by Biochemical Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against different IDH1 enzyme variants.

  • 3.1. Reagents and Materials:

    • Purified recombinant wild-type and mutant IDH1 enzymes.

    • This compound stock solution in DMSO.

    • Assay buffer, NADPH, and α-ketoglutarate (α-KG).

    • Diaphorase and resazurin for the coupled enzyme reaction.[15]

    • 384-well microplates.

  • 3.2. Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the IDH1 enzyme to the wells of the microplate.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time.

    • Initiate the enzymatic reaction by adding NADPH and α-KG.

    • In this coupled assay, the consumption of NADPH by the mutant IDH1 enzyme is linked to the conversion of resazurin to the fluorescent resorufin by diaphorase.

    • Measure the fluorescence at appropriate excitation and emission wavelengths.

  • 3.3. Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the control (no inhibitor).

    • Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Acquired_Resistance_to_this compound cluster_0 Mechanisms of Acquired Resistance cluster_1 2-HG Independent Resistance cluster_2 2-HG Dependent Resistance This compound This compound Mutant_IDH1 Mutant IDH1 (e.g., R132C) This compound->Mutant_IDH1 Inhibits 2_HG_Production 2-HG Production Mutant_IDH1->2_HG_Production Catalyzes Leukemic_Cell_Differentiation_Block Differentiation Block 2_HG_Production->Leukemic_Cell_Differentiation_Block Causes RTK_Pathway_Activation RTK Pathway Activation (FLT3, NRAS mutations) RTK_Pathway_Activation->Leukemic_Cell_Differentiation_Block Bypasses Second_Site_IDH1_Mutation Second-site IDH1 Mutation (e.g., S280F) Second_Site_IDH1_Mutation->2_HG_Production Restores Isoform_Switching Isoform Switching (IDH2 mutation) Isoform_Switching->2_HG_Production Restores

Caption: Mechanisms of acquired resistance to the IDH1 inhibitor this compound.

Experimental_Workflow_for_Resistance_Detection Patient_Sample Patient Sample (Blood, Bone Marrow, or Cell Line) DNA_Extraction DNA Extraction Patient_Sample->DNA_Extraction NGS Next-Generation Sequencing (Targeted Panel) DNA_Extraction->NGS ddPCR Droplet Digital PCR (for known mutations) DNA_Extraction->ddPCR Bioinformatics_Analysis Bioinformatics Analysis NGS->Bioinformatics_Analysis Quantify_VAF Quantify Variant Allele Frequency ddPCR->Quantify_VAF Identify_Mutations Identify Resistance Mutations (IDH1, IDH2, RTK pathway) Bioinformatics_Analysis->Identify_Mutations

Caption: Experimental workflow for detecting this compound resistance mutations.

References

Technical Support Center: Managing Olutasidenib-Induced Differentiation Syndrome In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing olutasidenib-induced differentiation syndrome in in vivo experimental models.

Troubleshooting Guides

When conducting in vivo studies with this compound, unexpected results or adverse events in animal models can occur. This guide provides solutions to common problems.

Issue Potential Cause Recommended Solution
High mortality in treatment group shortly after this compound administration Rapid onset of severe differentiation syndrome: Fulminant differentiation syndrome can be fatal.[1]Implement a dose-escalation strategy: Start with a lower dose of this compound and gradually increase to the target dose. • Prophylactic corticosteroids: Consider prophylactic administration of corticosteroids (e.g., dexamethasone) prior to or concurrently with the initial doses of this compound, especially in models with high tumor burden.[2][3] • Intensified monitoring: Increase the frequency of monitoring for early signs of differentiation syndrome within the first two weeks of treatment.
Suboptimal or no evidence of leukemic cell differentiation Insufficient drug exposure: The dose of this compound may be too low for the specific animal model or cell line. Drug formulation or administration issues: Poor solubility or improper administration route can limit bioavailability.Dose optimization: Perform a dose-response study to determine the optimal this compound dosage for your model. Doses of 12.5, 25, and 50 mg/kg have been used in xenograft models.[4] • Verify formulation and administration: Ensure proper formulation and administration of this compound. For oral administration, ensure the vehicle is appropriate and the gavage is performed correctly.[5]
Inconsistent engraftment of AML cells Low viability of patient-derived cells: Primary AML cells are sensitive and can have low viability after thawing.[6] Insufficient cell number: The number of injected cells may be below the threshold for successful engraftment.[6]Optimize cell handling: Use a careful thawing procedure with 20% FBS-containing medium and keep cells on ice.[6] • Increase cell dose: If engraftment fails, increase the number of injected viable cells (a minimum of 5 x 10^5 cells per mouse is recommended).[6]
Difficulty in distinguishing differentiation syndrome from disease progression or infection Overlapping clinical signs: Weight loss, lethargy, and ruffled fur can be signs of differentiation syndrome, high tumor burden, or infection.Flow cytometry analysis: Regularly analyze peripheral blood or bone marrow for an increase in mature myeloid markers (e.g., Ly6G, CD11b) and a decrease in blast markers (e.g., c-Kit, CD34).[7] • Histopathology: At necropsy, perform histological analysis of organs like the lungs, liver, and spleen to look for infiltration of differentiated myeloid cells. • Blood cultures: If infection is suspected, perform blood cultures to rule out sepsis.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced differentiation syndrome?

A1: this compound is a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[4][8] Inhibition of mutant IDH1 by this compound can lead to the differentiation of leukemic blasts into mature myeloid cells.[9] Differentiation syndrome is a potentially life-threatening complication characterized by a systemic inflammatory response resulting from the rapid proliferation and maturation of these cells.[2][10]

Q2: What are the key clinical signs of differentiation syndrome to monitor for in my animal model?

A2: While direct translation of all clinical symptoms to animal models is not always possible, key observable signs that may indicate differentiation syndrome include:

  • Respiratory distress: Increased respiratory rate, labored breathing.

  • Weight gain or edema: Monitor for sudden weight gain or visible swelling.

  • Lethargy and reduced activity: A general decline in animal well-being.

  • Leukocytosis: A significant increase in white blood cell count in peripheral blood.[1]

Q3: How is differentiation syndrome managed in a preclinical in vivo setting?

A3: Management strategies are adapted from clinical protocols and focus on mitigating the inflammatory response and supportive care.

Management Strategy Description
Dose Interruption If signs of moderate to severe differentiation syndrome are observed, temporarily withhold this compound administration until symptoms resolve.[5]
Corticosteroid Administration Administer systemic corticosteroids, such as dexamethasone, to suppress the inflammatory response. This is a primary treatment for differentiation syndrome.[3]
Supportive Care Provide supportive care as needed, which may include fluid administration for hypotension or renal dysfunction.
Cytoreduction In cases of severe leukocytosis, cytoreductive agents like hydroxyurea can be considered to reduce the number of proliferating cells.[9]

Q4: What are the diagnostic criteria for differentiation syndrome in a research setting?

A4: In a preclinical setting, a definitive diagnosis can be challenging. It is typically based on a combination of clinical observations and laboratory findings.

Diagnostic Parameter Finding Suggestive of Differentiation Syndrome
Clinical Signs Presence of two or more of the following: respiratory distress, unexplained fever, weight gain, edema, hypotension, or renal dysfunction.[11]
Hematology Rapid increase in peripheral white blood cell count (leukocytosis).[1]
Flow Cytometry Increased percentage of mature myeloid cells (e.g., neutrophils, monocytes) and decreased percentage of blasts in peripheral blood or bone marrow.
Histopathology Infiltration of mature myeloid cells in organs such as the lungs, liver, and spleen.

Experimental Protocols

Protocol 1: In Vivo Model of this compound-Induced Differentiation Syndrome

This protocol describes the establishment of a patient-derived xenograft (PDX) model of IDH1-mutant AML and the induction of differentiation syndrome with this compound.

Materials:

  • IDH1-mutant AML patient-derived cells

  • Immunodeficient mice (e.g., NSG mice)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Dexamethasone

  • Standard animal housing and monitoring equipment

Procedure:

  • Cell Preparation: Thaw cryopreserved IDH1-mutant AML PDX cells rapidly at 37°C. Immediately transfer the cells to a large volume of pre-warmed RPMI-1640 medium containing 20% FBS. Centrifuge, resuspend in PBS, and count viable cells.[6]

  • Xenograft Establishment: Inject a minimum of 5 x 10^5 viable AML cells intravenously into each immunodeficient mouse.[6]

  • Engraftment Monitoring: Monitor for engraftment by weekly analysis of peripheral blood for the presence of human CD45+ cells by flow cytometry.

  • This compound Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), begin treatment with this compound. A starting dose of 25-50 mg/kg administered orally twice daily can be used.[4]

  • Monitoring for Differentiation Syndrome:

    • Monitor animals daily for clinical signs of distress (lethargy, ruffled fur, respiratory distress, weight changes).

    • Perform complete blood counts (CBCs) twice weekly to monitor for leukocytosis.

    • Collect peripheral blood weekly for flow cytometry analysis of myeloid differentiation markers.

  • Management of Differentiation Syndrome:

    • If signs of moderate to severe differentiation syndrome are observed, withhold this compound treatment.

    • Administer dexamethasone (e.g., 10 mg/kg intraperitoneally) daily until symptoms resolve.

    • Once symptoms have resolved for at least 3 days, this compound may be resumed, potentially at a lower dose (e.g., 150 mg once daily equivalent).[5]

Protocol 2: Flow Cytometry for Myeloid Differentiation

This protocol outlines a basic panel for assessing myeloid differentiation in mouse bone marrow or peripheral blood.

Materials:

  • Single-cell suspension of bone marrow or peripheral blood

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., anti-mouse CD45, Ly6G, CD11b, c-Kit)

  • Flow cytometer

Procedure:

  • Sample Preparation: Prepare a single-cell suspension from bone marrow or peripheral blood. For peripheral blood, red blood cell lysis may be necessary.

  • Fc Receptor Blocking: Incubate cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Antibody Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

  • Analysis:

    • Gate on live, single cells.

    • Identify the leukocyte population using a pan-leukocyte marker (e.g., CD45).

    • Within the leukocyte gate, assess the populations of:

      • Myeloid blasts: c-Kit+

      • Mature neutrophils: Ly6G+ / CD11b+

      • Monocytes/Macrophages: CD11b+ / Ly6G-

Visualizations

G cluster_0 This compound Signaling Pathway Mutant IDH1 Mutant IDH1 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) Mutant IDH1->2-Hydroxyglutarate (2-HG) Produces Histone/DNA Demethylases Histone/DNA Demethylases 2-Hydroxyglutarate (2-HG)->Histone/DNA Demethylases Inhibits Block in Differentiation Block in Differentiation Histone/DNA Demethylases->Block in Differentiation Maintains Leukemic Blasts Leukemic Blasts Block in Differentiation->Leukemic Blasts Promotes This compound This compound This compound->Mutant IDH1 Inhibits

Caption: this compound inhibits mutant IDH1, leading to reduced 2-HG and restored differentiation.

G cluster_1 Experimental Workflow Establish Xenograft Establish Xenograft Monitor Engraftment Monitor Engraftment Establish Xenograft->Monitor Engraftment This compound Treatment This compound Treatment Monitor Engraftment->this compound Treatment Monitor for DS Monitor for DS This compound Treatment->Monitor for DS Manage DS Manage DS Monitor for DS->Manage DS If DS develops Endpoint Analysis Endpoint Analysis Monitor for DS->Endpoint Analysis Manage DS->this compound Treatment Resume treatment

Caption: A typical workflow for in vivo studies of this compound-induced differentiation syndrome.

G cluster_2 Troubleshooting Logic Adverse Event in Animal Adverse Event in Animal Check for Leukocytosis Check for Leukocytosis Adverse Event in Animal->Check for Leukocytosis Signs of Infection? Signs of Infection? Check for Leukocytosis->Signs of Infection? Yes Continue Monitoring Continue Monitoring Check for Leukocytosis->Continue Monitoring No Withhold this compound Withhold this compound Signs of Infection?->Withhold this compound No (Suspect DS) Administer Antibiotics Administer Antibiotics Signs of Infection?->Administer Antibiotics Yes Administer Corticosteroids Administer Corticosteroids Withhold this compound->Administer Corticosteroids

Caption: A decision tree for troubleshooting adverse events in animal models.

References

Technical Support Center: Olutasidenib Handling for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Olutasidenib (FT-2102) for research purposes. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A1: Lyophilized this compound powder should be stored at -20°C and kept desiccated.[1] Under these conditions, the chemical is stable for up to 3 years.[2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][4] It is soluble in DMSO at concentrations ranging from 70 mg/mL to 125 mg/mL.[1][3] For optimal solubility, using newly opened, hygroscopic DMSO and sonication or heating may be beneficial.[2][3]

Q3: How should I store this compound stock solutions?

A3: this compound solutions in DMSO should be stored at -20°C or -80°C. When stored at -20°C, the solution should be used within 1 month to prevent loss of potency.[1] For longer-term storage, -80°C is recommended, with stability reported for up to 1-2 years.[2][3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]

Q4: Is this compound soluble in aqueous solutions?

A4: this compound is insoluble in water and ethanol.[1] For in vivo studies requiring aqueous-based formulations, specific protocols involving co-solvents like PEG300, Tween 80, and saline are necessary.[2][3]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[5] Mutant IDH1 enzymes convert alpha-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5] By inhibiting mutant IDH1, this compound reduces the production of 2-HG, which in turn helps to restore normal cellular differentiation.[5]

Troubleshooting Guide

Issue: My this compound powder won't fully dissolve in DMSO.

  • Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.

  • Solution:

    • Try gentle heating and/or sonication to aid dissolution.[3]

    • Ensure you are using a high enough volume of DMSO for your desired concentration.

    • Use newly opened, anhydrous-grade DMSO, as hygroscopic DMSO can significantly impact solubility.[3]

Issue: I observe precipitation in my this compound stock solution after thawing.

  • Possible Cause: The compound may have come out of solution during the freeze-thaw cycle.

  • Solution:

    • Warm the vial to room temperature or slightly above and vortex or sonicate to redissolve the precipitate.

    • To prevent this, it is highly recommended to prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]

Issue: My in vivo formulation with this compound is not a clear solution.

  • Possible Cause: The components of the formulation may not have been mixed in the correct order or thoroughly enough.

  • Solution:

    • Follow a specific protocol for preparing in vivo solutions. For example, one protocol suggests adding solvents one by one in the order of: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

    • Ensure each component is fully dissolved before adding the next. Sonication can be used to aid in creating a clear solution.[2]

Data Presentation

Table 1: this compound Storage Conditions and Stability

FormStorage TemperatureDuration of StabilitySpecial Conditions
Lyophilized Powder-20°C3 yearsKeep desiccated[1][2]
Lyophilized Powder4°C2 years-
Solution in Solvent-80°C1-2 yearsAliquot to avoid freeze-thaw cycles[2][3]
Solution in Solvent-20°C1 monthAliquot to avoid freeze-thaw cycles[1]

Table 2: this compound Solubility

SolventConcentration
DMSO70 mg/mL (197.29 mM)[1]
DMSO122 mg/mL (343.87 mM)[2]
DMSO125 mg/mL (352.32 mM)[3]
DMSO98.0 mg/mL (276.22 mM)[4]
WaterInsoluble[1]
EthanolInsoluble[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08 mg/mL (5.86 mM)[3]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (5.86 mM)[3]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of lyophilized this compound and a new vial of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required volume of DMSO to add to the this compound powder to achieve a 10 mM concentration. The molecular weight of this compound is 354.79 g/mol .

  • Reconstitution: Carefully add the calculated volume of DMSO to the vial of this compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator or gently warm the solution to ensure complete dissolution.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

G cluster_storage Long-term Storage cluster_prep Stock Solution Preparation cluster_aliquot Aliquoting & Storage cluster_use Experimental Use powder Lyophilized this compound (-20°C, desiccated) reconstitute Reconstitute in DMSO powder->reconstitute dissolve Vortex / Sonicate reconstitute->dissolve Ensure complete dissolution aliquot Aliquot into single-use tubes dissolve->aliquot store_solution Store at -20°C or -80°C aliquot->store_solution thaw Thaw one aliquot store_solution->thaw dilute Dilute to working concentration thaw->dilute experiment Use in experiment dilute->experiment

Workflow for this compound solution preparation.
This compound's Mechanism of Action

This compound is a targeted inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In cancer cells with IDH1 mutations, the enzyme gains a new function, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[5] High levels of 2-HG disrupt normal cellular processes, including DNA and histone methylation, leading to a block in cellular differentiation and promoting oncogenesis.[5] this compound specifically binds to and inhibits the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[5] This reduction in 2-HG levels helps to restore normal cellular differentiation.[5]

G cluster_pathway Mutant IDH1 Pathway cluster_intervention Therapeutic Intervention isocitrate Isocitrate idh1_wt Wild-Type IDH1 isocitrate->idh1_wt akg α-Ketoglutarate idh1_mut Mutant IDH1 akg->idh1_mut idh1_wt->akg two_hg 2-Hydroxyglutarate (Oncometabolite) idh1_mut->two_hg epigenetic Epigenetic Dysregulation two_hg->epigenetic inhibits TET2, etc. diff_block Differentiation Block epigenetic->diff_block restore_diff Restored Differentiation This compound This compound This compound->idh1_mut Inhibits This compound->restore_diff Leads to

Mechanism of action of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to mitigate olutasidenib-related hepatotoxicity in animal models.

FAQs and Troubleshooting Guides

This section addresses common questions and issues that may arise during in vivo studies of this compound.

Frequently Asked Questions

Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?

A1: The precise mechanism in animal models is not fully elucidated, but based on clinical data, hepatotoxicity associated with this compound is thought to involve two primary pathways.[1] Firstly, this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, which can lead to the formation of toxic or immunogenic intermediates.[1] Secondly, this compound can induce differentiation syndrome, a condition characterized by the rapid proliferation of myeloid cells and a release of inflammatory cytokines, which may in turn cause elevations in serum aminotransferases.[1]

Q2: What are the expected liver-related adverse events based on clinical data?

A2: In clinical trials, this compound has been associated with elevations in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1] Other less common but potentially severe adverse events include differentiation syndrome and, in rare cases, clinically apparent liver injury.[1][2]

Q3: Are there established animal models specifically for this compound-induced hepatotoxicity?

A3: Currently, there are no publicly available, standardized animal models specifically for this compound-induced hepatotoxicity. Researchers will likely need to adapt existing models of drug-induced liver injury (DILI).

Q4: What general strategies can be explored to mitigate drug-induced liver injury in animal models?

A4: General strategies to mitigate DILI in animal models that could be applicable to this compound include:

  • Co-administration of hepatoprotective agents: N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has shown some benefit in mitigating TKI-induced acute liver injury.[3][4]

  • Modulation of metabolic pathways: Investigating the role of CYP3A4 inducers or inhibitors could help elucidate the mechanism of toxicity. However, the effect of CYP3A4 modulation can be complex, as some studies with other tyrosine kinase inhibitors have shown that CYP3A4 metabolism can be protective.[5]

  • Anti-inflammatory agents: If hepatotoxicity is linked to differentiation syndrome, the use of corticosteroids could be explored, as they are used to manage this condition in patients.[1]

Troubleshooting Guide

Issue 1: High variability in liver enzyme levels between animals in the same treatment group.

  • Possible Causes:

    • Inconsistent drug formulation or administration.

    • Genetic variability within the animal strain.

    • Underlying subclinical infections in the animals.

    • Variations in food and water consumption.

  • Troubleshooting Steps:

    • Ensure the drug formulation is homogenous and that each animal receives the correct dose.

    • Use animals from a reputable supplier and consider using inbred strains to reduce genetic variability.

    • Monitor animal health closely for any signs of illness.

    • Ensure consistent access to food and water for all animals.

Issue 2: Unexpectedly high mortality in the this compound treatment group.

  • Possible Causes:

    • The dose of this compound is too high for the chosen animal model.

    • Severe, unmanaged differentiation syndrome.

    • Off-target toxicities affecting other organs.

  • Troubleshooting Steps:

    • Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).

    • Monitor animals closely for signs of differentiation syndrome (e.g., respiratory distress, edema) and consult with a veterinarian about appropriate supportive care.

    • Perform a full necropsy and histopathological analysis of major organs to identify any off-target effects.

Issue 3: No significant elevation in liver enzymes despite administering a high dose of this compound.

  • Possible Causes:

    • The chosen animal species or strain may be resistant to this compound-induced hepatotoxicity.

    • The duration of the study may be too short to induce liver injury.

    • The analytical method for measuring liver enzymes may not be sensitive enough.

  • Troubleshooting Steps:

    • Consider using a different rodent strain or a non-rodent species.

    • Extend the duration of the study, with regular monitoring of liver enzymes.

    • Validate the liver enzyme assays to ensure they are functioning correctly.

Quantitative Data from Clinical and Preclinical Studies

Table 1: Hepatotoxicity Profile of this compound in Clinical Trials

Adverse Event (Grade ≥3)Percentage of PatientsReference
Increased ALT13%[1]
Increased AST10%[1]
Differentiation Syndrome8%[6]

Table 2: Hepatotoxicity Profile of Other IDH Inhibitors in Clinical Trials

DrugAdverse Event (Grade ≥3)Percentage of PatientsReference
Ivosidenib (IDH1 Inhibitor)Increased ALT1-2%[7]
Ivosidenib (IDH1 Inhibitor)Differentiation Syndrome5-20%[7]
Enasidenib (IDH2 Inhibitor)Increased ALT1-2%[8]
Enasidenib (IDH2 Inhibitor)Indirect Hyperbilirubinemia12%[9]
Enasidenib (IDH2 Inhibitor)Differentiation Syndrome7%[9]

Experimental Protocols

The following are generalized protocols that can be adapted for studying this compound-induced hepatotoxicity and potential mitigation strategies in a rodent model (e.g., mice or rats).

Protocol 1: General Protocol for Assessing Drug-Induced Liver Injury (DILI)
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into at least three groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

  • Drug Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 7, 14, or 28 days).

  • Monitoring: Monitor body weight, food and water intake, and clinical signs of toxicity daily.

  • Blood Collection: Collect blood samples at baseline and at the end of the study via a suitable method (e.g., retro-orbital sinus or cardiac puncture under anesthesia).

  • Biochemical Analysis: Analyze plasma or serum for levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

  • Necropsy and Tissue Collection: At the end of the study, euthanize animals and perform a gross examination. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analysis.

  • Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should evaluate the slides for signs of liver injury (e.g., necrosis, inflammation, steatosis).

Protocol 2: Protocol for a Mitigation Strategy Study
  • Animal Model and Acclimatization: As in Protocol 1.

  • Grouping: Divide animals into four groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (at a dose known to cause mild to moderate hepatotoxicity).

    • Group 3: Mitigation agent alone (e.g., N-acetylcysteine).

    • Group 4: this compound + Mitigation agent.

  • Drug Administration: Administer the mitigation agent at a specified time before or concurrently with this compound.

  • Monitoring, Sample Collection, and Analysis: Follow steps 5-9 from Protocol 1.

Visualizations

Signaling and Experimental Workflow Diagrams

G Proposed Mechanism of this compound Hepatotoxicity This compound This compound Liver Liver This compound->Liver DifferentiationSyndrome Differentiation Syndrome This compound->DifferentiationSyndrome CYP3A4 CYP3A4 Liver->CYP3A4 Metabolism ToxicMetabolite Toxic/Immunogenic Metabolite CYP3A4->ToxicMetabolite HepatocyteInjury Hepatocyte Injury ToxicMetabolite->HepatocyteInjury ALT_AST Increased ALT/AST HepatocyteInjury->ALT_AST Cytokines Pro-inflammatory Cytokines DifferentiationSyndrome->Cytokines Cytokines->HepatocyteInjury

Caption: Proposed pathways of this compound-induced hepatotoxicity.

G Experimental Workflow for Mitigation Strategy start Start acclimatize Acclimatize Animals start->acclimatize group Randomize into Treatment Groups acclimatize->group dose Daily Dosing: - Vehicle - this compound - Mitigation Agent - this compound + Mitigation Agent group->dose monitor Daily Monitoring: - Body Weight - Clinical Signs dose->monitor necropsy Necropsy & Tissue Collection dose->necropsy blood Blood Collection (Baseline & Endpoint) monitor->blood analysis Biochemical Analysis (ALT, AST, etc.) blood->analysis end End analysis->end histology Histopathology (H&E Staining) necropsy->histology histology->end

Caption: Workflow for an in vivo mitigation study.

G Troubleshooting Logic for Unexpected Hepatotoxicity start Unexpected Hepatotoxicity Observed check_dose Dose Calculation & Formulation OK? start->check_dose check_animals Animal Health Status OK? check_dose->check_animals Yes action_dose Recalculate dose & remake formulation check_dose->action_dose No check_variability High Inter-animal Variability? check_animals->check_variability Yes action_animals Consult veterinarian & review health records check_animals->action_animals No action_variability Increase sample size & use inbred strain check_variability->action_variability Yes end Refine Protocol check_variability->end No action_dose->end action_animals->end action_variability->end

References

Validation & Comparative

A Head-to-Head Analysis of Olutasidenib and Ivosidenib in IDH1-Mutant AML Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Olutasidenib and Ivosidenib, two targeted inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), for the treatment of acute myeloid leukemia (AML). This analysis is based on available preclinical and clinical data to inform research and development decisions.

Mutations in the IDH1 enzyme represent a key therapeutic target in a subset of AML patients. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation and promotes leukemogenesis.[1][2] this compound (FT-2102) and Ivosidenib (AG-120) are both small-molecule inhibitors designed to specifically target these mutant IDH1 enzymes, thereby reducing 2-HG levels and restoring normal myeloid differentiation.[1][2] While both drugs have received FDA approval for the treatment of relapsed or refractory IDH1-mutated AML, emerging data suggests potential differences in their molecular interactions and clinical outcomes.[3][4]

This guide synthesizes preclinical and clinical findings to draw a comparative picture of their performance, supported by experimental data and detailed methodologies.

Comparative Efficacy and Potency

Direct head-to-head preclinical studies comparing this compound and Ivosidenib in the same IDH1-mutant AML models are limited in the public domain. However, data from independent studies provide insights into their respective activities.

Biochemical assays reveal a key difference in their selectivity. This compound is a highly selective inhibitor of the mutant IDH1 enzyme, with an IC50 for wild-type IDH1 of 22,400 nM.[5] In contrast, Ivosidenib inhibits both mutant and wild-type IDH1, with a reported IC50 for the wild-type enzyme in the range of 24-71 nM.[5] This difference in selectivity may have implications for off-target effects and long-term safety profiles.

In preclinical AML models, both drugs have demonstrated the ability to suppress 2-HG production and induce differentiation of leukemic cells.[2][6] For instance, this compound treatment in vitro led to granulocytic/monocytic cell differentiation in IDH1-mutant primary human AML cells, an effect that was also observed in xenograft models.[6] Similarly, Ivosidenib has been shown to lower 2-HG levels in tumor models and promote the differentiation of primary patient AML samples ex vivo.[2]

While direct comparative preclinical efficacy data is scarce, one study comparing a novel covalent IDH1 inhibitor, LY3410738, to Ivosidenib in an AML xenograft model reported that LY3410738 led to a more rapid and sustained 2-HG inhibition and more durable efficacy.[7] This suggests that while effective, there may be opportunities to improve upon the preclinical efficacy profile of Ivosidenib.

Table 1: Comparison of Preclinical and Clinical Data for this compound and Ivosidenib

ParameterThis compoundIvosidenib
Mechanism of Action Allosteric inhibitor of mutant IDH1[3][6]Allosteric inhibitor of mutant IDH1[2][4]
Selectivity (IC50 vs. wild-type IDH1) 22,400 nM[5]24-71 nM[5]
Preclinical Activity Suppresses 2-HG, induces differentiation in vitro and in vivo[6]Suppresses 2-HG, induces differentiation ex vivo and in vivo[2]
FDA Approval (R/R AML) Yes[3]Yes[4]
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate (R/R AML) 35%[3]30.4%[8]
Median Duration of CR+CRh (R/R AML) 25.9 months[3]8.2 months[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Mechanism of IDH1 Inhibition cluster_0 Normal Cell cluster_1 IDH1-Mutant AML Cell cluster_2 Treatment Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG IDH1 (wild-type) Cellular Respiration Cellular Respiration alpha-KG->Cellular Respiration Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut IDH1 (wild-type) 2-HG 2-Hydroxyglutarate alpha-KG_mut->2-HG Mutant IDH1 Differentiation_Block Block in Myeloid Differentiation 2-HG->Differentiation_Block This compound This compound Mutant_IDH1_Inhibited Mutant IDH1 This compound->Mutant_IDH1_Inhibited Inhibits Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1_Inhibited Inhibits 2-HG_reduced 2-Hydroxyglutarate Mutant_IDH1_Inhibited->2-HG_reduced Reduced Production Differentiation_Restored Restored Myeloid Differentiation 2-HG_reduced->Differentiation_Restored Experimental Workflow: In Vivo AML Xenograft Model Start Start Immunodeficient_Mice Immunodeficient Mice (e.g., NSG) Start->Immunodeficient_Mice Implantation Intravenous or Subcutaneous Injection Immunodeficient_Mice->Implantation AML_Cells IDH1-Mutant AML Cells (Cell line or Patient-derived) AML_Cells->Implantation Tumor_Establishment Tumor Establishment/ Engraftment Monitoring Implantation->Tumor_Establishment Treatment_Groups Randomization into Treatment Groups Tumor_Establishment->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle This compound This compound Treatment_Groups->this compound Ivosidenib Ivosidenib Treatment_Groups->Ivosidenib Treatment_Administration Daily Oral Gavage Vehicle->Treatment_Administration This compound->Treatment_Administration Ivosidenib->Treatment_Administration Monitoring Tumor Volume Measurement (Subcutaneous) or Leukemic Burden in Blood/BM (Systemic) Treatment_Administration->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - 2-HG Levels - Biomarker Analysis Monitoring->Endpoint End End Endpoint->End

References

Olutasidenib: A Comparative Guide to its Efficacy Against Diverse IDH1 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Olutasidenib's efficacy against various Isocitrate Dehydrogenase 1 (IDH1) mutations, a critical area of investigation in the development of targeted cancer therapies. The following sections present quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key biological pathways and workflows to offer an objective assessment of this compound's performance.

Executive Summary

This compound (Rezlidhia®) is an oral, selective, small-molecule inhibitor of mutant IDH1 (mIDH1) enzymes.[1][2] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring a susceptible IDH1 mutation.[3][4][5][6] The therapeutic efficacy of this compound has been demonstrated in clinical trials, with notable differences in response rates observed across various IDH1 mutation subtypes. This guide delves into these nuances to provide a clearer understanding of its therapeutic potential and limitations.

Comparative Efficacy Data

The clinical efficacy of this compound has been primarily evaluated in the pivotal Phase 2, open-label, multicenter trial (NCT02719574).[1][7][8][9] The data reveals varying response rates among patients with different IDH1 mutations.

Clinical Efficacy in R/R AML by IDH1 Mutation Subtype

A sub-analysis of the pivotal clinical trial data indicates a higher overall response rate in patients with IDH1-R132C mutations compared to those with the IDH1-R132H variant.[3] This observation may be influenced by the higher incidence of co-mutations with poor prognostic implications, such as FLT3 and NPM1, in the R132H patient population.[10]

IDH1 Mutation SubtypeOverall Response Rate (ORR)Reference
R132C 58%[3]
R132L/G/S 48%[3]
R132H 26%[3]
In Vitro Inhibitory Activity

Preclinical studies have demonstrated this compound's potent inhibitory activity against a range of IDH1-R132 mutations.[2][11] The half-maximal inhibitory concentration (IC50) values highlight its selectivity for mutant IDH1 enzymes with minimal activity against wild-type IDH1.[3][4][11]

Mutant IDH1 ProteinIC50 (nM)Reference
R132H 8 - 116[11]
R132C 8 - 116[11]
R132L 8 - 116[11]
R132S 8 - 116[11]
R132G 8 - 116[11]
Wild-Type IDH1 22,400[3][4]

Note: A specific study reported IC50 values of 24 nM for R132H and 125 nM for R132C.[2][12]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

IDH1 Signaling Pathway and this compound's Mechanism of Action

Mutations in the IDH1 gene lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[13] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET2 and histone demethylases, leading to epigenetic alterations that block cellular differentiation and promote leukemogenesis. This compound selectively binds to and inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[13][14]

IDH1_Pathway cluster_Metabolism Cellular Metabolism cluster_Epigenetics Epigenetic Regulation cluster_Cellular_Process Cellular Processes Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 2_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->2_HG Neomorphic Activity TET2 TET2 2_HG->TET2 Histone_Demethylases Histone Demethylases 2_HG->Histone_Demethylases DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation prevents Normal_Differentiation Normal Differentiation TET2->Normal_Differentiation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation prevents Histone_Demethylases->Normal_Differentiation Differentiation_Block Differentiation Block DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Mutant_IDH1 Mutant IDH1 This compound This compound This compound->Mutant_IDH1 inhibits

Caption: this compound inhibits mutant IDH1, reducing 2-HG and restoring normal cell differentiation.

Experimental Workflow: Pivotal Phase 2 Clinical Trial (NCT02719574)

The registrational Phase 2 trial was an open-label, single-arm, multicenter study that evaluated the efficacy and safety of this compound in patients with R/R AML with an IDH1 mutation.

Clinical_Trial_Workflow Patient_Screening Patient Screening (R/R AML with IDH1 Mutation) Enrollment Enrollment (N=153) Patient_Screening->Enrollment Treatment This compound Administration (150 mg twice daily) Enrollment->Treatment Response_Assessment Response Assessment (Modified IWG Criteria) Treatment->Response_Assessment Primary_Endpoint Primary Endpoint Analysis (CR + CRh Rate) Response_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (DoR, OS, Transfusion Independence) Response_Assessment->Secondary_Endpoints Follow_Up Long-term Follow-up Primary_Endpoint->Follow_Up Secondary_Endpoints->Follow_Up

Caption: Workflow of the pivotal Phase 2 clinical trial for this compound in R/R AML.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's efficacy.

Pivotal Phase 2 Clinical Trial (NCT02719574) Protocol
  • Study Design: This was a phase 2, open-label, single-arm, multicenter study.[7][8][9]

  • Patient Population: Adult patients with relapsed or refractory AML with a susceptible IDH1 mutation, confirmed by an FDA-approved test, were enrolled.[1][6]

  • Intervention: this compound was administered orally at a dose of 150 mg twice daily in continuous 28-day cycles.[1]

  • Primary Endpoint: The primary efficacy endpoint was the rate of complete remission (CR) plus complete remission with partial hematologic recovery (CRh).[8][9]

  • Response Assessment: Responses were evaluated by investigators according to the 2003 International Working Group (IWG) response criteria for AML.[8]

In Vitro 2-Hydroxyglutarate (2-HG) Measurement Assay

The inhibitory effect of this compound on mutant IDH1 is quantified by measuring the reduction of the oncometabolite 2-HG in cell-based assays.

  • Cell Culture: Human AML cell lines endogenously expressing or engineered to express specific IDH1 mutations (e.g., R132H, R132C) are cultured under standard conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for a specified period.

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a methanol-based solution.

  • 2-HG Quantification: The concentration of 2-HG in the cell extracts is measured. This can be achieved through several methods:

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying small molecules.[14][15]

    • Enzymatic Assays: These assays utilize a specific dehydrogenase that oxidizes D-2-HG, leading to the production of a detectable signal (e.g., colorimetric or fluorimetric).[7][16][17]

  • Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 2-HG production by 50%, is calculated from the dose-response curve.

Cellular Differentiation Assay

The ability of this compound to induce myeloid differentiation in AML cells is a key measure of its mechanism of action.

  • Cell Culture and Treatment: AML cell lines (e.g., HL-60) or primary patient-derived AML cells with IDH1 mutations are treated with this compound or a vehicle control.

  • Flow Cytometry Analysis: After a period of incubation (typically several days), cells are stained with fluorescently labeled antibodies against cell surface markers of myeloid differentiation, such as CD11b, CD14, and CD15.[5][8][10]

  • Data Acquisition and Analysis: The expression of these markers is quantified using a flow cytometer. An increase in the percentage of cells expressing these markers indicates induced differentiation.

  • Morphological Assessment: Cytospin preparations of treated cells can be stained (e.g., with Wright-Giemsa stain) and examined under a microscope to observe morphological changes consistent with myeloid maturation.[8]

Comparison with Other mIDH1 Inhibitors

This compound is often compared to Ivosidenib, another FDA-approved inhibitor of mutant IDH1. While both drugs target the same enzyme, they exhibit distinct molecular and clinical characteristics.

  • Selectivity: this compound demonstrates high selectivity for mutant IDH1 over wild-type IDH1.[3][4] In contrast, Ivosidenib inhibits both mutant and wild-type IDH1.[3][4]

  • Resistance Profile: Preclinical studies suggest that this compound may retain activity against certain second-site mutations in IDH1 that can confer resistance to Ivosidenib.[9]

  • Clinical Outcomes: In cross-trial comparisons of their respective pivotal studies in R/R AML, this compound has shown a longer median duration of CR/CRh compared to Ivosidenib.[10] However, it is important to note that direct head-to-head clinical trials have not been conducted.

Conclusion

This compound is a potent and selective inhibitor of mutant IDH1 with demonstrated clinical efficacy in patients with relapsed or refractory AML. The available data indicates that its effectiveness can vary depending on the specific IDH1 mutation subtype, with higher response rates observed in patients with R132C mutations compared to R132H. This differential efficacy, along with its distinct selectivity and resistance profile compared to other mIDH1 inhibitors, underscores the importance of comprehensive molecular profiling to guide personalized treatment strategies for patients with IDH1-mutated malignancies. Further research is warranted to fully elucidate the mechanisms underlying these differences and to optimize the clinical application of this compound.

References

Comparative analysis of Olutasidenib and other IDH1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Analysis of Olutasidenib and Other IDH1 Inhibitors for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of isocitrate dehydrogenase 1 (IDH1) have emerged as a significant advancement, particularly for hematologic malignancies and solid tumors harboring IDH1 mutations. This guide provides a detailed comparative analysis of this compound (Rezlidhia™) and other prominent IDH1 inhibitors, with a focus on this compound and its primary competitor, Ivosidenib (Tibsovo®). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, clinical efficacy, safety profiles, and underlying experimental data.

Mechanism of Action: Targeting a Metabolic Vulnerability

Mutations in the IDH1 enzyme represent a key oncogenic driver in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations, most commonly at the R132 residue, confer a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation, altered gene expression, and a block in cellular differentiation, thereby promoting tumorigenesis.[4][5]

IDH1 inhibitors are small molecules designed to specifically target and inhibit the activity of the mutated IDH1 enzyme, thereby reducing the production of 2-HG and restoring normal cellular differentiation.[4]

Signaling Pathway of Mutant IDH1

IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_Metabolism Cellular Metabolism cluster_Enzymes Enzymes cluster_Downstream Downstream Effects Isocitrate Isocitrate Wild-Type_IDH1 Wild-Type_IDH1 Isocitrate->Wild-Type_IDH1 Substrate alpha-Ketoglutarate alpha-Ketoglutarate Mutant_IDH1 Mutant_IDH1 alpha-Ketoglutarate->Mutant_IDH1 Substrate D-2-Hydroxyglutarate D-2-Hydroxyglutarate Epigenetic_Dysregulation Epigenetic_Dysregulation D-2-Hydroxyglutarate->Epigenetic_Dysregulation Causes Wild-Type_IDH1->alpha-Ketoglutarate Produces Mutant_IDH1->D-2-Hydroxyglutarate Produces (Oncometabolite) Blocked_Cell_Differentiation Blocked_Cell_Differentiation Epigenetic_Dysregulation->Blocked_Cell_Differentiation Leads to Oncogenesis Oncogenesis Blocked_Cell_Differentiation->Oncogenesis Promotes

Caption: Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate, driving oncogenesis.

Comparative Efficacy in Relapsed or Refractory Acute Myeloid Leukemia (R/R AML)

The primary clinical setting for comparing this compound and Ivosidenib is in adult patients with relapsed or refractory AML harboring a susceptible IDH1 mutation. Both drugs have received FDA approval for this indication based on single-arm clinical trials.[6][7] While direct head-to-head trials are lacking, a comparison of the pivotal study results provides valuable insights.[4]

Efficacy EndpointThis compound (Study 2102-HEM-101)[6][8]Ivosidenib (Study AG120-C-001)[7]
CR + CRh Rate 35% (95% CI: 27%-43%)32.8% (95% CI: 25.8%-40.3%)
Complete Remission (CR) Rate 32%24.7%
Median Duration of CR + CRh 25.9 months (95% CI: 13.5-not reached)8.2 months (95% CI: 5.6-12.0)
Median Time to CR + CRh 1.9 months2.0 months
Median Overall Survival (OS) 11.6 months8.8 months

CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; CI: Confidence Interval.

A notable difference in clinical outcomes is the longer duration of response observed with this compound compared to Ivosidenib.[4][9]

Molecular and Pharmacokinetic Comparison

The distinct clinical profiles of this compound and Ivosidenib may be attributed to their unique molecular structures and pharmacokinetic properties.

FeatureThis compoundIvosidenib
Molecular Weight 355 g/mol [8][10]583 g/mol [8][10]
Selectivity Selective for mutant IDH1 over wild-type IDH1.[8]Inhibits both mutant and wild-type IDH1.[8]
Binding Stoichiometry Potentially 2:1 ratio of inhibitor to IDH1 dimer.[8]1:1 ratio of inhibitor to IDH1 dimer.[4]
Half-life Approximately 67 hours.Approximately 129 hours.
Metabolism Primarily by CYP3A4.Primarily by CYP3A4.

This compound's smaller size and lower molecular weight may allow it to occupy less space in the IDH1 dimer's binding pocket, potentially making it less susceptible to displacement by second-site resistance mutations.[8][10] Furthermore, its higher selectivity for the mutant enzyme may contribute to a different safety and efficacy profile compared to Ivosidenib, which also inhibits the wild-type enzyme.[8]

Other Investigational IDH1 Inhibitors

While this compound and Ivosidenib are the only FDA-approved IDH1 inhibitors, several other molecules are in various stages of clinical development.

  • BAY1436032: An oral small-molecule inhibitor of mutant IDH1 that showed modest efficacy as a monotherapy in a phase I study of AML patients.[11]

  • IDH305: A potent and selective oral inhibitor of mutant IDH1 that has been evaluated in phase I clinical trials.[12]

  • AG-881: A dual inhibitor of both mutant IDH1 and IDH2 that has shown promise in preclinical studies and is in phase I clinical trials.[4]

Experimental Protocols

The following sections detail the general methodologies for key experiments cited in the evaluation of IDH1 inhibitors.

In Vitro IDH1 Enzyme Inhibition Assay

This assay is crucial for determining the potency and selectivity of an inhibitor against both wild-type and mutant IDH1 enzymes.

Enzyme_Inhibition_Assay IDH1 Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Recombinant IDH1 Enzyme (WT or Mutant), Substrate (Isocitrate or α-KG), Cofactor (NADP+), and Inhibitor Start->Prepare_Reagents Plate_Setup Add Enzyme, Buffer, and Varying Concentrations of Inhibitor to a Microplate Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Reaction_Initiation Add Substrate and Cofactor to Initiate the Reaction Incubation->Reaction_Initiation Measurement Measure NADPH Production or Consumption via Absorbance or Fluorescence Reaction_Initiation->Measurement Data_Analysis Calculate Percent Inhibition and Determine IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing the in vitro potency of an IDH1 inhibitor.

Detailed Methodology:

  • Reagent Preparation: Recombinant human wild-type or mutant IDH1 enzyme is purified. Substrates (isocitrate for wild-type, α-KG for mutant) and the cofactor NADP+ are prepared in an appropriate assay buffer. The test inhibitor is serially diluted to a range of concentrations.

  • Assay Plate Preparation: The enzyme and buffer are added to the wells of a microplate. The serially diluted inhibitor is then added to the respective wells.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate and NADP+.

  • Detection: The rate of NADPH production (for wild-type IDH1) or consumption (for mutant IDH1) is measured kinetically by monitoring the change in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.[13][14]

  • Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme's activity, is then determined by fitting the data to a dose-response curve.[13]

Cellular 2-Hydroxyglutarate (2-HG) Measurement

This assay quantifies the oncometabolite 2-HG in cancer cells to assess the cellular activity of an IDH1 inhibitor.

Cellular_2HG_Assay Cellular 2-HG Measurement Workflow Start Start Cell_Culture Culture IDH1-mutant Cancer Cells Start->Cell_Culture Treatment Treat Cells with Varying Concentrations of IDH1 Inhibitor Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 24-72 hours) Treatment->Incubation Cell_Lysis Lyse Cells and Extract Metabolites Incubation->Cell_Lysis Quantification Quantify 2-HG Levels using LC-MS or GC-MS Cell_Lysis->Quantification Data_Analysis Normalize 2-HG Levels to Cell Number or Protein Content and Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring the effect of an IDH1 inhibitor on cellular 2-HG levels.

Detailed Methodology:

  • Cell Culture: A cancer cell line harboring an IDH1 mutation (e.g., U87 glioblastoma or HT1080 fibrosarcoma cells) is cultured under standard conditions.[14]

  • Inhibitor Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the IDH1 inhibitor.

  • Incubation: The cells are incubated with the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • Metabolite Extraction: The culture medium is removed, and the cells are lysed. Metabolites, including 2-HG, are extracted from the cell lysate, typically using a solvent precipitation method.

  • 2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[15][16] These methods allow for the separation and quantification of 2-HG from other cellular metabolites.

  • Data Analysis: The measured 2-HG levels are normalized to the cell number or total protein concentration to account for differences in cell proliferation. The cellular IC50 value for 2-HG reduction is then calculated.

Clinical Trial Protocols: A High-Level Overview

The pivotal clinical trials for this compound and Ivosidenib followed similar designs to evaluate their safety and efficacy in R/R AML.

  • This compound (NCT02719574): This was a phase 1/2, open-label, multicenter study. The phase 2 portion enrolled adult patients with R/R AML with a susceptible IDH1 mutation. The primary efficacy endpoint was the rate of complete remission (CR) plus CR with partial hematologic recovery (CRh).[17][18]

  • Ivosidenib (AG120-C-001): This was a phase 1, open-label, multicenter, dose-escalation and expansion study in patients with advanced hematologic malignancies with an IDH1 mutation. The efficacy in R/R AML was evaluated in an expansion cohort. The primary endpoint for the R/R AML cohort was the rate of CR plus CRh.[7]

In both trials, patients received the respective inhibitor orally in continuous cycles until disease progression or unacceptable toxicity. Response assessments were performed at regular intervals according to the International Working Group (IWG) criteria for AML.

Conclusion

This compound and Ivosidenib have revolutionized the treatment of IDH1-mutated cancers, particularly AML. While both drugs demonstrate significant clinical activity, this compound is distinguished by a longer duration of response in patients with R/R AML. This difference may be rooted in its unique molecular properties, including its smaller size and greater selectivity for the mutant IDH1 enzyme. The ongoing development of new IDH1 inhibitors and combination strategies promises to further refine and improve therapeutic outcomes for this patient population. The experimental protocols outlined in this guide provide a foundational understanding of the methods used to characterize and compare these important targeted therapies.

References

A Head-to-Head In Vitro Comparison of Olutasidenib and Enasidenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Olutasidenib (FT-2102) and Enasidenib (AG-221), two targeted inhibitors developed for cancers harboring mutations in the isocitrate dehydrogenase (IDH) enzymes. This compound selectively targets mutant IDH1, while Enasidenib targets mutant IDH2. Both drugs function by inhibiting the neomorphic activity of these mutant enzymes, which produce the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to oncogenesis.[1][3] By reducing 2-HG levels, these inhibitors aim to restore normal cellular differentiation.[1][4][5]

Data Presentation

The following tables summarize the quantitative data for this compound and Enasidenib based on preclinical in vitro studies.

Table 1: In Vitro Potency and Selectivity (IC₅₀ Values)

This table outlines the half-maximal inhibitory concentration (IC₅₀) of each inhibitor against various mutant IDH enzymes and their selectivity over wild-type (WT) counterparts. Lower IC₅₀ values indicate higher potency.

InhibitorTarget MutantIC₅₀ (nM)Wild-Type TargetIC₅₀ (nM)Selectivity Notes
This compound IDH1-R132H8 - 24[6][7]IDH1-WT>20,000[8]Highly selective for mutant IDH1.[8][9] No significant activity against IDH2 mutants (R140Q, R172K; IC₅₀ >20,000 nM).[6][8]
IDH1-R132C114 - 125[7][8]
IDH1-R132G8 - 116[6]
IDH1-R132L8 - 116[6]
IDH1-R132S8 - 116[6]
Enasidenib IDH2-R140Q9 - 100[10][11][12]IDH2-WT1,800[11]Selective for mutant IDH2.[11] Also shows significantly less activity against IDH1-WT (IC₅₀ = 450 nM) and IDH1-R132H (IC₅₀ = 48,400 nM).[11]
IDH2-R172K400[10]Potency is lower for the R172K mutant compared to the R140Q mutant.[13]
IDH2-R172SN/ATargets R172S variant.[14]
Table 2: In Vitro Efficacy in Cellular Models

This table summarizes the functional effects of the inhibitors in cancer cell models, focusing on the reduction of the oncometabolite 2-HG and the induction of cellular differentiation.

InhibitorCell Models UsedEffect on 2-HG ProductionInduction of Cellular Differentiation
This compound IDH1-mutant leukemia and glioma cell lines, primary human AML cells.[6][15]Reduces 2-HG levels by >90% in treated cell lines.[15]Induces granulocytic and monocytic cell differentiation in primary human AML cells expressing IDH1 mutations.[6][7][16]
Enasidenib IDH2-mutant TF-1 erythroleukemia cells, primary human AML cells.[17]Reduces 2-HG levels by >90%.[4][18] The degree of suppression is greater in R140-mutant models compared to R172-mutant models.[17][19]Induces myeloid differentiation in vitro.[2][14] This is characterized by an increase in mature myeloid cell markers such as CD11b, CD14, and CD15.[4][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for comparing these inhibitors in vitro.

G cluster_0 Wild-Type IDH Pathway cluster_1 Mutant IDH Pathway (Oncogenic) cluster_2 Inhibitor Action Isocitrate_WT Isocitrate IDH_WT IDH1/2 (WT) Isocitrate_WT->IDH_WT alpha_KG_WT α-Ketoglutarate (α-KG) Cellular Functions Cellular Functions alpha_KG_WT->Cellular Functions TET2, JmjC Demethylases IDH_WT->alpha_KG_WT alpha_KG_Mut α-Ketoglutarate (α-KG) IDH_Mut Mutant IDH1/2 alpha_KG_Mut->IDH_Mut HG_2 2-Hydroxyglutarate (2-HG) Block Epigenetic Dysregulation Differentiation Block HG_2->Block IDH_Mut->HG_2 This compound This compound This compound->IDH_Mut Inhibits mIDH1 Enasidenib Enasidenib Enasidenib->IDH_Mut Inhibits mIDH2 G cluster_assays In Vitro Assays cluster_results Data Analysis start Select IDH1-mutant & IDH2-mutant Cell Lines treatment Treat cells with dose range of This compound or Enasidenib start->treatment enz_assay Enzyme Inhibition Assay (IC₅₀ Determination) treatment->enz_assay Purified Enzymes hg_assay Cellular 2-HG Assay (Mass Spec / Enzymatic) treatment->hg_assay Cell Lysates & Media diff_assay Differentiation Assay (Flow Cytometry for CD11b/CD14) treatment->diff_assay Treated Cells potency Compare Potency & Selectivity enz_assay->potency efficacy Compare Efficacy: 2-HG Reduction & Differentiation hg_assay->efficacy diff_assay->efficacy

References

Synergistic Efficacy of Olutasidenib and Azacitidine in IDH1-Mutated Acute Myeloid Leukemia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the combination therapy of Olutasidenib with azacitidine against alternative treatments for isocitrate dehydrogenase 1 (IDH1)-mutated acute myeloid leukemia (AML). The analysis is supported by experimental data from clinical trials, detailing efficacy, safety, and methodologies.

The combination of this compound, a potent and selective inhibitor of mutant IDH1, with the hypomethylating agent azacitidine has demonstrated durable clinical responses in patients with relapsed or refractory (R/R) IDH1-mutated AML.[1][2] This guide delves into the data supporting this synergy and places it in the context of other therapeutic options, including this compound monotherapy and other combination regimens.

Mechanism of Synergy

Mutations in the IDH1 enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET2. This results in DNA hypermethylation and a block in hematopoietic differentiation, contributing to leukemogenesis.

This compound directly targets the mutated IDH1 enzyme, reducing 2-HG levels and thereby promoting myeloid differentiation. Azacitidine, a hypomethylating agent, works by inhibiting DNA methyltransferases, leading to a reduction in DNA methylation and subsequent gene re-expression, which can also induce differentiation and apoptosis of leukemic cells. The combination of these two agents is hypothesized to have a synergistic effect by targeting the epigenetic dysregulation central to IDH1-mutated AML through two distinct but complementary mechanisms.

cluster_0 Mutant IDH1 Pathway in AML cluster_1 Therapeutic Intervention Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 (R132) Isocitrate->Mutant_IDH1 Substrate 2_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2_HG Produces alpha_KG α-Ketoglutarate TET2_inhibition TET2 Inhibition 2_HG->TET2_inhibition Causes Hypermethylation DNA Hypermethylation TET2_inhibition->Hypermethylation Leads to Differentiation_Block Block in Hematopoietic Differentiation Hypermethylation->Differentiation_Block Results in Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis This compound This compound This compound->Mutant_IDH1 Inhibits Azacitidine Azacitidine DNMT_Inhibition DNMT Inhibition Azacitidine->DNMT_Inhibition Causes DNMT_Inhibition->Hypermethylation Reduces cluster_0 Patient Enrollment cluster_1 Treatment Regimen cluster_2 Evaluation Eligibility Eligible Patients (R/R IDH1-mutated AML) Olutasidenib_Dosing This compound 150 mg twice daily Eligibility->Olutasidenib_Dosing Azacitidine_Dosing Azacitidine 75 mg/m² for 7 days Eligibility->Azacitidine_Dosing Cycle 28-day cycles Olutasidenib_Dosing->Cycle Azacitidine_Dosing->Cycle Endpoints Primary Endpoint: CR/CRh Rate Secondary Endpoints: ORR, DoR, OS, Safety Cycle->Endpoints

References

Comparing the pharmacokinetic profiles of Olutasidenib and Ivosidenib

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of the Pharmacokinetic Profiles of Olutasidenib and Ivosidenib

This compound and Ivosidenib are both potent, orally administered small-molecule inhibitors of the mutated isocitrate dehydrogenase-1 (IDH1) enzyme, a key driver in certain cancers, notably acute myeloid leukemia (AML). While they share a common therapeutic target, their pharmacokinetic profiles exhibit distinct characteristics that are crucial for researchers, scientists, and drug development professionals to understand. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by available experimental data.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and Ivosidenib, facilitating a direct comparison.

Pharmacokinetic ParameterThis compoundIvosidenib
Absorption
Median Time to Maximum Concentration (Tmax)~4 hours[1][2]~3-4 hours[3][4]
Effect of High-Fat Meal on AbsorptionCmax increased by 191%, AUC increased by 83%[1][2]Not specified in the provided results
Distribution
Apparent Volume of Distribution (Vd)319 L[1]234 L (central volume of distribution)[5]
Plasma Protein Binding~93%[1]High[6]
Metabolism
Primary Metabolizing Enzyme(s)CYP3A4 (~90%)[1][7]CYP3A4[8]
Minor Metabolizing Enzyme(s)CYP2C8, CYP2C9, CYP1A2, CYP2C19[1][7]Not specified in the provided results
Elimination
Mean Half-Life (t½)67 hours[1]40-138 hours (single dose)[3][9][10]
Time to Steady State14 days[2]Within 14 days[3]
Route of EliminationPrimarily feces[1]Primarily feces[4][11]
Excretion
% of Dose Excreted in Feces~75% (35% as unchanged drug)[1][12]~77.4% (67.4% as unchanged drug)[4]
% of Dose Excreted in Urine~17% (1% as unchanged drug)[1][12]~16.9%[4]
Drug Interactions
Effect of Strong CYP3A InducersDecreased this compound Cmax and AUC[2][7]Potential for decreased Ivosidenib exposure
Effect of Moderate/Strong CYP3A InhibitorsNo clinically significant differences with itraconazole[7]Decreased Ivosidenib clearance, increased exposure[3][5][10]

Experimental Protocols

The pharmacokinetic data for both this compound and Ivosidenib were primarily generated through Phase 1 clinical trials involving patients with advanced solid tumors or hematologic malignancies, as well as studies in healthy subjects.[4][9][10][13] The standard methodologies employed in these studies are outlined below.

Pharmacokinetic Sample Collection and Analysis

Objective: To determine the concentration of the drug and its metabolites in biological matrices over time.

Methodology:

  • Sample Collection: Blood samples are collected from study participants at predetermined time points before and after drug administration.[14] Plasma is separated from whole blood by centrifugation. Urine and fecal samples are also collected over a defined period.[4]

  • Bioanalysis: The concentrations of the parent drug and its metabolites in plasma, urine, and feces are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][5][9] This technique offers high sensitivity and specificity for the analyte of interest.

Metabolite Profiling

Objective: To identify the metabolic pathways of the drug.

Methodology:

  • Radiolabeling: A single dose of the drug, radiolabeled with Carbon-14 ([14C]), is administered to healthy subjects.[4]

  • Sample Analysis: Blood, plasma, urine, and fecal samples are analyzed for total radioactivity. Metabolites are separated using techniques like high-performance liquid chromatography (HPLC) and identified using high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS).[4]

Visualizations

Signaling Pathway of IDH1 Inhibition

IDH1_Inhibition cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (IDH1 Mutation) cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 mutant_alpha_KG α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_alpha_KG->Two_HG Mutant IDH1 Oncogenesis Oncogenesis Two_HG->Oncogenesis This compound This compound Inhibition Inhibition This compound->Inhibition Ivosidenib Ivosidenib Ivosidenib->Inhibition Inhibition->Two_HG_production Blocks Production

Caption: Inhibition of mutant IDH1 by this compound and Ivosidenib.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation Patient_Enrollment Patient Enrollment Drug_Administration Drug Administration (Single or Multiple Doses) Patient_Enrollment->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Urine_Feces_Collection Urine & Feces Collection Drug_Administration->Urine_Feces_Collection Sample_Processing Sample Processing (e.g., Plasma Separation) Blood_Sampling->Sample_Processing Urine_Feces_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Metabolite_ID Metabolite Identification (HR-MS, MS/MS) Sample_Processing->Metabolite_ID PK_Parameter_Calculation PK Parameter Calculation (AUC, Cmax, t½) LC_MS_MS->PK_Parameter_Calculation Metabolite_ID->PK_Parameter_Calculation PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling PK_Parameter_Calculation->PK_PD_Modeling

Caption: Workflow for a typical clinical pharmacokinetic study.

Detailed Comparison of Pharmacokinetic Profiles

Absorption

Both this compound and Ivosidenib are rapidly absorbed following oral administration, with a median time to peak plasma concentration (Tmax) of approximately 3 to 4 hours.[1][2][3][4] A significant factor differentiating their absorption is the pronounced food effect observed with this compound. Administration with a high-fat meal leads to a 191% increase in its maximum concentration (Cmax) and an 83% increase in the total drug exposure (AUC).[1][2] This suggests that the timing of this compound administration in relation to meals could have a substantial impact on its bioavailability and, consequently, its efficacy and safety profile.

Distribution

Both drugs exhibit a large apparent volume of distribution, with this compound at 319 L and Ivosidenib's central volume of distribution at 234 L, indicating extensive distribution into tissues.[1][5] Both are also highly bound to plasma proteins, with this compound's binding reported to be approximately 93%.[1][6] This high protein binding implies that a small fraction of the drug is in its free, pharmacologically active form.

Metabolism

The primary metabolic pathway for both this compound and Ivosidenib is through the cytochrome P450 (CYP) system, specifically CYP3A4.[1][7][8] this compound's metabolism is predominantly mediated by CYP3A4 (around 90%), with minor contributions from several other CYP enzymes.[1][7] Ivosidenib is also mainly metabolized by CYP3A4 and has been shown to induce its own metabolism (autoinduction).[8][10] This autoinduction may lead to a time-dependent decrease in drug exposure.

Excretion

The primary route of elimination for both drugs is through the feces. For this compound, approximately 75% of the administered dose is recovered in the feces, with 35% as the unchanged parent drug.[1][12] Similarly, about 77.4% of an Ivosidenib dose is excreted in the feces, with a higher proportion (67.4%) being the unchanged drug.[4] A smaller percentage of both drugs is excreted in the urine.[1][4][12] The long half-lives of both this compound (67 hours) and Ivosidenib (ranging from 40 to 138 hours) are consistent with once or twice-daily dosing regimens.[1][3][9][10]

Conclusion

References

Olutasidenib Demonstrates Efficacy in Preclinical Models Resistant to Other IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of olutasidenib reveals its potential to overcome resistance to first-generation IDH1 inhibitors, offering a promising therapeutic strategy for patients with relapsed or refractory IDH1-mutated malignancies.

Researchers and clinicians in the field of oncology are continually seeking novel therapeutic agents that can effectively combat resistance mechanisms, a common challenge in targeted cancer therapy. This compound (formerly FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), has shown significant promise in preclinical and clinical settings, particularly in models that have developed resistance to other IDH1 inhibitors like ivosidenib. This guide provides a detailed comparison of this compound's performance against other alternatives, supported by experimental data and methodologies.

Preclinical Efficacy in Resistant Models

Biochemical and cell-based assays have demonstrated that this compound retains potent inhibitory activity against secondary IDH1 mutations that confer resistance to ivosidenib. A key mechanism of acquired resistance to ivosidenib involves the emergence of second-site mutations in the IDH1 enzyme, such as the S280F mutation in conjunction with the primary R132C mutation (R132C/S280F double mutant).

Preclinical studies have shown that while ivosidenib loses its efficacy against these double mutants, this compound continues to effectively inhibit the production of the oncometabolite 2-hydroxyglutarate (2-HG). This is attributed to a distinct binding mechanism; this compound has a 2:1 binding stoichiometry to the IDH1 dimer, allowing it to overcome the steric hindrance imposed by the S280F mutation that prevents ivosidenib (with a 1:1 binding stoichiometry) from effectively binding.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Ivosidenib against IDH1 Variants
IDH1 VariantThis compound IC50 (nM)Ivosidenib IC50 (nM)Fold Difference in Potency
IDH1-R132H21.2Data Not Available-
IDH1-R132C114Data Not Available-
IDH1 Wild-Type>20,00024 - 71>280x more selective
IDH1-R132C/S280FActiveInactive/Poorly ActiveThis compound retains activity
IDH1-R132H/S280FActiveInactive/Poorly ActiveThis compound retains activity

Data compiled from multiple sources. Specific IC50 values for double mutants are not consistently reported, but qualitative data indicates a significant efficacy difference.

In vivo studies using xenograft models of IDH1-mutant cancers have further corroborated these findings. This compound treatment in mice bearing tumors with ivosidenib-resistant mutations led to a significant and dose-dependent reduction in 2-HG levels, demonstrating its potential to overcome resistance in a living system.

Clinical Efficacy in Relapsed/Refractory AML

The efficacy of this compound has been evaluated in a pivotal Phase 2 clinical trial (NCT02719574) in patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring an IDH1 mutation. The study demonstrated that this compound monotherapy induced durable complete remissions (CR) and complete remissions with partial hematologic recovery (CRh).

Notably, while direct head-to-head trials are lacking, cross-trial comparisons with pivotal studies of ivosidenib suggest that this compound may offer a longer duration of response.

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory IDH1-Mutant AML (Phase 2 Study)
Efficacy EndpointThis compound (150 mg BID)
Response Rate
CR + CRh35%
Overall Response Rate (ORR)48%
Duration of Response (DoR)
Median DoR for CR + CRh25.9 months
Median Overall Survival (OS)11.6 months

Data from the pivotal Phase 2 trial (NCT02719574) in the efficacy-evaluable population.

Experimental Protocols

Biochemical Enzyme Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50) of IDH1 inhibitors, a biochemical assay measuring the enzymatic activity of purified recombinant IDH1 protein (wild-type or mutant) is performed.

  • Reaction Mixture: The assay is typically conducted in a buffer containing Tris-HCl, NaCl, MgCl2, and a reducing agent like DTT.

  • Enzyme and Substrate: Purified IDH1 enzyme is incubated with its substrate, α-ketoglutarate (α-KG), and the cofactor NADPH.

  • Inhibitor Addition: A serial dilution of the test inhibitor (this compound or ivosidenib) is added to the reaction mixture.

  • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based 2-HG Measurement Assay

This assay quantifies the intracellular levels of the oncometabolite 2-HG in cancer cell lines expressing mutant IDH1.

  • Cell Culture: IDH1-mutant cell lines (e.g., HT1080, which harbors an endogenous IDH1 R132C mutation) are cultured under standard conditions.

  • Inhibitor Treatment: Cells are treated with varying concentrations of IDH1 inhibitors for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells using a solvent mixture (e.g., methanol/water).

  • 2-HG Quantification: The concentration of 2-HG in the cell lysates is measured using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The reduction in 2-HG levels in treated cells compared to untreated controls is used to determine the potency of the inhibitor.

Xenograft Models in Immunodeficient Mice

To evaluate the in vivo efficacy of IDH1 inhibitors, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are utilized.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human AML cell lines with specific IDH1 mutations (e.g., IDH1-R132H) or primary patient AML cells are injected subcutaneously or intravenously into the mice.

  • Inhibitor Administration: Once tumors are established, mice are treated with the IDH1 inhibitor (e.g., this compound administered orally) or a vehicle control.

  • Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Pharmacodynamic markers, such as 2-HG levels in the tumor tissue and plasma, are also measured.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy of the inhibitor is determined by comparing tumor growth and 2-HG levels between the treated and control groups.

Signaling Pathways and Mechanisms of Action

IDH1_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Energy Production aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG Mutant IDH1 (e.g., R132C) Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibits TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Inhibits Isocitrate_mut Isocitrate Isocitrate_mut->aKG_mut WT IDH1 Hypermethylation DNA & Histone Hypermethylation Histone_Demethylases->Hypermethylation Leads to TET_Enzymes->Hypermethylation Leads to Differentiation_Block Block in Cell Differentiation Hypermethylation->Differentiation_Block Causes Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis Promotes

Caption: Simplified signaling pathway of wild-type and mutant IDH1.

Resistance_Mechanism cluster_0 Ivosidenib Action and Resistance cluster_1 This compound Overcomes Resistance Ivosidenib Ivosidenib (1:1 binding) IDH1_R132C IDH1 R132C Mutant Ivosidenib->IDH1_R132C Inhibits IDH1_double_mutant IDH1 R132C/S280F Double Mutant Ivosidenib->IDH1_double_mutant Binding Blocked (Steric Hindrance) IDH1_R132C->IDH1_double_mutant Acquires S280F second-site mutation Resistance Ivosidenib Resistance IDH1_double_mutant->Resistance Leads to This compound This compound (2:1 binding) IDH1_double_mutant_olu IDH1 R132C/S280F Double Mutant This compound->IDH1_double_mutant_olu Effectively Inhibits Efficacy Therapeutic Efficacy IDH1_double_mutant_olu->Efficacy Restores

Caption: Mechanism of resistance to ivosidenib and how this compound overcomes it.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Biochem Biochemical Assays (IC50 Determination) Cell_based Cell-Based Assays (2-HG Measurement) Biochem->Cell_based Xenograft In Vivo Xenograft Models (Tumor Growth & 2-HG Levels) Cell_based->Xenograft Phase1 Phase 1 Trial (Safety & Dosing) Xenograft->Phase1 Informs Phase2 Phase 2 Trial (NCT02719574) (Efficacy in R/R AML) Phase1->Phase2

Caption: Experimental workflow for evaluating this compound's efficacy.

Conclusion

This compound has demonstrated a distinct advantage over other IDH1 inhibitors in preclinical models of resistance, primarily driven by its unique binding mechanism that allows it to effectively inhibit IDH1 enzymes with secondary resistance mutations. Clinical data in patients with relapsed/refractory IDH1-mutant AML further support its potential as a valuable therapeutic option, possibly offering a more durable response compared to existing therapies. The ongoing research and clinical trials will continue to delineate the full potential of this compound in the treatment landscape of IDH1-mutated cancers.

A Comparative Guide to Biomarkers for Olutasidenib and Alternative Therapies in IDH1-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting response to Olutasidenib and alternative treatments for isocitrate dehydrogenase 1 (IDH1)-mutant cancers. The information is compiled from clinical trial data and preclinical studies to support research and drug development in this targeted oncology space.

Introduction to this compound and the Role of IDH1 Mutations

This compound is a selective, oral small-molecule inhibitor of the mutant IDH1 enzyme.[1] In normal cellular metabolism, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[2] However, specific mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic function that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to the pathogenesis of several cancers, including acute myeloid leukemia (AML) and glioma.[2][4] this compound specifically targets the mutant IDH1 protein, inhibiting the production of 2-HG and thereby promoting normal cellular differentiation.[2][4]

Key Biomarkers for Predicting Response to this compound

The primary predictive biomarker for this compound treatment is the presence of a susceptible IDH1 mutation. Clinical response has been observed across various R132 mutations, including R132H, R132C, R132L, R132G, and R132S.[1][5]

Co-occurring Genetic Alterations

While the IDH1 mutation is essential for this compound efficacy, the presence of co-occurring mutations can influence response rates.

  • Receptor Tyrosine Kinase (RTK) Pathway Mutations: Mutations in genes such as FLT3 and NRAS are associated with lower response rates to IDH1 inhibitors.[6]

  • NPM1 Mutations: Concurrent NPM1 mutations, often seen with the IDH1 R132H variant, may also be associated with a less favorable prognosis.[7]

  • TP53 Mutations: While less common, patients with co-occurring TP53 mutations have been observed to respond to this compound.[7]

Pharmacodynamic and Response Monitoring Biomarkers
  • 2-Hydroxyglutarate (2-HG) Levels: A significant reduction in plasma 2-HG levels is a key pharmacodynamic biomarker indicating target engagement and biological activity of this compound.

  • IDH1 Mutation Clearance: Monitoring the variant allele frequency (VAF) of the IDH1 mutation in bone marrow or peripheral blood via sensitive methods like droplet digital PCR (ddPCR) can serve as a biomarker for depth of response. Molecular remission, defined as the clearance of the IDH1 mutation, has been associated with improved clinical outcomes.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the clinical efficacy of this compound and its alternatives in patients with IDH1/2-mutant cancers. It is important to note that direct head-to-head comparisons are limited, and cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.

Table 1: Efficacy of IDH1 Inhibitors in Relapsed/Refractory IDH1-Mutant AML
TreatmentStudyNCR + CRh RateMedian Duration of CR/CRh (months)Median Overall Survival (months)
This compound Phase 2 (NCT02719574)14735%[8][9]25.9[9][10]11.6[10]
Ivosidenib Phase 1 (NCT02074839)17930%8.2[10]8.8[10]

CR = Complete Remission, CRh = Complete Remission with partial hematologic recovery

A study comparing this compound from the 2102-HEM-101 trial with an external control arm of Ivosidenib-treated patients from an electronic health record database suggested favorable effectiveness for this compound in patients with relapsed/refractory IDH1-mutant AML previously treated with venetoclax. Following weighting, this compound was associated with significantly higher rates of complete response, transfusion independence, and overall survival.[11][12]

Table 2: Efficacy of IDH2 Inhibitors in Relapsed/Refractory IDH2-Mutant AML
TreatmentStudyNORRCR RateMedian Overall Survival (months)
Enasidenib Phase 1/2 (NCT01915498)21440.3%[13]19.3%[14]9.3[13]

ORR = Overall Response Rate, CR = Complete Remission

Response rates with Enasidenib were similar between patients with IDH2-R140 and IDH2-R172 mutations.[15]

Table 3: Efficacy of IDH Inhibitors in IDH-Mutant Glioma
TreatmentStudyNIndicationMedian Progression-Free Survival (months)
Vorasidenib Phase 3 INDIGO (NCT04164901)331Grade 2 Glioma27.7[16][17]
Placebo Phase 3 INDIGO (NCT04164901)Grade 2 Glioma11.1[16][17]
Vorasidenib Phase 1 (NCT02481154)22Non-enhancing Glioma36.8[18]
Vorasidenib Phase 1 (NCT02481154)30Enhancing Glioma3.6[18]
Table 4: Efficacy of Combination Therapies in Newly Diagnosed IDH-Mutant AML
TreatmentStudyNORRCR Rate
Ivosidenib + Azacitidine Phase 3 AGILE (NCT03173248)72-47%[19]
Placebo + Azacitidine Phase 3 AGILE (NCT03173248)74-15%[19]
Enasidenib + Azacitidine Phase 1b/2 (NCT02677922)6874%[20]53%
Azacitidine alone Phase 1b/2 (NCT02677922)3336%[20]12%
Enasidenib + Venetoclax Phase 1b/22370%[21]57%[21]

Signaling Pathways and Experimental Workflows

IDH1 Signaling Pathway and this compound's Mechanism of Action

Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[22] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and histone demethylases, leading to epigenetic alterations and a block in cellular differentiation. This compound selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and restoration of normal cellular differentiation.[2][4]

IDH1_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate wt_IDH1 Wild-type IDH1 Isocitrate->wt_IDH1 NADP+ to NADPH alpha_KG α-Ketoglutarate (α-KG) mut_IDH1 Mutant IDH1 alpha_KG->mut_IDH1 NADPH to NADP+ Two_HG 2-Hydroxyglutarate (2-HG) mut_IDH1->Two_HG TET_Enzymes TET Enzymes & Histone Demethylases Two_HG->TET_Enzymes Inhibition This compound This compound This compound->mut_IDH1 Inhibition Epigenetic_Alterations Epigenetic Alterations TET_Enzymes->Epigenetic_Alterations Normal_Differentiation Normal Differentiation TET_Enzymes->Normal_Differentiation Differentiation_Block Differentiation Block Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis wt_IDH1->alpha_KG

Caption: IDH1 pathway and this compound's inhibitory action.

Experimental Workflow for Biomarker Detection

The detection of IDH1 mutations and other relevant biomarkers is crucial for patient selection and monitoring. Next-Generation Sequencing (NGS) and droplet digital PCR (ddPCR) are two key technologies employed.

Experimental_Workflow cluster_sample Sample Acquisition cluster_processing Nucleic Acid Extraction cluster_analysis Biomarker Analysis cluster_downstream Downstream Applications Sample Patient Sample (Blood, Bone Marrow, Tissue) Extraction DNA/RNA Extraction Sample->Extraction NGS Next-Generation Sequencing (NGS) Extraction->NGS Comprehensive Profiling ddPCR Droplet Digital PCR (ddPCR) Extraction->ddPCR Sensitive & Quantitative Detection Therapy_Selection Therapy Selection NGS->Therapy_Selection Response_Monitoring Response Monitoring ddPCR->Response_Monitoring

Caption: Workflow for biomarker detection and clinical application.

Experimental Protocols

Next-Generation Sequencing (NGS) for IDH1 Mutation Detection

NGS allows for the simultaneous analysis of multiple genes, providing a comprehensive genomic profile of a patient's tumor.

1. Nucleic Acid Extraction:

  • Extract genomic DNA from patient samples (formalin-fixed paraffin-embedded tissue, fresh frozen tissue, bone marrow aspirate, or peripheral blood) using a commercially available kit according to the manufacturer's instructions.

  • Quantify the extracted DNA and assess its purity.

2. Library Preparation: [23][24]

  • Fragmentation: Fragment the DNA to a desired size range (e.g., 200-300 bp) using enzymatic or physical methods.

  • End-repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and add a single adenine nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments. These adapters contain sequences for amplification and sequencing.

  • Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

  • Purification: Purify the amplified library to remove unincorporated primers and adapters.[25]

3. Target Enrichment (for targeted panels):

  • Use a hybridization-based capture method with probes specific for IDH1 and other relevant cancer-associated genes to enrich for the target regions.

4. Sequencing: [26]

  • Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq or NextSeq).

5. Data Analysis:

  • Align the sequencing reads to the human reference genome.

  • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the IDH1 gene and other targeted genes.

  • Annotate the identified variants to determine their potential clinical significance.

Droplet Digital PCR (ddPCR) for IDH1 Mutation Detection and Monitoring

ddPCR is a highly sensitive and quantitative method for detecting and monitoring low-frequency mutations.

1. DNA Extraction:

  • Extract DNA from patient samples as described for NGS.

2. ddPCR Assay Preparation: [27]

  • Prepare a reaction mixture containing the DNA sample, ddPCR supermix, and a specific primer/probe set for the wild-type and mutant IDH1 alleles.

  • The mutant probe is typically labeled with a FAM fluorophore, and the wild-type probe with a HEX fluorophore.

3. Droplet Generation: [28]

  • Partition the reaction mixture into thousands of nanoliter-sized droplets using a droplet generator. Each droplet ideally contains zero or one copy of the target DNA.

4. PCR Amplification: [28]

  • Perform PCR amplification on the droplets in a thermal cycler.

5. Droplet Reading:

  • Read the fluorescence of each individual droplet in a droplet reader. Droplets containing the amplified mutant allele will be positive for FAM, those with the wild-type allele will be positive for HEX, and empty droplets will be negative for both.

6. Data Analysis:

  • The software calculates the concentration of mutant and wild-type DNA based on the number of positive and negative droplets, allowing for precise quantification of the mutant allele frequency.

Conclusion

The selection of appropriate biomarkers is paramount for the successful application of targeted therapies like this compound. The presence of a susceptible IDH1 mutation is the definitive predictive biomarker for this compound. However, a comprehensive understanding of the tumor's genomic landscape, including co-occurring mutations, can further refine treatment strategies and predict potential resistance. Sensitive monitoring of IDH1 mutation status using techniques like ddPCR offers a valuable tool for assessing treatment response and guiding clinical decision-making. As the field of targeted oncology evolves, the continued discovery and validation of predictive and prognostic biomarkers will be essential for optimizing patient outcomes.

References

A Comparative Meta-Analysis of Olutasidenib and Ivosidenib in the Treatment of IDH1-Mutated Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of clinical trial data for two targeted therapies, Olutasidenib (Rezlidhia) and Ivosidenib (Tibsovo), for the treatment of patients with isocitrate dehydrogenase 1 (IDH1) mutated hematologic malignancies, primarily acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these two drugs, supported by experimental data from pivotal clinical trials.

Executive Summary

This compound and Ivosidenib are both small-molecule inhibitors of the mutant IDH1 enzyme, which plays a crucial role in the pathogenesis of certain cancers, including AML.[1][2][3] Both drugs have received FDA approval for the treatment of adult patients with relapsed or refractory AML with a susceptible IDH1 mutation.[1][3] While they share a common therapeutic target, differences in their molecular structure, binding kinetics, and selectivity may contribute to variations in their clinical profiles.[2][4] This guide summarizes and compares the efficacy, safety, and experimental protocols of this compound and Ivosidenib based on available clinical trial data.

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the key efficacy and safety data from the pivotal clinical trials of this compound and Ivosidenib in patients with relapsed or refractory IDH1-mutated AML.

Table 1: Efficacy of this compound and Ivosidenib in Relapsed/Refractory IDH1-Mutated AML
Efficacy EndpointThis compound (Study 2102-HEM-101)Ivosidenib (AG120-C-001)
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate 35%[5]33%
Median Duration of CR+CRh 25.9 months[5]8.2 months
Overall Response Rate (ORR) 48%[5]Not explicitly reported in the same format
Transfusion Independence 34% of transfusion-dependent patients at baseline became independent.[5]37% of transfusion-dependent patients at baseline became independent.
Table 2: Common Adverse Events (≥20% of patients)
Adverse EventThis compound (Study 2102-HEM-101)Ivosidenib (AG120-C-001)
Nausea YesYes
Fatigue YesYes
Arthralgia YesNot explicitly in top events
Leukocytosis YesYes
Dyspnea YesYes
Pyrexia (Fever) YesYes
Rash YesNot explicitly in top events
Mucositis YesNot explicitly in top events
Diarrhea YesYes
Transaminitis YesNot explicitly in top events
Febrile Neutropenia Not explicitly in top eventsYes
Edema Not explicitly in top eventsYes
Cough Not explicitly in top eventsYes
Decreased Appetite Not explicitly in top eventsYes
Anemia Not explicitly in top eventsYes

Experimental Protocols

This compound: Study 2102-HEM-101 (NCT02719574)

This was an open-label, multicenter, phase 1/2 trial that evaluated the safety and efficacy of this compound as a single agent or in combination with other drugs.[5][6] The pivotal phase 2 portion enrolled patients with relapsed or refractory AML with a documented IDH1 R132 mutation.[5]

  • Patient Population: Adults (≥18 years) with pathologically proven AML (except APL) or high-risk MDS with an IDH1 mutation who were relapsed or refractory to standard therapy.[7]

  • Dosing Regimen: this compound was administered orally at a dose of 150 mg twice daily in continuous 28-day cycles.[5]

  • Efficacy Assessment: The primary efficacy endpoint was the rate of CR + CRh, assessed by investigators according to the modified International Working Group (IWG) criteria for AML.[5]

  • Safety Assessment: Safety data, including adverse events and laboratory values, were collected at least monthly and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) Version 4.03.[8]

Ivosidenib: Study AG120-C-001 (NCT02074839)

This was a phase 1, multicenter, open-label, dose-escalation and expansion study of Ivosidenib in subjects with advanced hematologic malignancies harboring an IDH1 mutation.[9][10]

  • Patient Population: Adults (≥18 years) with a documented IDH1 R132 gene-mutated advanced hematologic malignancy, including relapsed or refractory AML. Patients were required to have an ECOG performance status of 0 to 2 and adequate renal and hepatic function.[9]

  • Dosing Regimen: The dose-escalation phase explored various doses, with the expansion phase utilizing 500 mg of Ivosidenib administered orally once daily in 28-day cycles.[11]

  • Efficacy Assessment: The clinical activity was assessed based on response rates in patients with relapsed or refractory AML.[9]

  • Safety Assessment: Safety and tolerability were evaluated through the monitoring of adverse events.[9]

Ivosidenib in Combination with Azacitidine: AGILE Study (NCT03173248)

This was a global, phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial.[12][13]

  • Patient Population: Adults with previously untreated IDH1-mutated AML who were not candidates for intensive chemotherapy.[14]

  • Dosing Regimen: Ivosidenib 500 mg orally once daily in combination with azacitidine 75 mg/m² subcutaneously or intravenously for 7 days in 28-day cycles.[1][12] The control arm received a placebo plus azacitidine.[1]

  • Efficacy Assessment: The primary endpoint was event-free survival (EFS). Secondary endpoints included overall survival (OS), complete remission (CR) rate, and CR + CRh rate.[13] Molecular response was assessed using next-generation sequencing (NGS) for measurable residual disease (MRD).[1]

Mandatory Visualization

Signaling Pathway of IDH1 Inhibitors

IDH1_Inhibitor_Pathway cluster_Metabolism Cellular Metabolism cluster_Inhibition Therapeutic Intervention cluster_Epigenetics Epigenetic Regulation cluster_Outcome Cellular Outcome Isocitrate Isocitrate Wild_Type_IDH1 Wild-Type IDH1 Isocitrate->Wild_Type_IDH1 alpha_KG alpha-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 Neomorphic Activity 2_HG 2-Hydroxyglutarate (Oncometabolite) TET2 TET2 Enzymes 2_HG->TET2 Inhibition Histone_Demethylases Histone Demethylases (e.g., KDM) 2_HG->Histone_Demethylases Inhibition Wild_Type_IDH1->alpha_KG Normal Function Mutant_IDH1->2_HG IDH1_Inhibitor This compound or Ivosidenib IDH1_Inhibitor->Mutant_IDH1 Inhibition Myeloid_Differentiation Restored Myeloid Differentiation IDH1_Inhibitor->Myeloid_Differentiation Promotes DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Prevents Differentiation_Block Block in Myeloid Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Therapeutic_Effect Therapeutic Effect Myeloid_Differentiation->Therapeutic_Effect

Caption: Signaling pathway of IDH1 inhibitors in AML.

Experimental Workflow for a Phase 3 Clinical Trial (AGILE Study)

Clinical_Trial_Workflow Patient_Screening Patient Screening (Untreated IDH1-mutated AML, Ineligible for Intensive Chemo) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm_A Ivosidenib (500mg daily) + Azacitidine Randomization->Treatment_Arm_A Treatment_Arm_B Placebo + Azacitidine Randomization->Treatment_Arm_B Treatment_Cycles 28-Day Treatment Cycles Treatment_Arm_A->Treatment_Cycles Treatment_Arm_B->Treatment_Cycles Efficacy_Assessment Efficacy Assessment (Bone Marrow Biopsy, Blood Counts, MRD by NGS) Treatment_Cycles->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Lab Values) Treatment_Cycles->Safety_Monitoring Data_Analysis Data Analysis (EFS, OS, CR, CRh) Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Outcome Primary & Secondary Endpoint Evaluation Data_Analysis->Outcome

Caption: Workflow of the AGILE Phase 3 clinical trial.

Conclusion

Both this compound and Ivosidenib have demonstrated significant clinical activity in patients with relapsed or refractory IDH1-mutated AML, offering valuable targeted therapeutic options. While both drugs achieve similar response rates, data from their respective pivotal trials suggest that this compound may be associated with a longer duration of response.[2] Differences in molecular structure and selectivity against wild-type IDH1 may underlie these clinical distinctions.[2][4] The choice between these agents may depend on individual patient characteristics, prior therapies, and the evolving landscape of clinical evidence. Further head-to-head comparative studies and real-world evidence will be crucial to fully elucidate the optimal use of these targeted inhibitors in the management of IDH1-mutated hematologic malignancies.

References

Safety Operating Guide

Proper Disposal of Olutasidenib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Olutasidenib, a targeted therapy for acute myeloid leukemia, in a research environment. This document provides procedural steps to ensure the safety of laboratory personnel and minimize environmental impact.

This compound is an inhibitor of the isocitrate dehydrogenase-1 (IDH1) enzyme and is utilized in cancer research and treatment.[1][2] As with all chemotherapy agents, proper disposal is crucial to prevent exposure to personnel and contamination of the environment. The following procedures outline the recommended steps for the disposal of this compound and associated waste materials in a laboratory setting, in accordance with general principles of hazardous waste management.

Waste Categorization and Handling

All waste contaminated with this compound must be segregated at the point of generation and disposed of as hazardous chemotherapy waste.[3] The primary distinction in chemotherapy waste is between "bulk" and "trace" contamination.[4]

Waste CategoryDescriptionDisposal Container
Bulk Chemotherapy Waste Unused or expired this compound powder or solutions, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills.[4][5] This includes any items where the amount of active drug exceeds 3% of the total weight of the item.[6][7]Black RCRA hazardous waste container, clearly labeled "Hazardous Waste - Chemotherapy".[4][8]
Trace Chemotherapy Waste Items with minimal residual amounts of this compound (less than 3% of the original volume).[6][7] This includes "RCRA empty" containers, used PPE (gloves, gowns, masks), empty IV bags and tubing, and other disposable materials used in handling the drug.[4][6][8]Yellow chemotherapy waste container, clearly labeled "Trace Chemotherapy Waste for Incineration".[4][8]
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Yellow puncture-resistant sharps container specifically designated for chemotherapy waste.[8][9]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, personnel must wear appropriate PPE, including two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection.

2. Waste Segregation: At the point of generation, determine the appropriate waste category (bulk, trace, or sharps) for each item.

3. Container Labeling: Ensure all waste containers are clearly labeled with their contents (e.g., "Hazardous Waste - this compound," "Trace Chemotherapy Waste").

4. Disposal of Unused or Expired this compound (Bulk Waste): Unused or expired this compound is considered bulk hazardous waste.[10] It should be placed in a designated black RCRA hazardous waste container.[4][8] Do not dispose of it down the drain or in regular trash.[11]

5. Disposal of Contaminated Materials (Trace Waste): Items with trace amounts of this compound, such as used gloves, gowns, bench paper, and empty vials, should be disposed of in a designated yellow chemotherapy waste container for incineration.[6][8]

6. Disposal of Contaminated Sharps: All sharps contaminated with this compound must be placed in a puncture-resistant yellow sharps container designated for chemotherapy waste.[8][9]

7. Spill Cleanup: In the event of a spill, use a chemotherapy spill kit. All materials used for cleanup are considered bulk chemotherapy waste and must be disposed of in the black hazardous waste container.[4]

8. Final Disposal: All chemotherapy waste must be collected and disposed of by a licensed hazardous waste contractor.[9] Ensure that all federal, state, and local regulations are followed.[11]

Experimental Protocol: Inactivation of this compound

While incineration is the standard for chemotherapy waste, chemical deactivation can be an alternative for some cytotoxic agents, though specific protocols for this compound are not widely published.[3] Any such procedure would need to be rigorously validated. A general approach for cytotoxic drug inactivation involves treatment with strong oxidizing agents, such as potassium permanganate or sodium hypochlorite, under controlled conditions. However, due to the lack of specific data for this compound, this method is not recommended without thorough in-house validation and consultation with environmental health and safety professionals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

OlutasidenibDisposal Start This compound Waste Generated IsSharp Is the item a sharp? Start->IsSharp IsBulk Is it bulk or trace waste? IsSharp->IsBulk No YellowSharps Place in Yellow Chemotherapy Sharps Container IsSharp->YellowSharps Yes BlackContainer Place in Black RCRA Hazardous Waste Container IsBulk->BlackContainer Bulk YellowContainer Place in Yellow Trace Chemotherapy Waste Container IsBulk->YellowContainer Trace LicensedDisposal Dispose via Licensed Hazardous Waste Contractor YellowSharps->LicensedDisposal BlackContainer->LicensedDisposal YellowContainer->LicensedDisposal

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Guide to Handling Olutasidenib

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the research and development of Olutasidenib, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), ensuring personal safety and proper handling are paramount.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form, a comprehensive suite of personal protective equipment is necessary to prevent exposure.[3][4] This includes eye protection, hand protection, respiratory protection, and appropriate body coverings.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety GogglesShould be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[4]
Hand Protection Protective GlovesImpermeable gloves are required. The specific material should be resistant to the chemical.[5]
Respiratory Protection Suitable RespiratorTo be used to avoid inhalation of dust and aerosols, especially when not handled in a ventilated enclosure.[4]
Skin and Body Protection Impervious ClothingLab coats or other forms of protective clothing should be worn to prevent skin contact.[4]
Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Use only in areas with appropriate exhaust ventilation to minimize inhalation exposure.[3][4]

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[3][4]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[3][4]

Storage:

  • Container: Keep the container tightly sealed.[3][4]

  • Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3][4]

  • Recommended Temperatures:

    • Powder: -20°C[3]

    • In solvent: -80°C[4]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]
Skin Contact Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. A physician should be consulted.[3][4]
Eye Contact Immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure thorough flushing. Any contact lenses should be removed. Promptly seek medical attention.[3][4]
Ingestion Do NOT induce vomiting unless directed by medical personnel. Rinse the mouth with water. Seek immediate medical attention.[3][4]
Spill and Disposal Management

Accidental spills must be managed promptly and safely, and all waste must be disposed of in accordance with regulations.

Accidental Release Measures:

  • Personal Precautions: Use full personal protective equipment and ensure adequate ventilation. Evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent the substance from entering drains or water courses.[3][4]

  • Containment and Cleaning: Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol.[3]

Disposal:

  • Dispose of the container and its contents at an approved waste disposal plant.[4]

  • Linens or clothing that are soiled should be washed separately. If a washer is not immediately available, place the items in a plastic bag until they can be laundered.[6]

Visualizing the Workflow for Safe Handling of this compound

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

Olutasidenib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal start Start ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation weigh Weigh this compound Powder ventilation->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe waste Dispose of Contaminated Waste in Approved Container remove_ppe->waste end_node End waste->end_node

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.